Propanenitrile, 3-mercapto-
Description
The exact mass of the compound Propanenitrile, 3-mercapto- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXEFOUDMXDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061383 | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
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Molecular Weight |
87.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-58-7 | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercaptopropanenitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-mercapto- | |
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| Record name | Propanenitrile, 3-mercapto- | |
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| Record name | 3-mercaptopropiononitrile | |
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| Record name | 3-MERCAPTOPROPANENITRILE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propanenitrile, 3-mercapto-
Abstract
Propanenitrile, 3-mercapto-, also known as 3-mercaptopropionitrile or 2-cyanoethanethiol, is a bifunctional molecule of significant interest in organic synthesis and materials science.[1][2] Its utility stems from the presence of both a thiol and a nitrile group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary synthesis mechanisms of 3-mercaptopropanenitrile, focusing on the underlying chemical principles, experimental considerations, and established protocols. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering in-depth technical insights to facilitate laboratory and industrial applications.
Introduction and Significance
3-Mercaptopropanenitrile (3-MPN) is a colorless, malodorous liquid that serves as a versatile building block in chemical synthesis.[1][3] The thiol (-SH) group provides a nucleophilic center for reactions such as Michael additions, thiol-ene click reactions, and the formation of thioethers and disulfides.[4][5] The nitrile (-CN) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This dual functionality makes 3-MPN a valuable precursor for the synthesis of pharmaceuticals, polymers, and other specialty chemicals.
One of the most common preparative routes involves the reaction of an activated alkene, such as acrylonitrile, with a sulfur source.[6][7] Understanding the mechanistic details of this transformation is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide will delve into the prevalent base-catalyzed Michael addition mechanism, providing a robust framework for its practical implementation.
Core Synthesis Mechanism: Base-Catalyzed Michael Addition
The predominant and industrially relevant synthesis of 3-mercaptopropanenitrile proceeds via a base-catalyzed Michael addition (or thiol-ene reaction) of a thiolating agent to acrylonitrile.[5][6][7] This reaction is highly efficient and follows an anti-Markovnikov addition pattern.[5]
The mechanism can be dissected into three key steps:
-
Deprotonation of the Thiolating Agent: In the presence of a base, the thiolating agent (e.g., hydrogen sulfide or a thiol precursor) is deprotonated to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene (acrylonitrile), leading to the formation of a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanion intermediate is subsequently protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the thiolating agent itself) to yield the final product, 3-mercaptopropanenitrile.
This nucleophilic pathway is favored due to the electron-withdrawing nature of the nitrile group in acrylonitrile, which activates the double bond for nucleophilic attack.[4]
Diagram of the Base-Catalyzed Michael Addition Mechanism
Caption: Base-catalyzed Michael addition for 3-MPN synthesis.
Alternative Synthesis Routes
While the direct addition of a sulfur source to acrylonitrile is the most common method, other synthetic strategies exist. One notable alternative involves a two-step process starting from 3-chloropropionitrile.[1]
-
Reaction with Thiourea: 3-Chloropropionitrile is first reacted with thiourea to form an isothiouronium salt.
-
Hydrolysis: The resulting isothiouronium salt is then hydrolyzed, typically under basic conditions, to yield 3-mercaptopropanenitrile.[1]
Another variation includes the isolation of the disulfide, bis(2-cyanoethyl) sulfide, which can then be reduced to the desired thiol using a reducing agent like zinc.[1]
Experimental Protocol: Synthesis from Acrylonitrile and Sodium Hydrosulfide
This section provides a detailed, step-by-step methodology for the synthesis of 3-mercaptopropanenitrile based on the base-catalyzed addition of sodium hydrosulfide to acrylonitrile. This protocol is adapted from established industrial processes.[6][7][8]
Safety Precautions: Acrylonitrile is a toxic and flammable liquid. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acrylonitrile | 53.06 | 66.00 g | 1.24 |
| Sodium Hydrosulfide (44% aq. soln.) | 56.06 | 165.89 g | 1.30 |
| Sodium Hydroxide (50% aq. soln.) | 40.00 | 24.80 g | 0.31 |
| Hydrochloric Acid (concentrated) | 36.46 | As needed for neutralization | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a condenser is assembled. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with the sodium hydrosulfide solution and water.
-
Acrylonitrile Addition: Heat the solution to approximately 35°C. Slowly add the acrylonitrile via the addition funnel over a period of 30 minutes, ensuring the temperature does not exceed 40°C.[7][8]
-
Formation of Intermediate: After the addition is complete, stir the reaction mixture at 40°C for an additional 10 minutes. At this stage, the intermediate thiodipropionitrile is formed in high yield.[7]
-
Addition of Base and Thiolating Agent: Heat the mixture to 45°C. Add the remaining sodium hydrosulfide solution rapidly, followed by the slow addition of the sodium hydroxide solution.[8]
-
Reaction Completion: Maintain the reaction temperature at 50-60°C for 30-150 minutes.[8] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow, dropwise addition of concentrated hydrochloric acid at a temperature of 10°C or less.[9] Caution: This step will release hydrogen sulfide gas.
-
Separate the organic layer from the aqueous layer.
-
The crude 3-mercaptopropanenitrile can be purified by distillation under reduced pressure.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-MPN.
Characterization Data
The synthesized 3-mercaptopropanenitrile should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | Colorless liquid[1] |
| Molar Mass | 87.14 g/mol [1] |
| Density | 1.0696 g/cm³[1] |
| Boiling Point | 30–32 °C at 0.08-0.12 mmHg[1] |
| ¹H NMR (CDCl₃, δ) | 1.79 (t, 1H), 2.65-2.71 (m, 2H), 2.73-2.82 (m, 2H)[3] |
| ¹³C NMR (D₂O, δ) | 18.0, 26.2, 118.8, 169.5[10] |
| IR (KBr, cm⁻¹) | 3275, 3095, 2710, 2241, 1651, 1441, 1411, 671[10] |
Conclusion
The synthesis of 3-mercaptopropanenitrile is a well-established process, primarily relying on the base-catalyzed Michael addition of a sulfur source to acrylonitrile. This method is both efficient and scalable, making it suitable for both laboratory and industrial production. A thorough understanding of the underlying reaction mechanism, coupled with careful adherence to experimental protocols and safety precautions, is paramount for the successful synthesis of this versatile chemical intermediate. The insights and procedures detailed in this guide provide a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 7. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 8. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 9. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Physical Properties of 2-Cyanoethanethiol
For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and chemical characteristics of a reagent is paramount. This guide provides an in-depth examination of 2-cyanoethanethiol (also known as 3-mercaptopropionitrile), a bifunctional molecule of significant interest in organic synthesis. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and the methodologies for their verification.
Chemical Identity and Molecular Structure
2-Cyanoethanethiol is an organosulfur compound featuring both a thiol (-SH) and a nitrile (-C≡N) functional group. This unique combination makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] The presence of these two reactive centers dictates its chemical behavior and physical properties.
The fundamental identity of 2-cyanoethanethiol is established by its molecular formula and structure.
Caption: Molecular structure of 2-Cyanoethanethiol (HSCH₂CH₂CN).
Core Physical Properties
The macroscopic behavior of 2-cyanoethanethiol is defined by a set of key physical constants. These values are critical for its handling, purification, and use in reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NS | [1][2][3][4] |
| Molecular Weight | 87.14 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to light yellow liquid/oil | [2][3][5] |
| Odor | Malodorous | [5] |
| Density | 1.0696 g/cm³ | [2] |
| 1.06 g/mL at 28 °C | [5] | |
| 1.019 g/cm³ | [3] | |
| Boiling Point | 204 °C (at 760 torr) | [3] |
| 87 °C at 15 torr | [5] | |
| 30–32 °C at 0.08-0.12 mm Hg | [2] | |
| Refractive Index | 1.4826 (estimate) | [3] |
| pKa | 9.07 ± 0.10 (Predicted) | [3] |
Boiling Point and Volatility
The boiling point of 2-cyanoethanethiol is highly dependent on pressure, as indicated by the multiple data points. The value of 204 °C suggests that at atmospheric pressure, the compound requires significant thermal energy to vaporize.[3] However, its volatility increases dramatically under vacuum, with a boiling point of 87 °C at 15 torr.[5] This property is fundamental to its purification via vacuum distillation, a standard protocol for separating it from less volatile impurities or reaction byproducts. The causality behind this is the reduction in atmospheric pressure, which lowers the temperature at which the vapor pressure of the liquid equals the surrounding pressure.
Density and Solubility
With a density of approximately 1.07 g/cm³, 2-cyanoethanethiol is slightly denser than water.[2] It is reported to be partially soluble in water and soluble in most organic solvents.[5] This solubility profile is consistent with its molecular structure: the polar nitrile group can engage in dipole-dipole interactions with polar solvents like water, while the ethyl backbone provides lipophilic character, promoting solubility in organic media. The thiol group, being less polar than an alcohol's hydroxyl group, contributes moderately to its water solubility.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of chemical identification. The following data are characteristic of 2-cyanoethanethiol and serve as a self-validating system for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides information on the hydrogen environments within the molecule. For 2-cyanoethanethiol, the following chemical shifts are reported in deuterochloroform (CDCl₃):
-
δ 1.79 ppm (t, J = 8.6 Hz, 1H): This triplet corresponds to the proton of the thiol (-SH) group. It is split into a triplet by the two adjacent methylene protons.
-
δ 2.65–2.71 ppm (m, 2H): This multiplet represents the two protons on the carbon adjacent to the nitrile group (NC-CH₂-).
-
δ 2.73–2.82 ppm (m, 2H): This multiplet is assigned to the two protons on the carbon adjacent to the sulfur atom (-CH₂-SH).[5]
The integration of these peaks (1:2:2) confirms the ratio of protons in the different chemical environments, validating the molecular structure.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-cyanoethanethiol will exhibit characteristic absorption bands corresponding to its functional groups. A key peak will be the C≡N (nitrile) stretch, typically appearing in the range of 2220-2260 cm⁻¹. Another important feature is the S-H (thiol) stretch, which is a weak band usually found around 2550-2600 cm⁻¹. The presence of these two peaks is strong evidence for the compound's structure.
-
Mass Spectrometry (MS): In a mass spectrum, 2-cyanoethanethiol will show a molecular ion peak (M⁺) corresponding to its molecular weight (87.14 g/mol ).[4][6] Fragmentation patterns can further confirm the structure, with characteristic losses of SH, CN, or other small fragments.
Experimental Protocols
The following outlines the methodologies for the synthesis and purification of 2-cyanoethanethiol, reflecting established laboratory practices.
Synthesis of 2-Cyanoethanethiol
A common preparative method involves the reaction of 3-chloropropionitrile with thiourea, followed by hydrolysis of the resulting isothiouronium salt.[2] An alternative, high-yield process starts from thiodipropionitrile.[7][8][9]
Caption: High-level workflow for the synthesis of 2-Cyanoethanethiol.
Protocol: Synthesis from Thiodipropionitrile [7][9]
-
Thiodipropionitrile Formation: React a molar excess of acrylonitrile with an alkaline hydrosulfide (e.g., sodium hydrosulfide) to form thiodipropionitrile. This reaction is exothermic and requires careful temperature control.
-
Cleavage Reaction: React the resulting thiodipropionitrile with additional alkaline hydrosulfide in the presence of a base, such as sodium hydroxide.[7][8][9] This step cleaves the sulfide bridge to yield the desired 2-cyanoethanethiol.[1] The reaction is typically allowed to exotherm to around 50-60°C.[7][9]
-
Workup: After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl).
-
Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent.
-
Isolation: The final product is isolated via distillation, typically under reduced pressure.
Purification by Vacuum Distillation
Causality: Vacuum distillation is the method of choice due to the compound's high boiling point at atmospheric pressure and its potential for decomposition at elevated temperatures. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Crude Product: Charge the distillation flask with the crude 2-cyanoethanethiol from the synthesis workup.
-
Vacuum Application: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected temperature and pressure (e.g., 87 °C at 15 torr).[5] Monitor the distillation head temperature closely to ensure a pure fraction is collected.
Safety, Handling, and Storage
Trustworthiness through Self-Validation: Adherence to rigorous safety protocols is a self-validating system for preventing incidents and ensuring experimental reproducibility.
-
Handling: 2-Cyanoethanethiol is described as malodorous and should always be handled in a well-ventilated fume hood.[5] Due to its potential toxicity (harmful if swallowed or in contact with skin), appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[1][2]
-
Storage: The thiol group is susceptible to oxidation, particularly on exposure to air or base, which can lead to the formation of the corresponding disulfide, 3,3′-dithiobispropionitrile.[5] Therefore, it is recommended to store 2-cyanoethanethiol under an inert atmosphere (e.g., nitrogen or argon). For short-term storage, refrigeration at -20°C is possible, while long-term storage should be at -78°C.[3][5]
-
Stability: The compound should be used as soon as possible after preparation or purification to minimize degradation.[5]
References
- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 3. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 8. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 9. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
An In-depth Technical Guide to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A Tool for Modeling Parkinson's Disease
A Note on Chemical Identification: The CAS number 1001-58-7 provided in the topic query corresponds to 3-Mercaptopropiononitrile (Molecular Formula: C3H5NS, Molecular Weight: 87.14 g/mol )[1][2][3][4]. However, the context of creating an in-depth technical guide for researchers and drug development professionals strongly indicates that the intended subject is the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is extensively used in research to create animal models of Parkinson's disease. This guide will focus on MPTP, providing its correct chemical identifiers and a comprehensive overview of its application in neuroscience research.
Introduction to MPTP: A Paradigm-Shifting Neurotoxin
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent symptoms of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[5][6][7] Its discovery as a parkinsonism-inducing agent was accidental, stemming from cases of illicit drug users who developed severe and irreversible Parkinson's-like symptoms after using a synthetic opioid contaminated with MPTP.[5] This tragic event, however, opened a new frontier in Parkinson's disease research, providing scientists with a powerful tool to replicate the disease's specific pathology in laboratory animals and investigate its underlying mechanisms.[8][9][10][11][12]
This guide serves as a technical resource for researchers, offering an in-depth look at the molecular properties of MPTP, its mechanism of action, a detailed protocol for its use in creating a murine model of Parkinson's disease, and critical safety considerations for handling this hazardous compound.
Core Molecular and Chemical Properties
A precise understanding of MPTP's chemical and physical properties is fundamental for its effective and safe use in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | [5] |
| CAS Number | 28289-54-5 | [5] |
| Molecular Formula | C12H15N | [5] |
| Molecular Weight | 173.25 g/mol | [5][6] |
| Form | Solid crystals | [6] |
| Solubility | Soluble in water (as hydrochloride salt) and DMSO | [13] |
| Volatility | The free base form is volatile and can sublime | [14] |
Mechanism of Neurotoxicity: A Multi-Step Pathway
The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+).[5][15][16] The conversion of MPTP to MPP+ and its subsequent toxic actions involve a cascade of events that selectively target dopaminergic neurons.[17]
-
Crossing the Blood-Brain Barrier: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.[11][15][18]
-
Metabolism in Glial Cells: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly found in glial cells, specifically astrocytes.[5][15][19][20] This two-step oxidation process converts MPTP first to an intermediate, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), and then to the active neurotoxin, MPP+.[21][22]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is then released into the extracellular space, where it is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15][23][24] This selective uptake is the primary reason for the specific targeting of these neurons.
-
Mitochondrial Accumulation and Toxicity: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[15][24][25] Here, it exerts its primary toxic effect by inhibiting Complex I of the electron transport chain.[5][24][26] This inhibition leads to a severe depletion of ATP, the cell's primary energy currency, and an increase in the production of reactive oxygen species (ROS), causing significant oxidative stress.[24][27][28]
-
Cell Death Cascade: The combination of energy failure and oxidative stress triggers a cascade of events leading to neuronal death, including the opening of the mitochondrial permeability transition pore and the release of factors that initiate apoptosis.[9][29] The resulting loss of dopaminergic neurons in the substantia nigra leads to the characteristic motor deficits of Parkinson's disease.[5]
Signaling Pathway of MPTP-Induced Neurotoxicity
Caption: The metabolic pathway of MPTP neurotoxicity.
Experimental Protocol: Induction of a Parkinson's Disease Model in Mice
The MPTP mouse model is one of the most widely used for studying Parkinson's disease.[9][10][11][12] The following protocol describes a common method for inducing a reliable and reproducible dopaminergic lesion.[30][31][32]
Disclaimer: This protocol is for informational purposes only. All work with MPTP must be conducted in compliance with institutional and national safety regulations. A thorough risk assessment must be performed before any experiment.[33]
Materials and Reagents
-
MPTP hydrochloride (non-volatile salt form)[14]
-
Sterile 0.9% saline
-
C57BL/6 mice (a strain known to be sensitive to MPTP)[9][11]
-
Sterile syringes and needles
-
Appropriate Personal Protective Equipment (PPE)
Step-by-Step Methodology
-
Preparation of MPTP Solution (Perform in a certified chemical fume hood):
-
Causality: Using the hydrochloride salt of MPTP is critical as the free base form is volatile, posing a significant inhalation risk.[14]
-
Calculate the required amount of MPTP hydrochloride based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
Aseptically dissolve the MPTP hydrochloride in sterile 0.9% saline to the final desired concentration. Prepare this solution fresh on the day of injection.
-
-
Animal Dosing Regimen (Acute Model):
-
Causality: An acute regimen with multiple injections in a single day produces a significant and stable lesion within a week.[30]
-
Administer MPTP solution via intraperitoneal (i.p.) injection.
-
A common acute regimen involves four injections of MPTP (e.g., 20 mg/kg each) at 2-hour intervals over an 8-hour period.[30]
-
A control group should receive saline injections following the same schedule.
-
-
Post-Injection Monitoring and Housing:
-
Causality: Animals excrete MPTP and its toxic metabolites for several days post-injection, making their bedding and cages hazardous.[14]
-
House animals in dedicated, clearly labeled cages.[35]
-
Monitor animals for any signs of acute distress.
-
Cage changes should be delayed for at least 72 hours to five days post-injection and must be performed in a chemical fume hood by trained personnel wearing appropriate PPE.[14][18][33][36]
-
-
Endpoint Analysis (7-21 days post-injection):
-
Causality: The dopaminergic lesion stabilizes by 7 days for an acute regimen, allowing for reliable analysis.[30]
-
Behavioral Testing: Assess motor deficits using tests like the open field test (assessing vertical activity) or rotarod test.[8]
-
Neurochemical Analysis: Euthanize animals and dissect the striatum. Use HPLC to quantify levels of dopamine and its metabolites (DOPAC and HVA), which are expected to be significantly reduced.[8][30]
-
Histological Analysis: Perfuse animals and prepare brain sections. Use immunohistochemistry to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify cell loss in the substantia nigra pars compacta.[8]
-
Experimental Workflow Diagram
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
Mandatory Safety and Handling Procedures
MPTP is an extremely hazardous substance that can cause irreversible neurological damage through skin contact, inhalation, or injection.[18][34] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All work with pure MPTP or its concentrated solutions must be performed in a certified chemical fume hood or a Class II Type B2 biosafety cabinet.[18][34] The work surface should be covered with a disposable, plastic-backed absorbent liner.[33][35]
-
Personal Protective Equipment (PPE): A disposable lab coat or jumpsuit, two pairs of nitrile gloves (double-gloving), and safety glasses or goggles are mandatory.[34][35] For animal injections, additional protection like wrist guards and a surgical mask is recommended.[36]
-
Waste Disposal: All contaminated materials, including sharps, gloves, disposable lab coats, animal bedding, and cages, must be treated as hazardous chemical waste and disposed of according to institutional guidelines.[14][33][34] Do not autoclave any materials that have come into contact with MPTP.[34]
-
Decontamination: Use a freshly prepared 10% bleach solution to decontaminate work surfaces, allowing for a contact time of at least 15 minutes, followed by a water rinse.[18][33][34]
-
Emergency Procedures: In case of exposure, immediately wash the affected area with soap and water for at least 15 minutes and seek urgent medical attention.[35][36] An antidote, selegiline (a MAO-B inhibitor), may be prescribed as a presumptive therapy, and its availability should be discussed with occupational health services prior to starting any work.[36]
Conclusion
MPTP remains an invaluable, albeit hazardous, tool in the field of neurodegenerative disease research. Its ability to selectively target and destroy dopaminergic neurons provides a robust model for studying the pathology of Parkinson's disease, evaluating potential neuroprotective strategies, and developing novel therapeutic interventions. For drug development professionals and scientists, a thorough understanding of its molecular mechanism, combined with meticulous adherence to experimental and safety protocols, is paramount to leveraging its full potential while ensuring the safety of all personnel.
References
- 1. 3-MERCAPTOPROPIONONITRILE | CAS 1001-58-7 [matrix-fine-chemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1001-58-7|3-Mercaptopropanenitrile|BLD Pharm [bldpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP mouse models of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. research.wayne.edu [research.wayne.edu]
- 15. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MPTP’s Pathway of Toxicity Indicates Central Role of Transcription Factor SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uthsc.edu [uthsc.edu]
- 19. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
- 26. Studies on the toxicity of 1-methyl-4-phenylpyridinium ion (MPP+) against mitochondria of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. modelorg.com [modelorg.com]
- 31. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ehs.miami.edu [ehs.miami.edu]
- 34. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 35. research.fiu.edu [research.fiu.edu]
- 36. ors.od.nih.gov [ors.od.nih.gov]
solubility of Propanenitrile, 3-mercapto- in organic solvents
An In-depth Technical Guide to the Solubility of Propanenitrile, 3-mercapto- in Organic Solvents
Abstract
Propanenitrile, 3-mercapto- (also known as 3-mercaptopropionitrile or β-mercaptopropionitrile) is a bifunctional molecule of significant interest in organic synthesis, pharmaceutical development, and materials science.[1][2] Its utility as a building block for complex molecules, an enzyme inhibitor, and a surface-modifying agent is largely dependent on its behavior in solution.[1] This technical guide provides a comprehensive analysis of the solubility of 3-mercaptopropanenitrile in organic solvents. We delve into the physicochemical properties governing its solubility, provide a qualitative summary across various solvent classes, and present a detailed protocol for the empirical determination of its solubility profile. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile compound in their work.
Introduction: The Significance of Solubility for 3-Mercaptopropanenitrile
Propanenitrile, 3-mercapto- (CAS 1001-58-7) is an organosulfur compound featuring both a thiol (-SH) and a nitrile (-C≡N) functional group.[2][3] This unique structure imparts dual reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In medicinal chemistry, the thiol group's ability to interact with biomolecules and form stable complexes with metal ions makes it a candidate for the design of enzyme inhibitors and novel therapeutic agents.[1]
Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Purification Processes: Selecting appropriate solvents for techniques like crystallization, extraction, and chromatography.
-
Formulation Development: Creating stable solutions for drug delivery systems or coating applications.
-
Analytical Characterization: Preparing homogenous samples for techniques like NMR or HPLC.
This guide provides the foundational knowledge to make informed decisions regarding solvent selection for 3-mercaptopropanenitrile.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4][5] The molecular structure of 3-mercaptopropanenitrile is key to understanding its behavior.
| Property | Value / Description | Source |
| Molecular Formula | C₃H₅NS | [6] |
| Molecular Weight | 87.14 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Key Functional Groups | Thiol (-SH), Nitrile (-C≡N) | [3] |
| Hydrogen Bond Donor Count | 1 (from the thiol group) | [6] |
| Hydrogen Bond Acceptor Count | 2 (from the nitrile nitrogen and the sulfur atom) | [6][7] |
| Predicted pKa | 9.07 ± 0.10 | [7] |
The molecule possesses both polar and nonpolar characteristics. The nitrile group is highly polar, and the thiol group is moderately polar, capable of acting as a weak hydrogen bond donor. These groups are attached to a flexible three-carbon aliphatic chain, which contributes nonpolar character. This amphiphilic nature suggests a broad solubility range.
Molecular Interactions at Play
The interplay of forces between 3-mercaptopropanenitrile and solvent molecules dictates solubility.
Caption: Dominant intermolecular forces between 3-mercaptopropanenitrile and solvent classes.
Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Partial to High | The thiol group can donate a hydrogen bond, and the nitrile and sulfur can accept hydrogen bonds. Solubility in water is limited by the nonpolar hydrocarbon backbone. Solubility is high in alcohols where the alkyl chain can interact favorably. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the highly polar nitrile group are the primary driving force for dissolution. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar hydrocarbon backbone allows for some interaction via London dispersion forces. However, the high polarity of the nitrile group limits solubility in strongly nonpolar solvents like hexane. Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-mercaptopropanenitrile.
Safety Precautions
Hazard Warning: Propanenitrile, 3-mercapto- is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[6][7] It is also malodorous. All work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn.[9]
Materials and Equipment
-
Propanenitrile, 3-mercapto- (>95% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Micropipettes
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR)
Workflow for Solubility Measurement
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Accurately weigh a known amount of 3-mercaptopropanenitrile.
-
Mixing: In a vial, add an excess amount of the solute to a precisely measured volume (e.g., 1 mL) of the chosen solvent. The goal is to create a suspension where undissolved solid is clearly visible.[10]
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, allow the vials to stand undisturbed until the solid has fully settled.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a micropipette. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Dilution & Analysis: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of your analytical method. Analyze this diluted sample using a pre-calibrated instrument (e.g., HPLC) to determine its concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Conclusion
Propanenitrile, 3-mercapto- is a molecule with a versatile solubility profile owing to its bifunctional, amphiphilic nature. It exhibits high solubility in polar aprotic and alcoholic solvents, with more limited solubility in water and nonpolar hydrocarbons. This behavior is a direct consequence of the interplay between its polar nitrile and thiol groups and its nonpolar aliphatic backbone. For applications requiring precise concentration data, the experimental protocol provided in this guide offers a robust method for quantitative determination. A thorough understanding of these solubility characteristics is essential for the effective and efficient application of this important chemical in research and development.
References
- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 3. CAS 1001-58-7: 3-Mercaptopropanenitrile | CymitQuimica [cymitquimica.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of 3-Mercaptopropionitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-mercaptopropionitrile (HSCH₂CH₂CN), a bifunctional molecule of interest in organic synthesis and materials science.[1] As a compound featuring both a thiol and a nitrile group, its structural verification relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental methodologies required for accurate characterization. We delve into the ¹H NMR, ¹³C NMR, and IR spectra, presenting detailed peak assignments, interpreting coupling patterns, and identifying characteristic functional group vibrations. The protocols described herein are designed to be self-validating, ensuring reproducibility and confidence in experimental results.
Introduction: The Molecular Profile of 3-Mercaptopropionitrile
3-Mercaptopropionitrile, also known as 2-cyanoethanethiol, is a colorless liquid with the chemical formula C₃H₅NS.[1][2] Its structure incorporates a propane backbone terminated by two distinct and reactive functional groups: a thiol (-SH) and a nitrile (-C≡N). This duality makes it a versatile building block in chemical synthesis, for example, as a precursor for thioethers or in reactions involving nucleophilic addition to the nitrile group.[1][3]
Given its reactivity and potential for oxidation to the corresponding disulfide, meticulous structural confirmation is paramount.[4] Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity, purity, and structure of the molecule. This guide focuses on the three primary spectroscopic methods used for this purpose: ¹H NMR, ¹³C NMR, and IR spectroscopy. Each section will explain the causality behind the observed spectral features, grounding the data in the fundamental principles of molecular structure and quantum mechanics.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum of 3-mercaptopropionitrile provides a clear fingerprint of its three distinct proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-mercaptopropionitrile in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.[5]
-
Acquisition: Acquire the spectrum using standard parameters. For a routine ¹H spectrum, a pulse angle of 45-90 degrees, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.[5] To improve the signal-to-noise ratio, multiple scans (e.g., 8 or 16) are acquired and averaged.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to obtain the final, interpretable spectrum.
Data Analysis and Interpretation
The ¹H NMR spectrum of 3-mercaptopropionitrile in CDCl₃ exhibits three distinct signals, corresponding to the thiol proton and the two methylene groups.
| Chemical Shift (δ) [ppm] | Proton Assignment | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| ~2.77 | Hb (-CH₂ -CN) | Triplet (t) | ~7.0 | 2H |
| ~2.68 | Hc (-SCH₂ -) | Quartet (q) or Multiplet (m) | ~7.0 | 2H |
| ~1.65 | Ha (-SH ) | Triplet (t) | ~8.0 | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The data presented is a representative interpretation based on published values and chemical shift theory.[4]
Causality of Spectral Features:
-
H b Protons (α to -CN): These protons are adjacent to the electron-withdrawing nitrile group, which deshields them, causing them to appear downfield at ~2.77 ppm.[6] They are split into a triplet by the two adjacent Hc protons (n+1 rule, 2+1=3).
-
H c Protons (α to -SH): These protons are adjacent to both the sulfur atom and the Hb methylene group. Their signal appears at ~2.68 ppm. They are split into a triplet by the Hb protons and further split into a doublet by the single Ha proton, resulting in a complex multiplet that can appear as a quartet.
-
H a Proton (-SH): The thiol proton is the most shielded, appearing upfield at ~1.65 ppm. It is coupled to the two adjacent Hc protons, resulting in a triplet (n+1 rule, 2+1=3). The observation of this coupling confirms that the rate of proton exchange on the sulfur atom is slow on the NMR timescale.
Caption: Molecular structure showing distinct proton environments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and type of carbon atoms in a molecule. As with ¹H NMR, each chemically non-equivalent carbon atom produces a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is analogous to that for ¹H NMR, with a few key differences in acquisition parameters:
-
Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Acquisition: A wider spectral width (~220 ppm) is used.[7] Standard ¹³C NMR spectra are typically acquired with proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom. This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). Longer acquisition times and more scans are generally needed.
Data Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum of 3-mercaptopropionitrile shows three signals, one for each of the unique carbon atoms.
| Chemical Shift (δ) [ppm] | Carbon Assignment | Expected Range (ppm) |
| ~118 | C 1 (-C ≡N) | 115 - 125 |
| ~25 | C 2 (-C H₂-CN) | 20 - 35 |
| ~18 | C 3 (-S-C H₂) | 15 - 30 |
Note: Specific shifts are estimated based on typical values. The nitrile carbon is least shielded due to its sp hybridization and proximity to nitrogen.[6]
Causality of Spectral Features:
-
C1 (Nitrile Carbon): The carbon of the nitrile group is significantly deshielded and appears furthest downfield (~118 ppm). This is a characteristic chemical shift for nitrile carbons.[6]
-
C2 (Methylene Carbon α to -CN): This carbon is deshielded by the adjacent nitrile group, but less so than the nitrile carbon itself.
-
C3 (Methylene Carbon α to -SH): This carbon is the most shielded of the three, appearing furthest upfield, consistent with a typical aliphatic carbon attached to a sulfur atom.
Caption: Molecular structure showing distinct carbon environments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[8] It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.
Experimental Protocol: IR Spectroscopy (Neat Liquid Film)
-
Sample Preparation: Since 3-mercaptopropionitrile is a liquid, the simplest method is to prepare a neat (undiluted) sample. Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Place a second salt plate on top of the first, spreading the drop into a thin, uniform film.
-
Data Acquisition: Place the assembled plates in the spectrometer's sample holder. Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, non-polar solvent (e.g., hexane or chloroform), then store them in a desiccator to prevent damage from moisture.[9]
Data Analysis and Interpretation
The IR spectrum of 3-mercaptopropionitrile is dominated by absorptions corresponding to its three key structural features: the nitrile, the thiol, and the alkane backbone.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-) | Medium-Strong |
| 2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak-Medium, Sharp |
| 2260 - 2240 | C≡N Stretch | Nitrile (-C≡N) | Strong, Sharp |
Reference ranges are from standard IR correlation tables.[8][10][11]
Causality of Spectral Features:
-
C≡N Stretch (2260-2240 cm⁻¹): The triple bond of the nitrile group is very strong, requiring high energy (high wavenumber) to excite its stretching vibration. This results in a highly characteristic, strong, and sharp peak in a relatively clean region of the spectrum, making it an excellent diagnostic band.[6][12]
-
S-H Stretch (2600-2550 cm⁻¹): The thiol S-H stretch appears as a weak or medium, sharp band.[10] Its position is distinct from the much broader O-H stretch found in alcohols, and its presence is a clear indicator of the thiol group.
-
C-H Stretch (2950-2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methylene groups of the molecule's backbone.[8]
Caption: Key functional groups and their characteristic IR vibrations.
Summary and Conclusion
The spectroscopic profile of 3-mercaptopropionitrile is distinct and readily interpretable. ¹H NMR confirms the presence and connectivity of the three unique proton environments, while ¹³C NMR resolves the three carbon atoms of the molecular skeleton. Crucially, IR spectroscopy provides definitive evidence for the two key functional groups, with characteristic sharp absorptions for the nitrile C≡N stretch at ~2250 cm⁻¹ and the thiol S-H stretch at ~2550 cm⁻¹. Together, these three spectroscopic techniques provide a robust and self-validating system for the unambiguous identification and structural verification of 3-mercaptopropionitrile, which is essential for its application in research and development.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]
- 3. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ekwan.github.io [ekwan.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
reaction of acrylonitrile with sodium hydrosulfide
An In-depth Technical Guide to the Reaction of Acrylonitrile with Sodium Hydrosulfide
Authored by: Gemini, Senior Application Scientist
The reaction between acrylonitrile and sodium hydrosulfide, a classic example of a Michael addition, is a cornerstone of industrial organosulfur chemistry. It provides a direct and efficient pathway to β-mercaptopropionitrile, a versatile chemical intermediate. The apparent simplicity of this reaction belies a nuanced interplay of kinetics, stoichiometry, and reaction conditions that dictates product selectivity and yield. For researchers and process chemists, mastering this reaction is not merely an academic exercise; it is a critical capability for the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals.
This guide moves beyond a simple recitation of procedure. It is designed to provide a deep, mechanistic understanding of the reaction, grounded in field-proven insights. We will dissect the "why" behind each experimental parameter, offering a self-validating framework for protocol design and optimization. From a rigorous examination of reactant hazards to detailed analytical methodologies, this document serves as a comprehensive resource for professionals seeking to harness the synthetic power of this important transformation safely and effectively.
Critical Safety Analysis: Reactant Hazard Profile
A prerequisite to any experimental work is a thorough understanding and mitigation of the intrinsic hazards of the starting materials. Both acrylonitrile and sodium hydrosulfide present significant safety challenges that must be addressed through robust engineering controls and stringent adherence to personal protective equipment (PPE) protocols.
Acrylonitrile (AN)
Acrylonitrile is a colorless, volatile liquid with a pungent odor.[1] It is classified as a hazardous substance due to its flammability, reactivity, and toxicity.
-
Toxicity: Acrylonitrile is a carcinogen and a teratogen and must be handled with extreme caution.[2] It is toxic by inhalation, ingestion, and skin absorption.[2][3] Exposure can lead to severe irritation, blistering, and systemic effects impacting the central nervous system.[2][3] Any detectable odor may indicate overexposure.[1]
-
Flammability: AN is a Class IB flammable liquid with a low flash point of -1°C (30°F).[1] Its vapors can form explosive mixtures with air in a wide range (3% to 17% by volume).[1] All ignition sources must be strictly controlled in areas where AN is handled or stored.[1][2]
-
Reactivity and Polymerization: Acrylonitrile can undergo vigorous, exothermic self-polymerization, which can lead to a runaway reaction and vessel rupture.[4] This is typically prevented by the addition of an inhibitor, such as hydroquinone monomethyl ether (MEHQ), which requires the presence of dissolved oxygen to be effective.[4] It is critical to never store uninhibited acrylonitrile.[1] It is also highly reactive with strong acids, bases, and oxidizing agents.[2][4]
Sodium Hydrosulfide (NaHS)
Sodium hydrosulfide is a hygroscopic solid that is highly alkaline and corrosive.[5][6] Its primary hazard is the potential to release highly toxic hydrogen sulfide (H₂S) gas.
-
Toxicity and H₂S Release: NaHS reacts with acids and moisture to release hydrogen sulfide (H₂S), a toxic, flammable gas with a characteristic "rotten egg" odor.[7][8] Inhalation of H₂S can cause respiratory irritation and, at high concentrations, can be immediately fatal.[9] Olfactory fatigue can occur, meaning the sense of smell is not a reliable indicator of H₂S presence.[9]
-
Corrosivity: NaHS solutions are highly alkaline (pH 11.5–12.5) and cause severe skin burns and eye damage.[9][10] It is corrosive to many metals, including copper, zinc, and aluminum.[8][9]
-
Handling: All handling should be performed in a well-ventilated area or a chemical fume hood.[7][9] Personal and stationary H₂S monitors are essential.[10]
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for the reactants. This information is critical for conducting a thorough risk assessment before any experimental work.
| Parameter | Acrylonitrile | Sodium Hydrosulfide (NaHS) | Source(s) |
| Formula | C₃H₃N | NaHS | [1][11] |
| Molecular Weight | 53.06 g/mol | 56.06 g/mol | [1][11] |
| Appearance | Colorless to pale yellow liquid | Off-white, deliquescent solid | [1][11] |
| Boiling Point | 77.3 °C (171 °F) | 350 °C (662 °F) (anhydrous) | [1][11] |
| Flash Point | -1 °C (30 °F) (closed cup) | Flammable Solid | [1][11] |
| Flammability Limits | 3% - 17% in air | H₂S: 4.0% - 44.0% in air | [1][9] |
| pH of Solution | Not Applicable | ~11.5 - 12.5 | [9][10] |
| Primary Hazards | Carcinogen, teratogen, flammable, explosive polymerization | Corrosive, releases toxic H₂S gas | [2][5][7] |
| IDLH (H₂S) | Not Applicable | 100 ppm | [9] |
Safety Workflow Diagram
A systematic approach to safety is non-negotiable. The following workflow illustrates the logical progression of safety checks required before, during, and after handling these hazardous materials.
Caption: Logical workflow for safe handling of acrylonitrile and sodium hydrosulfide.
Reaction Mechanism and Controlling Factors
The reaction of acrylonitrile with sodium hydrosulfide is a nucleophilic conjugate addition, commonly known as a Michael reaction.[12][13] The hydrosulfide anion (HS⁻), a potent sulfur nucleophile, attacks the electron-deficient β-carbon of acrylonitrile. This reaction is highly efficient but is accompanied by a significant side reaction that must be controlled to achieve the desired product.
Primary Reaction and Key Side Reaction
-
Desired Reaction: Formation of 3-Mercaptopropionitrile (3-MPN) The hydrosulfide anion adds across the double bond of acrylonitrile to form a carbanion intermediate, which is then protonated (typically by water in the reaction medium) to yield the primary product, 3-mercaptopropionitrile.
-
Side Reaction: Formation of 3,3'-Thiodipropionitrile (TDPN) The product, 3-mercaptopropionitrile, is itself a potent nucleophile. Specifically, its conjugate base, the thiolate anion (⁻SCH₂CH₂CN), can react with a second molecule of acrylonitrile.[12][14] This second Michael addition results in the formation of the symmetrical sulfide, 3,3'-thiodipropionitrile (TDPN). The salt of 3-mercaptopropionitrile is a better nucleophile than NaSH, making this a highly competitive and rapid side reaction.[12][14]
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired pathway to 3-MPN and the side reaction leading to TDPN.
Caption: Competing reaction pathways in the synthesis of 3-mercaptopropionitrile.
Causality of Experimental Choices
Achieving a high yield of 3-mercaptopropionitrile requires carefully controlling the reaction conditions to favor the primary reaction over the formation of TDPN.
-
Stoichiometry (Molar Ratio): This is the most critical factor.
-
To favor 3-MPN , an excess of the hydrosulfide source is typically used.[12][15] This ensures that an acrylonitrile molecule is more likely to encounter a hydrosulfide ion than the thiolate of the product.
-
Conversely, to favor TDPN , a molar excess of acrylonitrile is used (typically a 2:1 ratio of AN to NaSH).[12][15] This provides ample electrophile for the newly formed 3-MPN to react with.
-
-
Temperature Control: The Michael addition is exothermic.
-
Causality: Allowing the temperature to rise uncontrollably can lead to side reactions and, more critically, could initiate the hazardous runaway polymerization of acrylonitrile. Maintaining a low to moderate temperature (e.g., 40-60°C) is crucial for selectivity and safety.[12][14] For instance, one patented process maintains the temperature below 50°C during reactant addition to control the exotherm.[12]
-
-
pH and Catalyst: The reaction is base-catalyzed.
-
Causality: The nucleophile in the reaction is the hydrosulfide anion (HS⁻), not molecular H₂S. Sodium hydrosulfide provides this anion directly. In some procedures, an additional base like sodium hydroxide is added.[12][14] This ensures a sufficiently high concentration of the active nucleophile and can also catalyze the cleavage of any formed TDPN back to 3-MPN under certain conditions.[14]
-
-
Solvent: Water is the most common solvent.
-
Causality: Water is an excellent solvent for sodium hydrosulfide and facilitates the ionic mechanism of the reaction. It also serves as a good heat transfer medium to help control the reaction temperature.
-
Experimental Protocol: Synthesis of 3-Mercaptopropionitrile
The following protocol is a representative procedure adapted from established literature, emphasizing safety and control for the selective synthesis of 3-mercaptopropionitrile.[12][14][16]
Warning: This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate PPE. H₂S monitoring is mandatory.
Reagents and Equipment
-
Reagents:
-
Sodium Hydrosulfide (NaHS), flakes (≥70%)
-
Acrylonitrile (AN), inhibited (≥99%)
-
Sodium Hydroxide (NaOH), 50% w/w solution
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Extraction Solvent (e.g., Diethyl Ether or Methyl Isobutyl Ketone)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer or thermocouple probe
-
Reflux condenser with a nitrogen inlet
-
Heating mantle and a large ice-water bath for cooling
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Step-by-Step Methodology
-
Reaction Setup:
-
In the fume hood, equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel. Attach a condenser with a nitrogen inlet to the central neck.
-
Charge the flask with sodium hydrosulfide (e.g., 1.30 moles) and deionized water (e.g., 250 mL).
-
Begin stirring and gently heat the mixture to 35-40°C to dissolve the NaHS. Maintain a slow nitrogen purge throughout the reaction.
-
-
Acrylonitrile Addition (Exothermic):
-
Once the NaHS is dissolved, charge the addition funnel with acrylonitrile (e.g., 1.0 mole).
-
CRITICAL STEP: Add the acrylonitrile dropwise to the NaHS solution over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 50°C.[12] Use an ice bath as needed to manage the exotherm.
-
-
Reaction and Optional Base Addition:
-
After the acrylonitrile addition is complete, heat the reaction mixture to 50-60°C and hold for 30-60 minutes to ensure complete conversion.[12][14]
-
Optional (for TDPN cleavage): After the hold, cool the mixture slightly and add a small amount of 50% NaOH solution (e.g., 0.3 moles) while keeping the temperature below 60°C.[12] Hold at this temperature for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to below 20°C using an ice bath.
-
Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated HCl. This step will vigorously liberate H₂S gas and must be done slowly in an efficient fume hood.
-
Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., 3 x 150 mL of diethyl ether).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is a malodorous, colorless oil.[17] Purify the crude 3-mercaptopropionitrile by vacuum distillation.[17] Collect the fraction boiling at approximately 87°C at 15 torr.[17]
-
The purified product is prone to oxidation to the corresponding disulfide and should be used promptly or stored under an inert atmosphere at low temperatures (-20°C).[17]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 3-mercaptopropionitrile.
Analytical Characterization
Robust analytical methods are essential for monitoring reaction progress, determining yield and purity, and confirming the structure of the final product.
| Technique | Purpose | Key Insights | Source(s) |
| Gas Chromatography (GC) | Reaction monitoring, purity assessment, quantitative analysis. | Separation and quantification of starting materials (acrylonitrile), product (3-MPN), and byproduct (TDPN). A flame ionization detector (FID) or nitrogen-phosphorus detector (NPD) is typically used. | [18][19][20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and impurity identification. | Provides mass fragmentation patterns to confirm the identity of eluted peaks from the GC, offering definitive structural evidence. | [18] |
| Nuclear Magnetic Resonance (¹H NMR) | Definitive structural elucidation. | Confirms the chemical structure of the product by showing characteristic proton signals and splitting patterns. Can be used to assess purity. | [17] |
| Infrared Spectroscopy (IR) | Functional group analysis. | Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch (~2250 cm⁻¹) and the thiol (S-H) stretch (~2550 cm⁻¹). | [21] |
Conclusion
The synthesis of β-mercaptopropionitrile via the reaction of acrylonitrile and sodium hydrosulfide is a powerful and industrially relevant transformation. Success, however, is not guaranteed by simply mixing the reagents. It is achieved through a deep, causal understanding of the underlying Michael addition mechanism and its competitive side reactions. By precisely controlling stoichiometry and temperature, the skilled researcher can navigate the reaction pathways to selectively favor the desired product. The paramount importance of safety cannot be overstated; a rigorous and proactive approach to handling these hazardous materials is the foundation upon which successful synthesis is built. This guide provides the technical framework and field-proven insights necessary to approach this reaction with the confidence, control, and safety required for advanced chemical research and development.
References
- 1. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 2. nj.gov [nj.gov]
- 3. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. ineos.com [ineos.com]
- 5. carlroth.com [carlroth.com]
- 6. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 7. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 8. ausimm.com [ausimm.com]
- 9. benchchem.com [benchchem.com]
- 10. genesisenergy.com [genesisenergy.com]
- 11. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 12. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 15. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. nano-lab.com.tr [nano-lab.com.tr]
- 19. osha.gov [osha.gov]
- 20. Analytical method for the determination of acrylonitrile in rat plasma at the nanograms per milliliter level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
The Bifunctional Reactivity of 3-Mercaptopropionitrile: A Technical Guide to the Thiol Group
Introduction: Unveiling the Dual Personality of a Versatile Reagent
3-Mercaptopropionitrile (3-MPN), also known as β-mercaptopropionitrile or 2-cyanoethanethiol, is a bifunctional organosulfur compound that has garnered significant interest in organic synthesis, materials science, and drug development.[1][2][3] Its unique molecular architecture, featuring both a nucleophilic thiol (-SH) group and a polar nitrile (-CN) functionality, imparts a dual reactivity that makes it a valuable precursor for a diverse array of chemical transformations.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the thiol group in 3-mercaptopropionitrile, offering insights into its physicochemical properties, key reactions, and practical applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
3-Mercaptopropionitrile is a colorless, malodorous liquid that is soluble in most organic solvents and partially soluble in water.[4] Due to its unpleasant smell and potential as a skin and eye irritant, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][4]
A critical aspect of handling 3-MPN is its propensity to oxidize, particularly on prolonged exposure to air or basic conditions, forming the corresponding disulfide, 3,3'-dithiobispropionitrile.[4] For this reason, it is recommended to use freshly prepared or distilled 3-MPN. Short-term storage at -20°C under an inert atmosphere is possible, with long-term storage recommended at -78°C.[4]
| Property | Value | Reference |
| Molecular Formula | C₃H₅NS | [2] |
| Molecular Weight | 87.14 g/mol | [2] |
| Boiling Point | 87 °C at 15 torr | [4] |
| Density | 1.06 g/mL at 28 °C | [4] |
The Heart of Reactivity: The Thiol Group's Acidity and Nucleophilicity
The chemical behavior of 3-mercaptopropionitrile is largely dictated by the properties of its thiol group. A key determinant of its reactivity is its acidity, represented by its pKa value.
Thiol Group Acidity and pKa
The structurally similar compound, 3-mercaptopropionic acid, has a reported thiol pKa of approximately 10.3-10.84.[5][6] However, the nitrile group in 3-mercaptopropionitrile is strongly electron-withdrawing. This inductive effect is expected to stabilize the thiolate anion, thereby increasing the acidity of the thiol proton and resulting in a lower pKa compared to 3-mercaptopropionic acid. Thiols are generally more acidic than their alcohol counterparts due to the greater polarizability of sulfur and the weaker H-S bond.
The equilibrium between the protonated thiol and the deprotonated thiolate is fundamental to its reactivity. At a pH below the thiol's pKa, the protonated form (R-SH) predominates. As the pH approaches and surpasses the pKa, the concentration of the more nucleophilic thiolate anion (R-S⁻) increases significantly.
Caption: pH-dependent equilibrium of the thiol group.
Experimental Protocol: Spectrophotometric Determination of Thiol pKa
A reliable method for experimentally determining the pKa of the thiol group in 3-mercaptopropionitrile is through spectrophotometric titration using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This method is based on the reaction of the thiolate anion with DTNB to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
Materials:
-
3-Mercaptopropionitrile
-
Ellman's reagent (DTNB)
-
A series of buffers covering a pH range from ~7 to 11 (e.g., phosphate and borate buffers)
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of 3-mercaptopropionitrile in a suitable solvent (e.g., ethanol or water, ensuring solubility and stability).
-
Prepare a series of reaction mixtures, each containing a buffer of a specific pH, a constant concentration of DTNB, and a constant concentration of 3-mercaptopropionitrile.
-
Incubate the reaction mixtures at a constant temperature until the reaction is complete.
-
Measure the absorbance of each solution at 412 nm.
-
Plot the absorbance at 412 nm as a function of pH.
-
The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is half of the maximum absorbance.
Key Reactions of the Thiol Group
The versatility of 3-mercaptopropionitrile in organic synthesis stems from the diverse reactions its thiol group can undergo.
Nucleophilic Reactivity: Michael Additions
One of the most prominent reactions of 3-mercaptopropionitrile is its participation as a nucleophile in Michael additions (or more specifically, thia-Michael additions).[3] In this reaction, the thiol, typically in its more nucleophilic thiolate form, adds to the β-carbon of an α,β-unsaturated carbonyl compound.
The base-catalyzed thia-Michael addition proceeds through a two-step mechanism:
-
Deprotonation: A base removes the acidic proton from the thiol to generate the thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the Michael acceptor, forming a new carbon-sulfur bond and an enolate intermediate.
-
Protonation: The enolate intermediate is then protonated by the conjugate acid of the base or another proton source to yield the final thioether product.
Caption: Mechanism of base-catalyzed thia-Michael addition.
Experimental Protocol: Kinetic Analysis of Thia-Michael Addition using ¹H NMR Spectroscopy
The kinetics of the thia-Michael addition of 3-mercaptopropionitrile to a Michael acceptor (e.g., an acrylate) can be monitored in real-time using ¹H NMR spectroscopy.
Materials:
-
3-Mercaptopropionitrile
-
Michael acceptor (e.g., methyl acrylate)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Base catalyst (e.g., triethylamine)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of 3-mercaptopropionitrile, the Michael acceptor, and the base catalyst in the chosen deuterated solvent.
-
In an NMR tube, combine the solutions of 3-mercaptopropionitrile and the Michael acceptor.
-
Acquire a ¹H NMR spectrum of the initial mixture to identify the characteristic peaks of the reactants.
-
Initiate the reaction by adding a known amount of the base catalyst to the NMR tube and start acquiring spectra at regular time intervals.
-
Monitor the reaction progress by observing the disappearance of the reactant peaks (e.g., the vinyl protons of the acrylate) and the appearance of the product peaks.
-
Integrate the relevant peaks in each spectrum to determine the concentrations of reactants and products over time.
-
Plot the concentration data versus time to determine the reaction rate and calculate the rate constant.
Oxidation to Disulfides
As previously mentioned, the thiol group of 3-mercaptopropionitrile is susceptible to oxidation, leading to the formation of the disulfide 3,3'-dithiobispropionitrile.[4] This reaction can be promoted by mild oxidizing agents, exposure to atmospheric oxygen, or basic conditions. While often an undesired side reaction, the formation of disulfide bonds is a key reaction in various contexts, such as in the formation of cross-linked polymers and in biological systems.
Caption: Reversible oxidation of a thiol to a disulfide.
Applications in Drug Development and Materials Science
The unique reactivity of the thiol group in 3-mercaptopropionitrile makes it a valuable tool in several advanced applications.
Covalent Inhibitors in Drug Discovery
The thiol group is a soft nucleophile that can react with soft electrophiles. This principle is harnessed in the design of covalent inhibitors, which form a stable, covalent bond with a target protein, often a cysteine residue in the active site. The nitrile group of 3-mercaptopropionitrile can act as a reversible covalent warhead, where the electrophilic carbon of the nitrile is attacked by a nucleophilic residue like cysteine. This has made nitriles an attractive functional group in the development of targeted covalent inhibitors for various enzymes.
Polymer Synthesis
3-Mercaptopropionitrile can be utilized in polymer chemistry, particularly in the synthesis of functional polymers through thiol-ene reactions. These reactions, which can be initiated by radicals or light, involve the addition of a thiol across a double bond. The presence of the nitrile group provides a site for further modification of the resulting polymer.
Conclusion
The thiol group of 3-mercaptopropionitrile is the cornerstone of its chemical reactivity, endowing it with potent nucleophilic character and susceptibility to oxidation. Understanding the interplay between its acidity, the formation of the highly reactive thiolate anion, and its participation in key reactions such as Michael additions is paramount for its effective utilization in research and development. While a precise experimental pKa value for its thiol group remains to be widely reported, the principles and experimental protocols outlined in this guide provide a robust framework for its characterization and application. For researchers and drug development professionals, 3-mercaptopropionitrile offers a versatile platform for the synthesis of complex molecules, the design of targeted therapeutics, and the creation of novel materials.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 3. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of β-Mercaptopropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Mercaptopropionitrile (HSCH₂CH₂CN), a bifunctional molecule featuring both a thiol and a nitrile group, holds a unique position in the landscape of organic chemistry. Its discovery, rooted in the mid-20th century exploration of Michael additions involving sulfur nucleophiles, has paved the way for its evolution from a laboratory curiosity to a versatile building block in industrial synthesis and pharmaceutical development. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, chemical properties, and key applications of β-mercaptopropionitrile, with a particular focus on its role in drug development as a thiol protecting group and a precursor to bioactive molecules.
Discovery and Historical Context: A Tale of Thiol Addition
The conceptual foundation for the synthesis of β-mercaptopropionitrile lies in the principles of the Michael addition, a reaction first described by Arthur Michael in 1887, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] The specific application of this reaction to thiols, known as the thia-Michael addition, became a subject of investigation in the early 20th century as chemists explored the reactivity of newly available α,β-unsaturated systems.[2]
While pinpointing a single definitive "discovery" of β-mercaptopropionitrile is challenging, early investigations into the reaction of acrylonitrile with hydrogen sulfide laid the groundwork for its synthesis. A pivotal moment in its documented history appears to be the work published in the Journal of the American Chemical Society in 1947, which detailed the reaction of hydrogen sulfide with acrylonitrile.[3] This research provided a foundational understanding of the addition of thiols to activated alkenes, the very reaction that forms the basis for the most common synthetic routes to β-mercaptopropionitrile.
Early patents from the 1940s and 1950s further illuminate the burgeoning industrial interest in this compound and its derivatives. For instance, a 1953 patent described a process for producing β-mercaptopropionitrile through the hydrolysis of 2-cyanoethyl thiolacetate, which itself was formed from the reaction of thioacetic acid and acrylonitrile.[4] This highlights an alternative approach to the direct addition of hydrogen sulfide and demonstrates the early exploration of various synthetic strategies. These pioneering efforts established β-mercaptopropionitrile as a readily accessible and reactive chemical entity.
Evolution of Synthetic Methodologies
The synthesis of β-mercaptopropionitrile has evolved from early laboratory-scale preparations to robust industrial processes. The choice of method often depends on factors such as scale, desired purity, and available starting materials.
Direct Addition of Hydrogen Sulfide to Acrylonitrile
The most direct and atom-economical route to β-mercaptopropionitrile is the base-catalyzed addition of hydrogen sulfide to acrylonitrile. This reaction is a classic example of a thia-Michael addition.
Reaction: H₂S + CH₂=CHCN → HSCH₂CH₂CN
Early methods often required a significant excess of hydrogen sulfide and were conducted under pressure to achieve moderate yields.[4] However, subsequent process optimization, including the use of various catalysts and reaction conditions, has led to more efficient and scalable industrial productions.
From Thiodipropionitrile
A common industrial method involves a two-step process starting with the reaction of a molar excess of acrylonitrile with an alkaline hydrosulfide to first form thiodipropionitrile.[5][6][7] The thiodipropionitrile is then reacted with additional alkaline hydrosulfide in the presence of a base to yield β-mercaptopropionitrile.[5][6][7] This method can offer high yields and avoids the direct handling of large quantities of gaseous hydrogen sulfide.[5][6][7]
Step 1: Formation of Thiodipropionitrile 2 CH₂=CHCN + NaSH → S(CH₂CH₂CN)₂ + NaOH
Step 2: Conversion to β-Mercaptopropionitrile S(CH₂CH₂CN)₂ + NaSH → 2 HSCH₂CH₂CN + Na₂S
From 3-Chloropropionitrile
Another established laboratory-scale synthesis involves the reaction of 3-chloropropionitrile with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to the thiol.[8][9] This method is particularly useful for smaller-scale preparations where the handling of hydrogen sulfide is less desirable.
Workflow for Synthesis from 3-Chloropropionitrile:
Figure 1. Synthetic workflow from 3-chloropropionitrile.
Physicochemical Properties and Spectroscopic Characterization
β-Mercaptopropionitrile is a colorless, malodorous liquid with a boiling point of approximately 204 °C at atmospheric pressure.[1] It is soluble in most organic solvents and partially soluble in water.[10] Due to the presence of the thiol group, it is prone to oxidation to the corresponding disulfide, 3,3'-dithiobispropionitrile, especially in the presence of air or bases.[10]
| Property | Value | Reference |
| CAS Number | 1001-58-7 | [8] |
| Molecular Formula | C₃H₅NS | [11] |
| Molecular Weight | 87.14 g/mol | [11] |
| Boiling Point | 204 °C | [1] |
| Density | ~1.019 g/cm³ | [1] |
| Refractive Index | ~1.4826 | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows a triplet for the SH proton, and two multiplets for the two methylene (CH₂) groups.
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 87, along with characteristic fragmentation patterns.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹ and a thiol (S-H) stretching vibration around 2570 cm⁻¹.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of β-mercaptopropionitrile makes it a valuable tool in organic synthesis, particularly in the realm of drug development.
The 2-Cyanoethyl Thiol Protecting Group
One of the most significant applications of β-mercaptopropionitrile in complex molecule synthesis is the use of the 2-cyanoethyl group as a protecting group for thiols. The thiol group can be temporarily masked as a 2-cyanoethyl thioether, which is stable to a variety of reaction conditions but can be readily cleaved under mild basic conditions via a β-elimination mechanism to regenerate the free thiol.
Protection: R-SH + CH₂=CHCN → R-S-CH₂CH₂CN
Deprotection: R-S-CH₂CH₂CN + Base → R-S⁻ + CH₂=CHCN + HB⁺
This strategy is particularly valuable in peptide and oligonucleotide synthesis, where the presence of a free thiol group on a cysteine residue can interfere with other reactions.[2] By protecting the thiol as a 2-cyanoethyl thioether, the desired peptide or oligonucleotide chain can be assembled, and the thiol can be deprotected at a later stage to allow for disulfide bond formation or other modifications.[2]
Workflow for Thiol Protection and Deprotection:
Figure 2. Protection and deprotection of thiols using the 2-cyanoethyl group.
Precursor to β-Mercaptopropionic Acid and Derivatives
β-Mercaptopropionitrile is a key intermediate in the industrial production of 3-mercaptopropionic acid (3-MPA) through hydrolysis of the nitrile group.[3][5][12]
Reaction: HSCH₂CH₂CN + 2H₂O → HSCH₂CH₂COOH + NH₃
3-Mercaptopropionic acid and its derivatives have found applications in the synthesis of various active pharmaceutical ingredients (APIs). For example, derivatives of 3-MPA have been investigated for the synthesis of the antihypertensive drug Captopril .[6][13][14] Although not a direct precursor in the most common synthetic routes, the structural motif of 3-mercaptopropionic acid is central to the pharmacophore of this important ACE inhibitor.
Furthermore, β-mercaptopropionic acid itself is used to introduce the thiol functionality into bioactive peptides, such as vasopressin and oxytocin antagonists, by replacing N-terminal cysteine residues.[15][16]
Intermediate in the Synthesis of Other Bioactive Molecules
The dual reactivity of β-mercaptopropionitrile allows for its use as a versatile starting material for the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity. The thiol group can act as a nucleophile in various addition and substitution reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Experimental Protocol: Laboratory-Scale Synthesis from 3-Chloropropionitrile
The following protocol is a representative example of a laboratory-scale synthesis of β-mercaptopropionitrile based on the thiourea method, adapted from established procedures.[4][17]
Step 1: Synthesis of S-(2-Cyanoethyl)isothiouronium Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionitrile (1.0 mol) and thiourea (1.0 mol) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the isothiouronium salt.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to β-Mercaptopropionitrile
-
Dissolve the S-(2-cyanoethyl)isothiouronium chloride (1.0 mol) in water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Cool the solution in an ice bath and slowly add a solution of a base, such as sodium hydroxide (2.0 mol), while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to a neutral pH.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude β-mercaptopropionitrile by vacuum distillation to obtain the final product.
Safety Precautions: β-Mercaptopropionitrile is a malodorous and toxic compound.[8][18] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Conclusion
From its origins in the fundamental studies of thia-Michael additions, β-mercaptopropionitrile has emerged as a compound of significant synthetic utility. Its historical development reflects the broader advancements in industrial organic synthesis. For researchers and professionals in drug development, β-mercaptopropionitrile offers a valuable tool, primarily as a source for the 2-cyanoethyl thiol protecting group, which is crucial in the synthesis of complex biomolecules. Furthermore, its role as a precursor to 3-mercaptopropionic acid and other derivatives ensures its continued relevance in the synthesis of active pharmaceutical ingredients. A thorough understanding of its chemistry, from its historical synthesis to its modern applications, is essential for leveraging its full potential in the development of new therapeutics and advanced materials.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 5. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
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- 7. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
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Propanenitrile, 3-mercapto-: A Comprehensive Guide to Safety, Handling, and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Dual-Reactivity and Associated Risks
Propanenitrile, 3-mercapto- (CAS No. 1001-58-7), also known as 3-mercaptopropionitrile or β-mercaptopropionitrile, is a bifunctional organosulfur compound valued in advanced organic synthesis.[1] Its structure, featuring both a terminal thiol (-SH) and a nitrile (-CN) group, allows for a unique dual reactivity.[2] The thiol group can engage in disulfide bond formation or metal coordination, while the nitrile group is active in nucleophilic additions.[2] This versatility makes it a critical building block in pharmaceutical development for designing enzyme inhibitors and in the synthesis of agrochemicals.[2]
However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-understood safety protocol. The thiol group imparts a strong, unpleasant odor and contributes to its toxicity profile, while the nitrile functionality introduces hazards common to cyanides. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of Propanenitrile, 3-mercapto-, grounded in established safety principles and an understanding of its chemical nature. It is intended to empower researchers to mitigate risks effectively while harnessing the synthetic potential of this compound.
Section 1: Hazard Identification and Analysis
A thorough understanding of the hazards associated with Propanenitrile, 3-mercapto- is the foundation of safe laboratory practice. Its toxicity is multifaceted, affecting multiple routes of exposure.
GHS Classification and Toxicological Profile
Propanenitrile, 3-mercapto- is classified under the Globally Harmonized System (GHS) with a primary "Warning" signal word, associated with the GHS07 pictogram (Exclamation Mark).[1] The specific hazard statements reveal its risk profile:
-
H302: Harmful if swallowed [3]
-
H312: Harmful in contact with skin [3]
-
H332: Harmful if inhaled [3]
-
H315: Causes skin irritation [3]
-
H319: Causes serious eye irritation [3]
-
H335: May cause respiratory irritation [3]
The causality behind these hazards lies in its molecular structure. The thiol group can interfere with biological processes, while the nitrile group poses risks associated with cyanide chemistry. Exposure can lead to irritation of the skin, eyes, and respiratory tract. Systemic toxicity is a significant concern if the compound is absorbed through the skin, inhaled, or ingested.
Physical and Chemical Properties
Understanding the physical properties of a chemical is crucial for predicting its behavior in the laboratory and for designing appropriate safety controls.
| Property | Value | Source |
| CAS Number | 1001-58-7 | [2] |
| Molecular Formula | C₃H₅NS | [1][2] |
| Molecular Weight | 87.14 g/mol | [1] |
| Appearance | Colorless liquid/oil | [1][4] |
| Odor | Malodorous | [4] |
| Density | ~1.06 g/cm³ | [1][4] |
| Boiling Point | 87 °C at 15 torr | [4] |
| Solubility | Soluble in most organic solvents; partially soluble in water | [4] |
| Reactivity | Prone to oxidation to the corresponding disulfide on exposure to air or base.[4] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Mitigating exposure to Propanenitrile, 3-mercapto- requires a multi-layered approach, beginning with engineering controls and culminating in the correct use of personal protective equipment. This is best conceptualized through the "Hierarchy of Controls."
Caption: Hierarchy of controls for managing exposure risks.
Engineering Controls
The primary method for controlling exposure is through robust engineering controls.
-
Chemical Fume Hood: Due to its inhalation hazard and strong odor, all handling of Propanenitrile, 3-mercapto- must be performed inside a certified chemical fume hood.[2][4] This is non-negotiable. The fume hood contains vapors and prevents them from entering the laboratory atmosphere.
Administrative Controls
-
Standard Operating Procedures (SOPs): Laboratories must develop detailed SOPs for all procedures involving this chemical. The SOP should cover handling, storage, waste disposal, and emergency procedures.
-
Training: All personnel must be trained on the specific hazards of Propanenitrile, 3-mercapto- and the laboratory's SOPs before beginning work.
-
Restricted Access: Designate specific areas within the lab where this chemical is stored and handled to limit potential exposure to untrained personnel.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide an adequate barrier.[5]
-
Hand Protection: Nitrile gloves are mandatory.[2] Given that the compound is harmful in contact with skin, it is crucial to ensure gloves are inspected before use and changed immediately if contamination is suspected.[3] For extended operations, consider double-gloving.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[2] When there is a risk of splashing, a face shield must be worn in combination with safety goggles.[5][6] A face shield alone does not provide sufficient protection.[5]
-
Skin and Body Protection: A flame-retardant, buttoned lab coat should be worn to protect against splashes. Ensure the lab coat is clean and fits properly. Do not wear lab coats outside of the laboratory.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator may be necessary.[7] The selection of the appropriate respirator depends on the airborne concentration and requires a formal respiratory protection program, including fit testing.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain the chemical's integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all required equipment, including appropriate glassware, spill kits, and waste containers.
-
Don PPE: Put on all required PPE as described in Section 2.3.
-
Transferring the Chemical: Conduct all transfers of Propanenitrile, 3-mercapto- within the fume hood. If transferring from a larger container, use a syringe or cannula for liquid transfers to minimize vapor release. For solids, use a spatula in a draft-shielded area of the hood.
-
Performing Reactions: Keep all reaction vessels closed or equipped with condensers to prevent the escape of vapors. Reactions should be conducted in well-maintained glassware to prevent breakage.
-
Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
Storage Requirements
The stability of Propanenitrile, 3-mercapto- is a critical consideration for its storage.[4]
-
Temperature and Atmosphere: The compound is prone to oxidation, especially in the presence of air or base, forming the disulfide 3,3′-dithiobispropionitrile.[4] Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (days), a temperature of -20°C is recommended.[4][8] For long-term storage, -78°C is preferable.[4]
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[9]
Section 4: Emergency Procedures
Preparedness is key to managing emergencies effectively. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Workflow for responding to a chemical exposure event.
Spill and Leak Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and activate the fire alarm if necessary to evacuate the building.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Use an eyewash station. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Section 5: Waste Disposal
Chemical waste must be managed in accordance with institutional policies and government regulations (e.g., EPA guidelines).[2]
Protocol for Waste Disposal
-
Segregation: Do not mix waste containing Propanenitrile, 3-mercapto- with other waste streams unless explicitly permitted.
-
Containerization: Collect all waste (including contaminated solids like paper towels and sorbents) in a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Propanenitrile, 3-mercapto-".
-
Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through the institution's EHS department or a licensed hazardous waste disposal contractor.
Conclusion
Propanenitrile, 3-mercapto- is a potent synthetic tool whose safe use is predicated on a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and maintaining rigorous handling and storage practices, researchers can effectively mitigate the risks associated with this compound. Emergency preparedness is not an afterthought but a critical component of a responsible safety culture. This guide serves as a technical framework to build upon, and should be supplemented with institution-specific training and standard operating procedures.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 3. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Unraveling the Conformational Landscape of 3-Mercaptopropionitrile: A Theoretical and Spectroscopic Guide
This technical guide provides an in-depth exploration of the structural intricacies of 3-mercaptopropionitrile (3-MPN), a bifunctional molecule of significant interest in organic synthesis and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes findings from theoretical studies and microwave spectroscopy to illuminate the conformational preferences and non-covalent interactions that govern the three-dimensional structure of 3-MPN.
Introduction: The Structural Significance of a Bifunctional Molecule
3-Mercaptopropionitrile (HSCH₂CH₂CN) presents a fascinating case study in conformational analysis due to the presence of two key functional groups: a thiol (-SH) and a nitrile (-C≡N).[1] The interplay between these groups, particularly the potential for intramolecular hydrogen bonding, dictates the molecule's preferred spatial arrangement. Understanding this conformational landscape is paramount, as it influences the molecule's reactivity, spectroscopic signatures, and its interactions in larger molecular systems. Theoretical and computational chemistry, in conjunction with high-resolution spectroscopic techniques, provide the essential tools to probe these subtle structural details.
The Conformational Equilibrium of 3-Mercaptopropionitrile
The flexibility of the ethylene backbone in 3-mercaptopropionitrile allows for the existence of multiple rotational isomers, or conformers. Theoretical studies, supported by microwave spectroscopy, have been instrumental in identifying and characterizing these conformers. The dominant forces at play in determining the relative stability of these conformers are steric hindrance, dipole-dipole interactions, and, most notably, weak intramolecular hydrogen bonds.
The Gauche Conformer: A Tale of Intramolecular Hydrogen Bonding
A pivotal study on the microwave spectrum of 3-mercaptopropionitrile has provided compelling evidence for the existence of different conformers and has shed light on their relative energies.[3] Theoretical calculations suggest that a "folded" or gauche conformation is of significant importance.[4] In this arrangement, the thiol group is oriented towards the nitrile group, allowing for the formation of a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the nitrogen atom of the nitrile group (SH···N).
This intramolecular interaction is a key stabilizing factor for the gauche conformer. The preference for such folded conformations driven by weak hydrogen bonds is a recurring theme in the structural chemistry of flexible molecules containing both hydrogen bond donors and acceptors.[4]
The Anti Conformer: An Extended Structure
In addition to the gauche conformer, an extended or anti conformation is also predicted to exist. In this conformer, the thiol and nitrile groups are positioned at their maximum separation, minimizing steric repulsion. However, the absence of the stabilizing intramolecular hydrogen bond renders this conformer less stable than the gauche form. The energy difference between the conformers is a critical parameter that determines their relative populations at a given temperature.
Theoretical Methodologies for Structural Elucidation
The theoretical investigation of 3-mercaptopropionitrile's structure relies on a suite of computational chemistry techniques. These methods allow for the calculation of molecular geometries, relative energies, and spectroscopic parameters, providing a detailed picture of the molecule's potential energy surface.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry for studying molecular structures.[5] These quantum mechanical approaches solve the electronic Schrödinger equation to determine the electronic structure of the molecule, from which its properties can be derived.
For a molecule like 3-mercaptopropionitrile, DFT methods, such as B3LYP, are often employed with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometries of the different conformers and to calculate their relative energies.[5] These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Experimental Protocol: Conformational Analysis using DFT
-
Molecule Building: Construct the 3-mercaptopropionitrile molecule in a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)). This will locate the minimum energy structure for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Energy Calculation: Calculate the single-point electronic energy of each conformer at a higher level of theory or with a larger basis set for improved accuracy. The relative energies of the conformers are then determined by comparing their ZPVE-corrected electronic energies.
Visualizing the Conformational Landscape
The relationship between the different conformers can be visualized using a potential energy surface scan. By systematically rotating a specific dihedral angle (e.g., the S-C-C-C dihedral angle) and calculating the energy at each step, a one-dimensional potential energy profile can be generated. This profile will show the energy barriers separating the different conformers.
Diagram: Workflow for Theoretical Conformational Analysis
Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.
Spectroscopic Validation: The Power of Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[6] By analyzing the frequencies of the absorbed microwave radiation, highly precise rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure.
For 3-mercaptopropionitrile, the analysis of its microwave spectrum has been crucial in confirming the presence of multiple conformers and in experimentally determining their geometries.[3] The ability to distinguish between the spectra of different conformers allows for a detailed characterization of the conformational equilibrium.
Diagram: The Relationship Between Structure and Rotational Spectrum
Caption: The link between a molecule's 3D structure and its observable microwave rotational spectrum.
Electronic Structure and Reactivity Insights
The electronic structure of 3-mercaptopropionitrile, as revealed by quantum chemical calculations, provides valuable insights into its reactivity. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface all contribute to a deeper understanding of how this molecule will interact with other chemical species.
The presence of the electron-withdrawing nitrile group influences the acidity of the thiol proton, while the nucleophilic character of the sulfur atom and the nitrogen atom of the nitrile group are key to its participation in various chemical reactions.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. For 3-mercaptopropionitrile, the HOMO is typically localized on the sulfur atom, indicating its role as a nucleophile or an electron donor. The LUMO, on the other hand, is often associated with the σ* anti-bonding orbitals of the C-S and C-C bonds, as well as the π* anti-bonding orbital of the C≡N group, suggesting sites for nucleophilic attack.
Summary and Outlook
The conformational landscape of 3-mercaptopropionitrile is a testament to the subtle interplay of non-covalent interactions in shaping molecular structure. Theoretical studies, corroborated by microwave spectroscopy, have established the importance of a folded, hydrogen-bonded gauche conformer. This fundamental understanding of its structure is crucial for predicting its behavior in more complex environments, such as in solution or when incorporated into larger molecular frameworks.
Future research in this area could involve more advanced computational studies to explore the dynamics of conformational changes and the influence of solvent effects on the conformational equilibrium. Such investigations will further refine our understanding of this versatile molecule and pave the way for its more effective application in various fields of chemical science.
References
Propanenitrile, 3-mercapto-: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of Propanenitrile, 3-mercapto-, a versatile bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. We will delve into its fundamental properties, nomenclature, synthesis, and diverse applications, offering field-proven insights and detailed protocols for the discerning researcher.
Chemical Identity and Nomenclature
Propanenitrile, 3-mercapto- is an organosulfur compound characterized by the presence of both a thiol (-SH) and a nitrile (-CN) functional group.[1] This dual reactivity is the cornerstone of its utility in various chemical transformations.[2] The compound is a colorless, malodorous liquid.[3]
Synonyms and Alternative Names
Accurate identification of chemical compounds is paramount in research and development. Propanenitrile, 3-mercapto- is known by several synonyms and alternative names in the literature and commercial listings, which can sometimes be a source of confusion. The following table summarizes the most common nomenclature associated with this compound.
| Name Type | Name | Source |
| Systematic Name | Propanenitrile, 3-mercapto- | [2][4][5] |
| IUPAC Name | 3-Sulfanylpropanenitrile | [1][2][4] |
| Common Synonyms | 3-Mercaptopropionitrile | [1][4][5][6][7] |
| β-Mercaptopropionitrile | [1][2][6][7] | |
| 2-Cyanoethanethiol | [1][2][3][6][7][8] | |
| 1-Cyano-2-mercaptoethane | [4][6][7][8] | |
| 2-Cyanoethyl mercaptan | [4][6][7][8] | |
| Ethanethiol, 2-cyano- | [4] | |
| CAS Registry Number | 1001-58-7 | [1][2][4][5][6][7] |
Key Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₅NS | [1][2][4][5][6][7][8] |
| Molecular Weight | 87.14 g/mol | [1][5][6][7][8] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 30–32 °C at 0.08-0.12 mmHg; 87 °C at 15 torr | [1][3] |
| Density | 1.0696 g/cm³ | [1] |
| pKa | 9.07±0.10 (Predicted) | [6] |
| Flash Point | 77 °C | [8] |
| Solubility | Soluble in most organic solvents, partially soluble in water. | [3] |
Synthesis of Propanenitrile, 3-mercapto-
The synthesis of Propanenitrile, 3-mercapto- can be achieved through several routes. A common and well-documented method involves the reaction of acrylonitrile with a sulfur source.
Synthesis from Acrylonitrile and Alkaline Hydrosulfide
One prominent synthetic pathway involves the reaction of acrylonitrile with sodium hydrosulfide under alkaline conditions, which initially forms thiodipropionitrile.[9] This intermediate is then reacted with alkaline hydrosulfide in the presence of a base to yield 3-mercaptopropionitrile.[9]
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [guidechem.com]
- 7. 3-疏基丙腈 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
The Dichotomous Reactivity of 2-Cyanoethanethiol: A Technical Guide to its Electrophilic and Nucleophilic Sites
Abstract
2-Cyanoethanethiol, also known as 3-mercaptopropionitrile, is a bifunctional organic molecule of significant interest in chemical synthesis, drug development, and materials science. Its unique structure, featuring both a nucleophilic thiol group and an electrophilic nitrile moiety, imparts a dichotomous reactivity profile. This guide provides an in-depth technical analysis of the electrophilic and nucleophilic sites of 2-cyanoethanethiol, elucidating the underlying electronic principles governing its reactions. We will explore key transformations, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Molecular Architecture of a Versatile Reagent
2-Cyanoethanethiol (C₃H₅NS) is a colorless liquid characterized by the presence of a thiol (-SH) group at one end of a short alkyl chain and a nitrile (-C≡N) group at the other.[1] This arrangement of functional groups makes it a valuable building block in organic synthesis, allowing for sequential or selective reactions at two distinct reactive centers. The interplay between the electron-donating nature of the thiol and the electron-withdrawing nature of the nitrile group defines the molecule's chemical personality. Understanding the specific electrophilic and nucleophilic sites is paramount to harnessing its full synthetic potential.
Unveiling the Reactive Sites: An Electronic Perspective
The reactivity of 2-cyanoethanethiol is a direct consequence of the polarization of its key functional groups.
-
The Nucleophilic Thiol Group: The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it a potent nucleophile.[1] Its nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion (RS⁻), a transformation governed by its acidity. The predicted pKa of the thiol group in 2-cyanoethanethiol is approximately 9.07. The presence of the electron-withdrawing cyano group is expected to increase the acidity of the thiol proton compared to a simple alkanethiol, thus favoring the formation of the more nucleophilic thiolate anion under basic conditions.
-
The Electrophilic Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge on the nitrile carbon, making it an electrophilic center susceptible to attack by nucleophiles.
The following diagram illustrates the key reactive sites within the 2-cyanoethanethiol molecule.
Caption: Nucleophilic and electrophilic sites of 2-cyanoethanethiol.
The Nucleophilic Character: Reactions at the Thiol Group
The thiol group is the primary center of nucleophilicity in 2-cyanoethanethiol. In the presence of a base, it readily deprotonates to form the thiolate anion, a significantly stronger nucleophile. This enhanced nucleophilicity allows it to participate in a variety of important chemical transformations.
Michael Addition: Formation of Carbon-Sulfur Bonds
The thiolate of 2-cyanoethanethiol is an excellent nucleophile for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.[2][3] This reaction is a powerful tool for the formation of C-S bonds and the synthesis of more complex molecules. The reaction proceeds via the attack of the soft thiolate nucleophile on the β-carbon of the Michael acceptor.
Caption: Michael addition of 2-cyanoethanethiol to an α,β-unsaturated ketone.
Experimental Protocol: Michael Addition to an Enone (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent such as ethanol or THF.
-
Base Addition: Add a catalytic amount of a base, such as triethylamine or sodium ethoxide (0.1 equiv), to the solution.
-
Thiol Addition: Slowly add 2-cyanoethanethiol (1.1 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
S-Alkylation: Synthesis of Thioethers
The thiolate of 2-cyanoethanethiol readily undergoes S-alkylation with alkyl halides to form thioethers.[1] This is a classic Sₙ2 reaction where the thiolate acts as the nucleophile, displacing the halide leaving group.
Experimental Protocol: S-Alkylation with an Alkyl Bromide (General Procedure)
-
Reaction Setup: To a solution of 2-cyanoethanethiol (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 equiv).
-
Alkyl Halide Addition: Add the alkyl bromide (1.1 equiv) to the mixture and stir at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting thiol is consumed.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the resulting thioether by distillation or column chromatography.
The Electrophilic Character: Reactions at the Nitrile Group
The nitrile carbon of 2-cyanoethanethiol serves as an electrophilic site, undergoing attack by various nucleophiles. These reactions typically lead to the transformation of the cyano group into other important functionalities.
Hydrolysis: Conversion to a Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. The hydrolysis of 2-cyanoethanethiol produces 3-mercaptopropionic acid, a valuable synthetic intermediate.[4][5][6][7]
Caption: Hydrolysis of 2-cyanoethanethiol to 3-mercaptopropionic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis [4]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 2-cyanoethanethiol.
-
Acid Addition: Slowly and carefully add concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 110-130°C) for 10-15 hours.
-
Reaction Monitoring: Monitor the conversion of the nitrile to the carboxylic acid.
-
Workup and Purification: After cooling, the reaction mixture can be worked up by extraction with a suitable organic solvent. The 3-mercaptopropionic acid can then be purified by distillation under reduced pressure.
Reduction: Synthesis of Primary Amines
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a route to 3-aminopropanethiol, a useful bifunctional molecule.
Experimental Protocol: Reduction with LiAlH₄ (General Procedure)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Nitrile Addition: Cool the suspension in an ice bath and slowly add a solution of 2-cyanoethanethiol in the same anhydrous solvent.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Workup (Caution: Exothermic Reaction!): Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with ether. Dry the combined filtrate and washings over anhydrous potassium carbonate.
-
Purification: Remove the solvent by distillation, and the resulting 3-aminopropanethiol can be further purified by vacuum distillation.
Summary of Reactivity
The dual functionality of 2-cyanoethanethiol provides a rich platform for a wide array of chemical transformations. The table below summarizes the key reactive sites and their characteristic reactions.
| Reactive Site | Functional Group | Nature | Typical Reactions | Reagents |
| Sulfur Atom | Thiol (-SH) | Nucleophilic | Michael Addition | α,β-Unsaturated compounds, Base |
| S-Alkylation | Alkyl halides, Base | |||
| Nitrile Carbon | Nitrile (-C≡N) | Electrophilic | Hydrolysis | H₃O⁺ or OH⁻ |
| Reduction | LiAlH₄, H₂/Catalyst |
Conclusion
2-Cyanoethanethiol is a molecule with a distinct and valuable dual reactivity. Its nucleophilic thiol group and electrophilic nitrile group can be selectively targeted to achieve a wide range of synthetic outcomes. For researchers and drug development professionals, a thorough understanding of these reactive sites is crucial for the rational design of synthetic routes and the development of novel molecular entities. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this versatile chemical building block.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 4. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of 3-Mercaptopropionitrile
Abstract
3-Mercaptopropionitrile (3-MPN), also known as 2-cyanoethanethiol, is a bifunctional organosulfur compound featuring both a thiol (-SH) and a nitrile (-C≡N) group.[1] This unique structural arrangement makes it a versatile intermediate in organic synthesis and a valuable building block in the development of pharmaceuticals and advanced materials. This guide provides a detailed exploration of the synthesis of 3-mercaptopropionitrile, focusing on a reliable laboratory-scale protocol. It delves into the underlying reaction mechanisms, safety considerations, and characterization techniques essential for researchers, scientists, and professionals in drug development.
Introduction and Significance
3-Mercaptopropionitrile (CAS No. 1001-58-7) is a colorless to light yellow liquid with a characteristic malodorous scent.[2][3] Its dual functionality allows for a diverse range of chemical transformations. The thiol group can undergo nucleophilic addition, disulfide bond formation, and serve as a ligand for metal surfaces, which is particularly useful in the synthesis of functionalized nanoparticles.[4] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
In the pharmaceutical industry, the structural motif of 3-MPN is incorporated into various drug candidates. Its related derivative, 3-mercaptopropionic acid, is used as an intermediate for the drug fenofibrate and as a stabilizer for polyvinyl chloride.[5] Furthermore, 3-MPN serves as a key precursor in the synthesis of other important chemical intermediates.[6]
Table 1: Physicochemical Properties of 3-Mercaptopropionitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅NS | [2][7][8][9] |
| Molecular Weight | 87.14 g/mol | [2][7][9] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 204 °C (at 760 torr); 87 °C (at 15 torr) | [2][3][8] |
| Density | 1.019 - 1.0696 g/cm³ | [1][2][8] |
| Refractive Index | ~1.4826 | [2][8] |
| pKa | ~9.07 | [2][8] |
Overview of Synthetic Strategies
Several synthetic routes to 3-mercaptopropionitrile have been established. The choice of method often depends on the scale of the reaction, availability of starting materials, and desired purity.
-
From 3-Chloropropionitrile: This is a common and reliable laboratory method. It involves the reaction of 3-chloropropionitrile with a sulfur nucleophile. A typical procedure uses thiourea to form an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[1][3][10] This method is advantageous as it avoids the direct handling of highly toxic and gaseous hydrogen sulfide.
-
Michael Addition to Acrylonitrile: This industrial-scale method involves the direct addition of hydrogen sulfide (H₂S) or an alkaline hydrosulfide (e.g., NaSH) to acrylonitrile.[11][12][13] The reaction is a classic Michael addition, where the hydrosulfide anion acts as the nucleophile.[11][12] While efficient, this route requires specialized equipment for handling H₂S and can lead to the formation of the byproduct 3,3'-thiodipropionitrile if reaction conditions are not carefully controlled.[5][11]
This guide will focus on the first method, providing a detailed protocol for the synthesis from 3-chloropropionitrile and thiourea, which is well-suited for typical organic chemistry laboratory settings.
Detailed Experimental Protocol: Synthesis from 3-Chloropropionitrile
This two-step procedure first involves the formation of an S-alkylisothiouronium salt, followed by its alkaline hydrolysis.
Workflow Overview
Caption: Experimental workflow for the synthesis of 3-mercaptopropionitrile.
Part A: Synthesis of S-(2-cyanoethyl)isothiouronium chloride
Materials:
-
3-Chloropropionitrile (C₃H₄ClN, MW: 89.52 g/mol )
-
Thiourea (CH₄N₂S, MW: 76.12 g/mol )
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine thiourea and 3-chloropropionitrile in a 1:1.05 molar ratio in 95% ethanol.
-
Under a nitrogen atmosphere, slowly heat the reaction mixture with stirring to 68-70°C.[10] Caution: The reaction can be exothermic; control the heating rate carefully.[10]
-
Maintain the temperature at 68-70°C for 1 hour. After this period, increase the temperature to 100°C and continue heating for an additional 2 hours.[10]
-
After 2 hours, remove the heating mantle and allow the mixture to cool. The product, S-(2-cyanoethyl)isothiouronium chloride, will crystallize from the solution.
-
Isolate the white crystalline solid by vacuum filtration and wash with cold ethanol. The intermediate can be used in the next step without further purification.
Part B: Hydrolysis to 3-Mercaptopropionitrile
Materials:
-
S-(2-cyanoethyl)isothiouronium chloride (from Part A)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 6 M solution
-
Diethyl ether (anhydrous)
-
Deionized water (degassed)
-
Three-neck flask with addition funnel and temperature probe
-
Ice bath
Procedure:
-
Dissolve the S-(2-cyanoethyl)isothiouronium chloride intermediate in degassed deionized water in a three-neck flask. Purge the system with nitrogen for 15 minutes to remove oxygen, which can oxidize the thiol product.[10]
-
Prepare a concentrated solution of sodium hydroxide. Slowly add the NaOH solution to the stirred reaction mixture via an addition funnel, ensuring the internal temperature is maintained below 25°C using an ice bath.[10]
-
Once the addition is complete, remove the ice bath and heat the mixture to 45-47°C for 45 minutes.[10]
-
After the heating period, cool the reaction mixture back down to 20°C in an ice bath.
-
Slowly add a 6 M solution of sulfuric acid until the pH of the mixture reaches 6, while keeping the temperature between 20-25°C.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with anhydrous diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is a colorless to pale yellow oil. Purify by vacuum distillation (bp 87 °C at 15 torr) to obtain pure 3-mercaptopropionitrile.[3]
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism: nucleophilic substitution followed by hydrolysis.
Caption: Mechanism for the synthesis of 3-mercaptopropionitrile.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both thiourea and 3-chloropropionitrile and is suitable for the required reaction temperatures.
-
Nitrogen Atmosphere: Thiols are susceptible to oxidation by atmospheric oxygen, which forms disulfides.[3] Conducting the hydrolysis and workup under an inert atmosphere minimizes this side reaction.
-
Alkaline Hydrolysis: Sodium hydroxide is a strong base that effectively hydrolyzes the isothiouronium salt to liberate the free thiol.
-
Acidification: Careful neutralization to pH 6 ensures the product is in its neutral thiol form for efficient extraction into an organic solvent, without being so acidic as to cause unwanted side reactions.
Product Characterization
The purity and identity of the synthesized 3-mercaptopropionitrile should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. (CDCl₃, 400 MHz) δ [ppm]: 2.73-2.82 (m, 2H, -S-CH₂-), 2.65-2.71 (m, 2H, -CH₂-CN), 1.79 (t, 1H, -SH).[3]
-
¹³C NMR Spectroscopy: (CDCl₃, 100 MHz) δ [ppm]: 118.5 (C≡N), 25.0 (-CH₂-CN), 19.5 (-S-CH₂-).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a weak absorption for the S-H stretch (~2550 cm⁻¹) and a strong, sharp absorption for the C≡N stretch (~2250 cm⁻¹).
Safety, Handling, and Storage
Trustworthiness through Self-Validating Systems: A successful and safe synthesis relies on anticipating and mitigating risks. Every step of this protocol incorporates safety as a core principle.
-
Hazardous Reagents:
-
3-Chloropropionitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.[14][15] It is also a combustible liquid.
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.
-
3-Mercaptopropionitrile: Harmful if swallowed.[9][16] It has a powerful and unpleasant odor (stench).[3]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. All operations must be conducted in a well-ventilated chemical fume hood.[17][18]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated organic waste, aqueous basic and acidic waste, and solid waste should be segregated into appropriate containers.
-
Storage: 3-Mercaptopropionitrile is prone to oxidation to the corresponding disulfide, 3,3'-dithiobispropionitrile, especially on exposure to air or base.[3] It should be stored at low temperatures (-20°C is recommended for longer-term storage) under an inert atmosphere (nitrogen or argon).[2][3]
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 1001-58-7 CAS Manufactory [m.chemicalbook.com]
- 8. Cas 1001-58-7,3-mercaptopropiononitrile | lookchem [lookchem.com]
- 9. 3-Mercaptopropanenitrile 1001-58-7 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 12. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-Chloropropionitrile - Wikipedia [en.wikipedia.org]
- 15. 3-Chloropropionitrile | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: The Strategic Deployment of Propanenitrile, 3-mercapto- in Modern Pharmaceutical Development
Introduction: Unlocking Pharmaceutical Innovation with a Bifunctional Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the selection of appropriate building blocks is a critical determinant of success. Propanenitrile, 3-mercapto- (CAS 1001-58-7), also known as 3-mercaptopropionitrile (3-MPN), stands out as a uniquely versatile scaffold.[1][2] This seemingly simple, colorless liquid possesses a powerful combination of two distinct functional groups: a terminal thiol (-SH) and a nitrile (-CN).[1][3] This bifunctionality is not merely a structural curiosity; it is the very source of its strategic importance, enabling a diverse range of applications from the synthesis of complex therapeutic agents to the targeted inhibition of critical disease-related enzymes.[3][4]
The nucleophilic thiol group provides a reactive handle for covalent bond formation, metal coordination, and disulfide linkages, while the electrophilic nitrile group can participate in nucleophilic additions and serve as a potent "warhead" for enzyme inhibition.[3][4][5] This guide provides an in-depth exploration of the key applications of 3-MPN in pharmaceutical development, moving beyond simple descriptions to explain the underlying chemical and biological causality. We will detail field-proven insights and provide actionable protocols for its use as a synthetic intermediate, a covalent enzyme inhibitor, and a tool in advanced bioconjugation strategies.
Part 1: A Versatile Intermediate in Complex Molecule Synthesis
The true power of 3-MPN in organic synthesis lies in the orthogonal reactivity of its two functional groups. Chemists can selectively manipulate one group while preserving the other for subsequent transformations, making it an ideal precursor for multi-step syntheses of pharmaceutical agents.
Application Focus: Synthesis of Novel 1,2-Dithiin Antifungal Agents
One compelling application is its use in synthesizing 3,6-disubstituted 1,2-dithiins, a class of compounds evaluated for their antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans.[6] In this context, 3-MPN serves as a specialized "thiophile," leveraging a beta-elimination strategy to construct the core 1,2-dithiin ring.[6]
Causality of Experimental Choice: The nitrile group in 3-MPN acts as an effective leaving group precursor under basic conditions. When S-alkylated, treatment with a strong base results in the elimination of acrylonitrile and the formation of a thiolate (RSK), which can then be oxidized to form the desired disulfide-containing ring system.[1][6] This elegant strategy avoids harsher conditions that might compromise other sensitive functional groups in the molecule.
Caption: Generalized workflow for 1,2-dithiin synthesis using 3-MPN.
Protocol 1: Generalized Synthesis of a 1,2-Dithiin Precursor
This protocol is a generalized representation based on synthetic strategies described in the literature and should be adapted for specific substrates.[1][6]
-
S-Alkylation:
-
Dissolve the starting alkyl halide (1.0 eq) in a suitable solvent such as THF or DMF.
-
Add 3-mercaptopropionitrile (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting S-alkylated thioether intermediate (RSCH₂CH₂CN) by column chromatography.
-
-
Thiolate Generation and Dimerization:
-
Dissolve the purified thioether (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium tert-butoxide (KOBu-t) (1.1 eq) in THF. This will induce β-elimination to form the thiolate (RSK) and acrylonitrile.[1]
-
After 30 minutes, allow the reaction to warm to room temperature.
-
Introduce an oxidizing agent (e.g., a solution of iodine in THF) dropwise until a persistent color indicates the reaction is complete, or bubble air through the solution to effect oxidative dimerization.
-
Quench the reaction, perform an aqueous workup, and extract the 1,2-dithiin product.
-
Purify via column chromatography.
-
| Parameter | Description | Typical Value/Range | Reference |
| Reactant Ratio | 3-MPN : Alkyl Halide | 1.1 : 1.0 | [6] |
| Base (Elimination) | Strong, non-nucleophilic | Potassium tert-butoxide | [1] |
| Oxidizing Agent | For disulfide formation | Iodine, Air (O₂) | [6] |
| Purity | Final Product | >95% (post-chromatography) | [6] |
Part 2: The Nitrile "Warhead" for Cysteine Protease Inhibition
The nitrile group of 3-MPN and its derivatives is an exceptionally effective electrophilic "warhead" for the targeted inhibition of cysteine proteases.[7][8] These enzymes, which include cathepsins, caspases, and viral proteases like SARS-CoV-2 Mpro, are implicated in a host of human diseases and are therefore high-value therapeutic targets.[9][10]
Mechanism of Covalent Inhibition: Cysteine proteases utilize a catalytic dyad (or triad) where a cysteine residue, activated by a nearby histidine, acts as a nucleophile to cleave substrate peptide bonds.[5][9] The nitrile group of an inhibitor functions as a substrate mimic. The activated thiolate of the catalytic cysteine attacks the electrophilic carbon of the nitrile. This forms a reversible covalent thioimidate adduct, effectively trapping the enzyme in an inactive state.[5] The reversibility is a key feature, which can be tuned by modifying the electronics of the inhibitor scaffold to potentially reduce off-target effects.
Caption: Covalent modification of a catalytic cysteine by a nitrile warhead.
Protocol 2: In Vitro Screening of Nitrile Inhibitors Against Cysteine Proteases
This protocol provides a framework for determining the inhibitory potency (IC₅₀) of a test compound derived from 3-MPN against a model cysteine protease like Papain.
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, pH 6.5.
-
Activation Buffer: Assay Buffer containing 10 mM Dithiothreitol (DTT). Prepare fresh.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of Papain in Assay Buffer. Store at -20 °C.
-
Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions in DMSO.
-
-
Enzyme Activation:
-
Dilute the Papain stock solution to 2X the final desired concentration (e.g., 20 nM) in Activation Buffer.
-
Incubate at 37 °C for 15 minutes to ensure the active site cysteine is in its reduced, active state.
-
-
Inhibition Reaction:
-
In a 96-well black microplate, add 50 µL of the 2X activated enzyme solution to each well.
-
Add 1 µL of the serially diluted inhibitor (or DMSO for control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for covalent adduct formation.
-
-
Measurement of Activity:
-
Prepare a 2X substrate solution (e.g., 100 µM) in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. Final volume is 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37 °C.
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each inhibitor concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the % activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Part 3: Advanced Applications in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to creating antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes.[11] The functional groups of 3-MPN make it and its derivatives prime candidates for innovative conjugation strategies.
Application Focus: Nitrile Bis-Thiol Conjugation for Antibody Rebridging
A cutting-edge technique, the Nitrile Bis-Thiol (NBT) reaction, enables the direct reaction of a nitrile with two thiol groups.[12] This is perfectly suited for "rebridging" the interchain disulfide bonds of an antibody. Mild reduction of an antibody exposes two free thiols per disulfide, which can then react with a nitrile-containing linker to form a stable, cyclic amino dithioacetal, creating a site-specific and homogenous conjugate.[12]
Causality of Experimental Choice: Traditional thiol-maleimide chemistry can suffer from instability due to retro-Michael addition.[13] The NBT reaction forms a more stable linkage. Using a linker derived from 3-MPN allows for the introduction of a payload (drug, dye) at a precise location on an antibody, preserving its antigen-binding function and resulting in a well-defined antibody-drug conjugate.
Caption: Workflow for site-specific antibody conjugation using the NBT reaction.
Protocol 3: Conceptual Protocol for Antibody-Nitrile Linker Conjugation
This is a conceptual protocol based on emerging methodologies.[12] It requires a bifunctional linker where one end is a nitrile and the other is a payload.
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.0) containing EDTA.
-
Add a mild reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-1.5 equivalents per disulfide bond.
-
Incubate at 37 °C for 1-2 hours.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the nitrile-linker-payload construct in an organic co-solvent like DMSO.
-
Add the nitrile linker (typically 5-10 molar equivalents per antibody) to the reduced antibody solution.
-
Adjust the pH of the reaction mixture to ~6.5 if necessary.
-
Incubate at 37 °C for 4-16 hours.
-
-
Purification and Characterization:
-
Remove excess, unreacted linker-payload using a desalting column or tangential flow filtration (TFF).
-
Analyze the resulting conjugate by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Confirm the identity and integrity of the final ADC product by mass spectrometry (MS).
-
Handling, Storage, and Safety
Propanenitrile, 3-mercapto- is a malodorous compound and should always be handled in a well-ventilated fume hood.[6] It is classified as a skin and eye irritant.[2][3] Due to the propensity of the thiol group to oxidize to the corresponding disulfide (3,3′-dithiobispropionitrile), it should be used promptly after preparation or purchased fresh.[6] For storage, it is recommended to keep it under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C for short-term, -78 °C for long-term) to maintain its integrity.[6]
Conclusion
Propanenitrile, 3-mercapto- is far more than a simple chemical reagent; it is a strategic tool in the arsenal of the pharmaceutical scientist. Its bifunctional nature provides a gateway to novel synthetic pathways for complex therapeutics, enables the precise and potent inhibition of cysteine proteases, and is now finding application in next-generation bioconjugation technologies for creating homogenous antibody-drug conjugates. By understanding the fundamental reactivity and causality behind its applications, researchers can continue to leverage this powerful scaffold to drive the development of new and more effective medicines.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 4. Buy Propanenitrile, 3-mercapto- (EVT-314205) | 1001-58-7 [evitachem.com]
- 5. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Update on drug development targeting parasite cysteine proteases | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Tuning and predicting biological affinity: aryl nitriles as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. m.youtube.com [m.youtube.com]
Formation of Self-Assembled Monolayers with 2-Cyanoethanethiol on Gold: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the formation of high-quality self-assembled monolayers (SAMs) of 2-cyanoethanethiol on gold surfaces. The protocol details substrate preparation, solution formulation, and monolayer assembly, along with the underlying scientific principles. This guide is intended for researchers in materials science, surface chemistry, and biosensor development, offering a robust methodology for creating well-defined, functionalized surfaces for a variety of applications.
Introduction: The Significance of Cyano-Terminated SAMs
Self-assembled monolayers (SAMs) of organosulfur compounds on gold have become a cornerstone of surface engineering, enabling precise control over interfacial properties.[1] The spontaneous organization of molecules into a densely packed, ordered monolayer provides a versatile platform for applications ranging from biosensors to molecular electronics.[2] Among the diverse array of functional thiols, 2-cyanoethanethiol offers a unique terminal group, the nitrile (-C≡N), which imparts distinct chemical and physical characteristics to the surface.
The nitrile group is of particular interest due to its strong dipole moment, which influences the surface potential and wetting characteristics. Furthermore, the cyano group can participate in various chemical transformations, serving as a versatile anchor for the subsequent immobilization of biomolecules or other functional moieties. The formation of a well-ordered 2-cyanoethanethiol SAM is therefore a critical first step for a multitude of advanced applications.
The mechanism of SAM formation on gold is a two-step process involving the initial physisorption of the thiol, followed by chemisorption that includes the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond.[3] The stability and ordering of the resulting monolayer are governed by a combination of this covalent bond and the van der Waals interactions between the alkyl chains of neighboring molecules.[1] This guide provides a detailed protocol to reliably achieve a highly ordered and stable 2-cyanoethanethiol SAM.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-Cyanoethanethiol | ≥98% | Sigma-Aldrich, Acros Organics |
| Ethanol | 200 Proof, Anhydrous | Decon Laboratories, Pharmco-Aaper |
| Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Fisher Chemical, VWR |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich, VWR |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q or equivalent |
| Nitrogen Gas (N₂) | Ultra-High Purity (UHP) | Airgas, Praxair |
| Gold-coated Substrates | (e.g., glass slides, silicon wafers) | Platypus Technologies, Sigma-Aldrich |
Note on Substrate Quality: Gold-coated substrates should possess an adhesion layer of chromium (Cr) or titanium (Ti) to prevent delamination of the gold layer during cleaning steps.
Experimental Protocol
Gold Substrate Preparation: The Foundation of a High-Quality SAM
The cleanliness of the gold substrate is paramount to the formation of a well-ordered and defect-free SAM.[1] The following protocol describes a robust cleaning procedure.
3.1.1. Solvent Rinsing:
-
Thoroughly rinse the gold substrates with ethanol, followed by copious amounts of DI water.[4] This initial step removes gross organic contaminants and particulates.
3.1.2. Piranha Solution Cleaning (Caution!):
-
Safety First: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a potent oxidizing agent and reacts violently with organic materials. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a clean glass beaker. Always add the peroxide to the acid. The solution will become very hot.
-
Immerse the gold substrates in the hot piranha solution for 5-10 minutes.[4] This step removes any remaining organic residues and creates a hydrophilic surface.
-
Carefully remove the substrates using clean, non-reactive tweezers and rinse them extensively with DI water.
3.1.3. Final Rinsing and Drying:
-
Perform a final rinse with ethanol to displace the water.[4]
-
Dry the cleaned substrates under a gentle stream of ultra-high purity nitrogen gas.[5] The substrates should be used immediately for SAM formation to prevent recontamination.
Preparation of 2-Cyanoethanethiol Solution
-
Prepare a 1 mM solution of 2-cyanoethanethiol in anhydrous ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of 2-cyanoethanethiol in 10 mL of ethanol.
-
Briefly sonicate the solution for 1-2 minutes to ensure complete dissolution of the thiol.[4] It is recommended to prepare the thiol solution fresh before each use.[5]
Self-Assembled Monolayer Formation
-
Immediately immerse the clean, dry gold substrates into the freshly prepared 1 mM 2-cyanoethanethiol solution in a clean glass container.[4][5] Ensure the entire gold surface is submerged.
-
To minimize oxidation of the thiol and the gold surface, it is advisable to purge the headspace of the container with dry nitrogen gas before sealing it tightly.[4] Parafilm can be used to further seal the container.[6]
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.[4][5] Longer incubation times generally lead to more ordered and densely packed monolayers.
Post-Assembly Rinsing and Drying
-
After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol for 10-15 seconds to remove any non-covalently bound (physisorbed) molecules.[4]
-
For a more rigorous cleaning, place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.[4]
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen gas.[5]
Storage of SAM-Functionalized Substrates
Store the functionalized substrates in a clean, dry, and inert environment, such as a desiccator or under a nitrogen atmosphere, until they are to be used.[4] While SAMs are relatively stable, prolonged exposure to ambient laboratory conditions can lead to oxidation and degradation.[7]
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying mechanism of SAM formation.
Caption: Experimental workflow for the formation of 2-cyanoethanethiol SAMs on gold.
Caption: Mechanism of 2-cyanoethanethiol SAM formation on a gold surface.
Characterization of 2-Cyanoethanethiol SAMs
The quality of the formed SAM can be assessed using a variety of surface-sensitive techniques:
| Technique | Information Provided |
| Contact Angle Goniometry | Provides information on the surface wettability and hydrophobicity, which is indicative of the packing and ordering of the monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, including the presence of sulfur, carbon, and nitrogen from the 2-cyanoethanethiol, and can provide information on the chemical state of the sulfur (thiolate vs. unbound thiol or oxidized species).[8] |
| Ellipsometry | Measures the thickness of the monolayer, which can be compared to theoretical values for a well-packed SAM.[5] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Provides information on the orientation and conformation of the molecules within the SAM by analyzing the vibrational modes of the alkyl chain and the cyano-terminal group. |
| Electrochemical Impedance Spectroscopy (EIS) | Can be used to study the insulating properties of the monolayer and to detect the presence of defects or pinholes.[9][10] Well-packed SAMs act as a barrier to ion penetration.[11] |
| Scanning Tunneling Microscopy (STM) | Provides atomic-scale visualization of the monolayer structure, revealing the packing arrangement and the presence of any domains or defects.[8] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent contact angles or high variability across the surface | Incomplete or uneven SAM formation, contaminated substrate. | Ensure rigorous substrate cleaning. Use fresh thiol solution. Increase immersion time. |
| Low SAM thickness measured by ellipsometry | Incomplete monolayer formation, disordered monolayer. | Verify the concentration of the thiol solution. Increase the immersion time. Ensure the substrate is fully submerged. |
| Presence of oxidized sulfur species in XPS | Exposure of the SAM to air, light, or other oxidizing agents.[7] | Minimize exposure to ambient conditions during and after formation. Store samples in an inert environment. Use freshly prepared solutions. |
| High defect density observed by electrochemical methods | Contaminated substrate, impure solvent or thiol, insufficient immersion time. | Re-evaluate the cleaning procedure. Use high-purity reagents and solvents.[1][6] Extend the self-assembly time. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the reliable formation of 2-cyanoethanethiol self-assembled monolayers on gold surfaces. By adhering to the described procedures for substrate preparation, solution handling, and monolayer assembly, researchers can consistently produce high-quality, well-ordered SAMs. The unique properties of the cyano-terminal group make these surfaces an excellent platform for a wide range of applications in materials science, nanotechnology, and drug development.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Base-Catalyzed Hydrothiolation of Acrylonitrile
This document provides a comprehensive guide for the synthesis of β-thioacrylonitriles (3-thiopropanenitriles) via the hydrothiolation of acrylonitrile. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable and well-understood method for constructing carbon-sulfur bonds. This note emphasizes the underlying chemical principles, a detailed step-by-step experimental procedure, and critical safety considerations.
Introduction and Scientific Principle
The hydrothiolation of alkenes is a fundamental and atom-economical method for forming C-S bonds. When applied to electron-deficient alkenes like acrylonitrile, the reaction proceeds as a conjugate addition, often referred to as a Michael addition. This process yields β-thioacrylonitriles, which are valuable intermediates in the synthesis of various pharmaceuticals and functional materials.[1]
The protocol detailed herein utilizes a simple base-catalyzed approach. The base deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the electron-poor β-carbon of acrylonitrile, leading to the formation of a resonance-stabilized carbanion (an enolate). Subsequent protonation of this intermediate yields the final 3-thiopropanenitrile product. This method is often preferred for its simplicity, mild conditions, and avoidance of expensive or toxic transition-metal catalysts.[2] While transition-metal catalysts, such as those based on gold or copper, can achieve excellent results and specific selectivities (e.g., anti-Markovnikov addition to unactivated alkenes), the conjugate nature of acrylonitrile makes base catalysis particularly effective.[3][4]
Reaction Mechanism: Base-Catalyzed Michael Addition
The mechanism involves three key steps:
-
Deprotonation: A base (B:) removes the acidic proton from the thiol, generating a reactive thiolate nucleophile.
-
Nucleophilic Attack: The thiolate attacks the β-carbon of the acrylonitrile double bond. Electron density is pushed onto the α-carbon, forming an intermediate enolate.
-
Protonation: The enolate is protonated by the conjugate acid of the base (HB⁺) or another proton source in the medium to give the final product.
Experimental Protocol
This protocol describes the synthesis of 3-(phenylthio)propanenitrile from thiophenol and acrylonitrile using triethylamine as a catalyst.
Materials and Equipment
-
Reagents:
-
Acrylonitrile (≥99%, stabilized)
-
Thiophenol (≥99%)
-
Triethylamine (TEA, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1M solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography (silica gel)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Reaction Procedure
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to exclude moisture. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Addition:
-
To the flask, add thiophenol (5.51 g, 50 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (40 mL).
-
Begin stirring and add triethylamine (0.51 g, 5 mmol, 0.1 equiv.).
-
-
Acrylonitrile Addition: In a dropping funnel, place acrylonitrile (2.92 g, 55 mmol, 1.1 equiv.). Add the acrylonitrile dropwise to the stirring solution over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 10 °C using the ice bath.
-
Rationale: Slow, cooled addition prevents a rapid, uncontrolled exotherm and potential polymerization of acrylonitrile.[5] Using a slight excess of acrylonitrile ensures the complete consumption of the foul-smelling thiol.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the limiting reagent (thiophenol) indicates completion.
Work-up and Purification
-
Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove triethylamine.
-
Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 30 mL) to remove residual water.
-
Rationale: This aqueous workup removes the catalyst and water-soluble impurities, simplifying the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 3-(phenylthio)propanenitrile.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow and Data
Visualized Experimental Workflow
The following diagram outlines the complete experimental process from initial setup to final product characterization.
Summary of Reaction Parameters
| Parameter | Value / Description | Rationale |
| Thiophenol | 50 mmol (1.0 equiv.) | Limiting reagent. |
| Acrylonitrile | 55 mmol (1.1 equiv.) | Slight excess to ensure full conversion of thiol. |
| Catalyst | Triethylamine (0.1 equiv.) | Mild organic base, sufficient to catalyze the reaction. |
| Solvent | Anhydrous Dichloromethane | Common organic solvent, dissolves reactants well. |
| Temperature | 0 °C (addition), then RT | Control exotherm during addition, then allow reaction to proceed. |
| Reaction Time | 4 - 6 hours | Typical duration for completion, should be confirmed by TLC. |
| Expected Yield | > 90% (after purification) | The reaction is generally high-yielding. |
Critical Safety Precautions
Both acrylonitrile and thiols are hazardous materials requiring strict safety protocols. All manipulations must be performed inside a certified chemical fume hood.
-
Acrylonitrile:
-
Hazards: Highly flammable, toxic by inhalation, ingestion, and skin absorption. It is also a known carcinogen.[6] Vapors can form explosive mixtures with air.[5][7]
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles.[6][8] Ensure all containers are tightly sealed and grounded during transfer to prevent static discharge. Acrylonitrile should be stored away from heat, ignition sources, strong acids, strong bases, and copper alloys.[5][8]
-
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]
-
-
Thiols (e.g., Thiophenol):
-
Hazards: Toxic, harmful if swallowed or absorbed through the skin. Possess an extremely potent and unpleasant odor.
-
Handling: Handle exclusively in a fume hood to contain the odor and vapors. All equipment and waste contaminated with thiols should be decontaminated before removal from the hood, typically by rinsing with a bleach solution.
-
-
Waste Disposal:
-
All chemical waste, including solvents from chromatography, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not pour any reagents or reaction mixtures down the drain.
-
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly stereoselective anti-Markovnikov hydrothiolation of alkynes and electron-deficient alkenes by a supported Cu-NHC complex - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ineos.com [ineos.com]
- 6. 29 CFR § 1910.1045 - Acrylonitrile. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Mercaptopropionitrile as a Capping Agent for Nanoparticle Synthesis
Introduction: The Pivotal Role of Surface Chemistry in Nanotechnology
In the realm of nanotechnology, the synthesis of nanoparticles with precisely controlled size, shape, and stability is paramount for their application in fields ranging from diagnostics to therapeutics. Capping agents, molecules that adsorb to the surface of a nanoparticle during its formation, are the master regulators of this process.[1][2][3] They prevent uncontrolled growth and aggregation, ensuring a stable colloidal suspension.[2][3] Beyond stabilization, the choice of capping agent dictates the nanoparticle's surface chemistry, influencing its solubility, biocompatibility, and capacity for further functionalization.
This guide focuses on 3-mercaptopropionitrile (3-MPN) , an organosulfur compound with the formula HSCH₂CH₂CN.[4] As a bifunctional molecule, 3-MPN presents a compelling combination of features for nanoparticle synthesis:
-
A thiol group (-SH) that forms a strong, covalent-like bond with the surface of noble metals (e.g., gold, silver) and semiconductor nanocrystals.[5]
-
A terminal nitrile group (-C≡N) that offers a versatile chemical handle for post-synthesis modification and bioconjugation.
This combination makes 3-MPN a highly effective agent for producing stable nanoparticles with a surface primed for subsequent coupling to biomolecules, drugs, or targeting ligands, making them particularly relevant for researchers in drug development.
The Capping Mechanism: A Molecular Perspective
The efficacy of 3-MPN as a capping agent is rooted in the strong affinity of sulfur for metal surfaces. During nanoparticle synthesis, as metal atoms nucleate and grow, 3-MPN molecules in the reaction medium rapidly coordinate to the surface.
Mechanism of Stabilization:
-
Thiol Binding: The thiol group deprotonates, and the resulting thiolate anion (RS⁻) forms a robust bond with surface metal atoms (e.g., Au, Ag). This process is energetically favorable and results in a self-assembled monolayer on the nanoparticle surface.
-
Steric Hindrance: The propyl chains of the bound 3-MPN molecules extend into the solvent, creating a physical or "steric" barrier. This barrier prevents nanoparticles from approaching each other too closely, thereby inhibiting aggregation and ensuring colloidal stability.[3]
-
Surface Functionality: The outward-facing nitrile groups define the new surface chemistry of the nanoparticle. The nitrile is a valuable functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for covalent attachment of other molecules.
Caption: Mechanism of 3-MPN capping on a nanoparticle surface.
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize parameters based on their specific experimental setup and desired nanoparticle characteristics.
Protocol 1: Synthesis of 3-MPN-Capped Gold Nanoparticles (AuNPs)
This protocol is adapted from the well-established Brust-Schiffrin method for synthesizing thiol-capped gold nanoparticles.[6]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
3-Mercaptopropionitrile (3-MPN)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Phase Transfer: Prepare a 30 mM solution of HAuCl₄ in 25 mL of deionized water. In a separate flask, dissolve 0.4 g of TOAB in 80 mL of toluene. Mix the two solutions in a separatory funnel and shake vigorously for 5 minutes. The aqueous phase should become colorless as the gold salt is transferred to the organic phase, which turns deep orange. Separate and collect the organic phase.
-
Rationale: TOAB acts as a phase transfer catalyst, moving the gold salt from the aqueous phase to the organic solvent where the reaction will occur.
-
-
Addition of Capping Agent: To the stirred organic phase, add a solution of 3-MPN in toluene. The molar ratio of Au:3-MPN is a critical parameter for size control. A typical starting ratio is 1:2. For 0.3 mmol of HAuCl₄, this corresponds to 0.6 mmol of 3-MPN.
-
Rationale: The thiol capping agent is introduced before reduction to ensure it is available to stabilize the gold atoms as they nucleate.
-
-
Reduction: While stirring vigorously, add 25 mL of a freshly prepared, ice-cold 0.4 M NaBH₄ solution in deionized water dropwise over 15-20 minutes. The solution color will rapidly change from orange to a deep brown or black.
-
Rationale: NaBH₄ is a strong reducing agent that reduces Au(III) to Au(0), initiating nanoparticle formation. A slow, dropwise addition promotes the formation of smaller, more monodisperse nanoparticles.
-
-
Reaction Completion: Allow the reaction to stir at room temperature for at least 4 hours to ensure complete nanoparticle formation and surface passivation by the 3-MPN.
-
Purification:
-
Remove the aqueous phase using a separatory funnel.
-
Wash the organic phase three times with deionized water.
-
Precipitate the AuNPs by adding an excess of ethanol (e.g., 200 mL).
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Redisperse the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation/centrifugation steps twice more to remove excess reactants.
-
Rationale: Purification is essential to remove the phase transfer agent, unreacted capping agent, and reduction byproducts.
-
-
Storage: Dry the final product under vacuum. The 3-MPN-capped AuNPs can be stored as a powder or redispersed in an organic solvent like toluene or chloroform.
Caption: Workflow for the synthesis of 3-MPN capped AuNPs.
Protocol 2: Aqueous Synthesis of 3-MPN-Capped Silver Nanoparticles (AgNPs)
This protocol is a facile aqueous method adapted from syntheses using similar hydrophilic thiol capping agents.[7]
Materials:
-
Silver nitrate (AgNO₃)
-
3-Mercaptopropionitrile (3-MPN)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Precursor Solution: In a flask, dissolve AgNO₃ and 3-MPN in 100 mL of deionized water with vigorous stirring. A typical concentration would be 1 mM AgNO₃ and a 2-4 fold molar excess of 3-MPN (2-4 mM).
-
Rationale: The excess of capping agent ensures complete surface coverage and prevents aggregation of the silver nanoparticles upon formation.
-
-
Reduction: To the stirred solution, add a freshly prepared, ice-cold solution of NaBH₄ (e.g., 2 mL of a 50 mM solution) dropwise. A color change to yellow or brown indicates the formation of AgNPs.
-
Rationale: The borohydride rapidly reduces Ag⁺ to Ag⁰. The reaction is performed in an ice bath to moderate the reaction rate, leading to better size control.
-
-
Reaction Completion: Continue stirring the solution at room temperature for 2 hours.
-
Purification: Purify the AgNPs by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts. Alternatively, use centrifugal filtration devices.
-
Storage: Store the purified AgNP colloidal solution at 4°C in the dark to prevent photo-oxidation.
Protocol 3: Aqueous Synthesis of 3-MPN-Capped Cadmium Sulfide (CdS) Quantum Dots (QDs)
This protocol is adapted from methods that use mercapto-acids as both the sulfur source and the stabilizing ligand for a one-pot aqueous synthesis.[8]
Materials:
-
Cadmium chloride (CdCl₂)
-
3-Mercaptopropionitrile (3-MPN)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Precursor Solution: In a three-neck flask equipped with a condenser, dissolve CdCl₂ (e.g., 0.2 mmol) in 100 mL of deionized water.
-
Ligand Addition: Add 3-MPN (e.g., 0.5 mmol, a 2.5:1 molar ratio to Cd) to the solution under nitrogen bubbling and vigorous stirring.
-
Rationale: The nitrogen purge removes dissolved oxygen, which can quench the fluorescence of the resulting QDs.
-
-
pH Adjustment: Adjust the pH of the solution to ~11 by adding NaOH or NH₄OH dropwise. The solution should remain clear.
-
Rationale: A basic pH deprotonates the thiol group of 3-MPN, making it a better nucleophile and facilitating its role as a sulfur source via C-S bond cleavage upon heating.
-
-
Reaction: Heat the solution to reflux (100°C) under a nitrogen atmosphere. The formation of CdS QDs is indicated by the solution turning yellow and becoming fluorescent under UV light. The reaction time determines the final size of the QDs (longer times lead to larger QDs, which emit at longer wavelengths).
-
Rationale: At high temperature and pH, the 3-MPN slowly releases sulfide ions (S²⁻) which react with Cd²⁺ to form the CdS nanocrystal. Simultaneously, intact 3-MPN molecules cap the growing QD surface.
-
-
Purification: After cooling to room temperature, precipitate the QDs by adding isopropanol. Centrifuge to collect the QD pellet. Wash the pellet with isopropanol or ethanol several times to remove excess reactants.
-
Storage: Dry the purified QDs under vacuum. They can be stored as a powder or redispersed in water.
Essential Characterization Techniques
Validating the successful synthesis and capping of nanoparticles is a critical step. The following table summarizes key techniques and their expected outcomes.
| Technique | Purpose | Expected Results for 3-MPN Capped Nanoparticles |
| UV-Visible Spectroscopy | Confirms nanoparticle formation and provides an estimate of size and concentration. | AuNPs: Surface Plasmon Resonance (SPR) peak around 520 nm.[9] AgNPs: SPR peak around 400 nm. QDs: A distinct absorption onset (excitonic peak) that blue-shifts for smaller particles. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in solution. | Provides the average particle size and a polydispersity index (PDI) to assess the size distribution. |
| Transmission Electron Microscopy (TEM) | Visualizes the nanoparticle core to determine size, shape, and morphology. | Provides direct evidence of nanoparticle size and shape.[9] Should correlate with DLS data, though TEM measures the core size in a dry state. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the capping agent on the nanoparticle surface. | Key Indicator: The disappearance of the S-H stretching peak (around 2550 cm⁻¹) indicates the binding of the thiol to the nanoparticle surface.[5] The presence of the C≡N stretching peak (around 2250 cm⁻¹) confirms the nitrile group is present. |
| Zeta Potential | Measures the surface charge of the nanoparticles in a colloidal suspension. | Indicates the stability of the suspension. The nitrile group is relatively neutral, so the zeta potential will depend on the pH and solvent but is generally expected to be near-neutral unless the nitrile group is hydrolyzed. |
Applications in Drug Development and Biomedical Research
The unique properties of 3-MPN-capped nanoparticles make them highly suitable for applications in drug delivery and diagnostics.
-
Platform for Bioconjugation: The terminal nitrile group is a key feature. While not as commonly used for bioconjugation as amines or carboxylates, it can be chemically converted. For instance, hydrolysis under acidic or basic conditions can transform the nitrile into a carboxylic acid, which can then be activated for standard EDC/NHS coupling to proteins or amine-containing drugs.
-
Drug Delivery Systems: Nanoparticles can enhance the solubility and bioavailability of hydrophobic drugs.[10] Thiol-capped gold nanoparticles have been shown to play a significant role in the efficient delivery of anticancer drugs.[11] The small size of nanoparticles capped with short-chain ligands like 3-MPN may facilitate better tissue penetration.[12]
-
Bioimaging and Sensing: The nitrile group can be used to attach targeting moieties (e.g., antibodies, peptides) to direct quantum dots or plasmonic nanoparticles to specific cells or tissues for imaging applications.
Safety and Handling
3-Mercaptopropionitrile is a malodorous compound and should be handled in a well-ventilated fume hood.[13] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Conclusion
3-Mercaptopropionitrile is a versatile and effective capping agent for the synthesis of a variety of nanoparticles, including gold, silver, and quantum dots. The strong thiol-metal interaction provides excellent stability, while the terminal nitrile group offers a functional handle for subsequent chemical modifications. The protocols and characterization guidelines presented here provide a comprehensive framework for researchers and drug development professionals to synthesize and utilize 3-MPN-capped nanoparticles for advanced biomedical applications.
References
- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Bioconjugation of 2 and 3 nm-diameter Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of Silver Nanoparticles Stabilized with 3-Mercapto-1-Propansulfonate and 1-Thioglucose Mixed Thiols for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enhancement effect of gold nanoparticles in drug delivery and as biomarkers of drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for Cysteine-Targeted Enzyme Inhibition Studies: Utilizing 2-Cyanoethanethiol as a Mechanistic Probe
Introduction: A Renewed Focus on Covalent Inhibition
The paradigm of drug discovery has seen a significant resurgence in the development of covalent inhibitors, molecules that form a stable, chemical bond with their biological target.[1][2] Historically approached with caution due to concerns about off-target reactivity, modern covalent drugs are now being designed with exquisite precision, leading to highly potent and durable therapeutic effects.[3] A key factor in this revival is the strategic targeting of specific, nucleophilic amino acid residues within an enzyme's binding site.
Among the 20 standard amino acids, cysteine is a premier target for covalent drug design.[4] Its thiol side chain is typically the most nucleophilic residue in a protein, especially when deprotonated to the thiolate anion (S⁻) at physiological pH.[5] This inherent reactivity allows for the design of targeted covalent inhibitors (TCIs) that employ a mild electrophilic functional group, or "warhead," to form a specific bond with a strategically located cysteine.[6]
This guide provides a comprehensive framework for studying cysteine-targeted covalent enzyme inhibitors. It moves beyond simple potency measurements to detail the kinetic characterization and validation required to understand an inhibitor's true mechanism. Crucially, we introduce the utility of 2-cyanoethanethiol , not as a primary inhibitor, but as an essential chemical tool. Its role as a competitive nucleophile and reaction quencher allows researchers to probe an inhibitor's selectivity and reaction kinetics, providing a more complete and trustworthy profile of the molecule's behavior.
Part 1: The Chemistry and Kinetics of Cysteine-Targeted Inhibition
The interaction of a targeted covalent inhibitor with a cysteine-containing enzyme is typically a two-step process.[2]
-
Reversible Binding (Formation of the E·I Complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by standard intermolecular forces (hydrophobic, hydrogen bonding, etc.) and is characterized by the inhibition constant, Kᵢ . A lower Kᵢ value indicates tighter initial binding.
-
Irreversible Covalent Bond Formation (Formation of the E-I Adduct): Once the inhibitor is correctly oriented within the active site, its electrophilic warhead is positioned to react with the nucleophilic cysteine thiol. This results in the formation of an irreversible covalent bond and an inactivated enzyme (E-I). This chemical reaction step is characterized by the rate constant of inactivation, kᵢₙₐ꜀ₜ .
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ , which accounts for both the initial binding affinity and the subsequent rate of covalent modification.[1] A higher kᵢₙₐ꜀ₜ/Kᵢ value signifies a more efficient and potent covalent inhibitor.
Mechanism of Action: The Michael Addition
A common warhead used in cysteine-targeted inhibitors is an α,β-unsaturated carbonyl system, which undergoes a Michael addition reaction with the cysteine thiol. This reaction is central to the mechanism of many clinically approved covalent drugs.[1]
Part 2: Experimental Design and Self-Validation
A robust study of a covalent inhibitor requires more than a single endpoint assay. The protocols described here form a self-validating system, where each experiment provides evidence that builds upon the last, from initial observation to definitive confirmation.
Causality Behind Experimental Choices
-
Why not just an IC₅₀? A standard IC₅₀ value for a covalent inhibitor is highly dependent on the pre-incubation time between the enzyme and inhibitor. A true covalent inhibitor will appear more potent as the incubation time increases, because the irreversible reaction has more time to proceed. Observing this time-dependent shift in IC₅₀ is the first critical piece of evidence for a covalent mechanism.[7]
-
Why determine kᵢₙₐ꜀ₜ/Kᵢ? While a time-dependent IC₅₀ suggests covalent modification, it doesn't separate the contributions of initial binding affinity (Kᵢ) from the chemical reaction rate (kᵢₙₐ꜀ₜ). The kᵢₙₐ꜀ₜ/Kᵢ value is a true measure of inhibitor efficiency and is essential for structure-activity relationship (SAR) studies and for comparing different compounds.[8]
-
Why use 2-Cyanoethanethiol? Concerns about off-target effects are paramount for covalent drugs.[1] An inhibitor that reacts indiscriminately with any available thiol is a poor drug candidate. 2-Cyanoethanethiol, a simple, small-molecule thiol, serves as a proxy for off-target biological thiols (like glutathione). By running competition assays, you can assess the inhibitor's selectivity for the target enzyme's cysteine over a non-specific thiol.
-
Why is Mass Spectrometry essential? All kinetic data, while powerful, is ultimately indirect evidence of covalent modification. Mass spectrometry provides the definitive proof.[3] Observing the precise mass of the inhibitor added to the enzyme (intact protein MS) and identifying the exact cysteine residue that was modified (peptide mapping LC-MS/MS) is the gold standard for validation.[9][10]
Handling and Preparation of Reagents
-
2-Cyanoethanethiol: This compound is a thiol and should be handled in a fume hood. It is susceptible to oxidation. Prepare fresh solutions in a degassed buffer or anhydrous DMSO for stock solutions. Store under an inert atmosphere (nitrogen or argon) for long-term stability.
-
Buffers: The pH of the assay buffer is critical. The nucleophilicity of cysteine is dependent on its ionization to the thiolate anion. Since the pKa of a cysteine thiol is typically ~8.5, but can be much lower in an enzyme active site, assays are often run at pH 7.5-8.0 to ensure a sufficient population of the reactive thiolate.
-
Reducing Agents: Standard protein buffers often contain reducing agents like DTT or β-mercaptoethanol to prevent protein oxidation. These must be removed from the enzyme preparation before initiating an experiment with a covalent inhibitor, as they will compete with the enzyme's cysteine for reaction with the inhibitor. Dialysis or a desalting column can be used for this purpose.
Part 3: Experimental Protocols
Protocol 1: Time-Dependent IC₅₀ Assay
This protocol establishes whether the inhibitor's potency increases with incubation time, the primary indicator of a covalent mechanism.
Methodology:
-
Enzyme Preparation: Prepare the enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5) devoid of any reducing agents. The final enzyme concentration should be chosen such that the uninhibited reaction produces a linear signal increase for at least 15-30 minutes.
-
Inhibitor Dilutions: Prepare a serial dilution series of the inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the enzyme solution to wells containing the serially diluted inhibitor (final DMSO concentration should be ≤1%). Prepare parallel sets of plates or wells for different pre-incubation times.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for varying periods (e.g., 5 min, 15 min, 30 min, and 60 min) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: After the designated pre-incubation time, initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the product formation (e.g., via absorbance or fluorescence) over time using a plate reader.[11]
-
Data Analysis: Calculate the initial velocity (rate) for each inhibitor concentration at each pre-incubation time. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.
Expected Outcome: A progressive leftward shift of the dose-response curve and a decrease in the IC₅₀ value as the pre-incubation time increases.
| Pre-incubation Time | IC₅₀ (µM) |
| 5 min | 10.2 |
| 15 min | 4.5 |
| 30 min | 1.8 |
| 60 min | 0.7 |
Protocol 2: Determination of Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)
This protocol measures the rate of enzyme inactivation across a range of inhibitor concentrations to determine the key kinetic constants.
Methodology:
-
Reagent Preparation: Prepare the enzyme and inhibitor as described in Protocol 1. The substrate concentration should be at or near its Kₘ value.
-
Reaction Setup: In a single experiment (e.g., a cuvette or a 96-well plate), mix the enzyme and a fixed concentration of the inhibitor.
-
Reaction Initiation and Monitoring: Immediately after mixing, add the substrate and monitor the reaction progress (product formation vs. time) continuously. The resulting curve will be a single exponential decay from the initial rate to a new steady-state rate.
-
Repeat: Repeat step 3 for a range of inhibitor concentrations (typically spanning 0.5x to 10x the apparent Kᵢ, which can be estimated from the time-dependent IC₅₀ assay).
-
Data Analysis:
-
For each inhibitor concentration [I], fit the progress curve to the equation: Product = (v₀ / k_obs) * (1 - exp(-k_obs * t)) to determine the observed rate of inactivation, kₒₑₛ .
-
Plot the calculated kₒₑₛ values against the inhibitor concentration [I].
-
Fit this new plot to the hyperbolic equation: k_obs = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ ) and the inhibition constant (Kᵢ ).[1]
-
Protocol 3: Assessing Inhibitor Selectivity with 2-Cyanoethanethiol
This protocol uses 2-cyanoethanethiol as a competitive nucleophile to assess the inhibitor's intrinsic reactivity and selectivity.
Methodology:
-
Determine kᵢₙₐ꜀ₜ/Kᵢ (Control): First, perform Protocol 2 as described to get the baseline kᵢₙₐ꜀ₜ and Kᵢ values for your inhibitor with the target enzyme.
-
Competition Assay Setup: Repeat the entire kᵢₙₐ꜀ₜ/Kᵢ determination experiment (Protocol 2), but include a fixed, high concentration of 2-cyanoethanethiol (e.g., 1 mM) in the reaction buffer for all measurements.
-
Data Analysis and Interpretation:
-
Calculate the apparent kᵢₙₐ꜀ₜ and Kᵢ values in the presence of 2-cyanoethanethiol.
-
Interpretation:
-
No significant change in kᵢₙₐ꜀ₜ/Kᵢ: This is the ideal result. It indicates the inhibitor has a strong preference for the enzyme's binding pocket and does not readily react with the non-specific thiol. The inhibitor is likely well-oriented by non-covalent interactions before the chemical step.
-
Significant decrease in apparent kᵢₙₐ꜀ₜ/Kᵢ: This suggests the inhibitor is highly reactive and is being "scavenged" by 2-cyanoethanethiol before it can inactivate the enzyme. This is a red flag for poor selectivity and potential for off-target reactivity in a cellular environment.
-
-
| Condition | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| No Competitor | 2.5 | 0.5 | 3333 |
| + 1 mM 2-CET | 2.8 | 0.45 | 2678 |
Protocol 4: Mass Spectrometry Confirmation of Covalent Adduct
This protocol provides direct physical evidence of the covalent modification event.[12]
Methodology:
-
Sample Preparation:
-
Incubate the target enzyme with a 5- to 10-fold molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction (e.g., 2 hours).
-
Prepare a control sample of the enzyme incubated with DMSO vehicle only.
-
Remove excess, unbound inhibitor using a desalting column.
-
-
Intact Protein Analysis:
-
Analyze both the control and inhibitor-treated samples by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in each sample.
-
Expected Result: A mass increase in the inhibitor-treated sample that corresponds exactly to the molecular weight of the inhibitor.[3]
-
-
Peptide Mapping Analysis (LC-MS/MS):
-
Take the control and inhibitor-treated samples and digest them into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data for peptides that show a mass modification equal to that of the inhibitor. The fragmentation pattern in the MS/MS spectrum will confirm the sequence of the peptide and pinpoint the exact amino acid residue (the target cysteine) that has been modified.[10]
-
Conclusion
The study of covalent enzyme inhibitors requires a multi-faceted and rigorous approach. By moving beyond simple IC₅₀ determination and employing a systematic workflow that includes detailed kinetic analysis and direct biophysical confirmation, researchers can build a comprehensive and trustworthy understanding of their compound's mechanism of action. The judicious use of chemical tools like 2-cyanoethanethiol is invaluable in this process, providing crucial insights into inhibitor selectivity that are essential for the development of safe and effective covalent therapeutics. This integrated strategy ensures that experimental choices are driven by mechanistic questions, leading to robust, high-quality data for modern drug discovery programs.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. nuvisan.com [nuvisan.com]
Application Notes & Protocols: Strategic Synthesis of 1,2-Dithiin Heterocycles for Research and Development
Abstract
The 1,2-dithiin ring, a six-membered heterocycle featuring a disulfide bond, is a privileged scaffold found in nature and a key pharmacophore in medicinal chemistry.[1] Compounds containing this moiety exhibit a wide array of biological activities, including antifungal, antimicrobial, and potential anticancer properties.[2][3][4] Their unique electronic and conformational properties also make them of interest in materials science.[1] This guide provides an in-depth analysis of the primary synthetic strategies for constructing the 1,2-dithiin ring system. We will move beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering researchers and drug development professionals the foundational knowledge required to select, optimize, and troubleshoot their synthetic campaigns. Detailed, field-tested protocols for key transformations are provided, alongside data-driven insights into their scope and limitations.
Introduction: The Significance of the 1,2-Dithiin Scaffold
The 1,2-dithiin moiety is not merely a synthetic curiosity; it is a component of naturally occurring bioactive molecules, such as Thiarubrine A, a potent antimicrobial and nematicidal agent isolated from the leaves of plants like Aspilia.[2] The biological activity of these compounds is often attributed to the reactive disulfide bond within the non-planar, C2-symmetry ring structure.[2] This inherent reactivity, coupled with the scaffold's unique stereoelectronic properties, has made it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.
Notably, a comprehensive structure-activity relationship (SAR) study on a series of 3,6-disubstituted 1,2-dithiins has validated their potential as potent antifungal agents against clinically relevant pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[3][5] This guide will focus on the practical synthesis of these valuable heterocyclic compounds.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 1,2-dithiin ring predominantly relies on the formation of the critical S-S bond as the final ring-closing step. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final product.
References
Definitive Purity Analysis of 3-Mercaptopropionitrile: A Multi-Modal Characterization Approach
An Application Note and Protocol for Researchers
Abstract
3-Mercaptopropionitrile (3-MPN) is a bifunctional molecule of significant interest in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and specialty polymers.[1] Its dual reactivity, stemming from the thiol (-SH) and nitrile (-CN) groups, makes purity assessment critical for predictable reaction outcomes and the integrity of final products. This document provides a comprehensive guide to the analytical techniques required for the robust characterization of 3-MPN purity. We present detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Iodometric Titration, explaining the scientific rationale behind each method. This multi-modal approach ensures not only the quantification of the parent compound but also the identification and quantification of potential impurities, such as the common oxidant product, 3,3'-dithiobispropionitrile.
Introduction: The Imperative for Purity
3-Mercaptopropionitrile (CAS 1001-58-7) is a malodorous, colorless oil that is soluble in most organic solvents.[2] The thiol group is susceptible to oxidation, particularly on exposure to air or basic conditions, readily forming the disulfide dimer, 3,3'-dithiobispropionitrile.[2] Other potential impurities may arise from its synthesis, which often involves precursors like acrylonitrile or 3-chloropropionitrile.[3][4] Consequently, a single analytical method is often insufficient for a complete purity profile. This guide outlines an orthogonal testing strategy, leveraging the strengths of chromatographic, spectroscopic, and titrimetric techniques to build a comprehensive and trustworthy assessment of 3-MPN quality.
Key Potential Impurities:
-
3,3'-Dithiobispropionitrile: The primary oxidative degradation product.
-
Acrylonitrile: A common starting material.
-
Residual Solvents: Dependent on the purification process.
Gas Chromatography (GC) for Volatile Impurities
Expertise & Experience: Gas Chromatography is the premier technique for assessing the purity of volatile and thermally stable compounds like 3-MPN. Its high resolving power allows for the separation of 3-MPN from its disulfide impurity and other volatile synthetic precursors. A Flame Ionization Detector (FID) is ideal due to its high sensitivity to hydrocarbons and a wide linear range, providing accurate quantification through the area percent method, assuming similar response factors for closely related compounds.
Protocol 2.1: GC-FID Purity Assay
Causality: The selection of a mid-polarity capillary column (e.g., HP-5) is a deliberate choice.[6] This stationary phase provides a good balance of dispersive and polar interactions, enabling the effective separation of the slightly more polar 3-MPN from its less polar disulfide dimer and other potential non-polar impurities. The temperature gradient is optimized to ensure sharp peaks for early-eluting compounds while providing sufficient thermal energy to elute higher-boiling impurities like the disulfide within a reasonable timeframe.
Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of the 3-MPN sample and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane in a volumetric flask. This creates a ~2 mg/mL solution.
-
Instrument Setup: Configure the GC-FID system according to the parameters in Table 1.
-
Injection: Inject 1 µL of the prepared sample onto the column.
-
Data Acquisition: Run the analysis for the duration of the temperature program.
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of 3-MPN using the area percent formula:
-
% Purity = (Area of 3-MPN Peak / Total Area of All Peaks) × 100
-
Data Presentation:
| Parameter | Condition |
| Instrument | Agilent 8890 GC or equivalent with FID |
| Column | HP-5, 30 m × 0.25 mm × 0.25 µm[6] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Vol. | 1.0 µL (Split ratio 50:1) |
| Oven Program | Initial: 50 °C, hold 3 minRamp: 15 °C/min to 250 °CHold: 5 min |
| Detector Temp. | 280 °C |
| Expected tR | 3-MPN: ~7 min; Disulfide: ~13-15 min |
| Table 1: Recommended GC-FID Parameters |
Mandatory Visualization:
Caption: Workflow for GC-FID purity analysis of 3-MPN.
Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Expertise & Experience: While GC provides relative purity, ¹H NMR, specifically quantitative NMR (qNMR), offers an absolute measure of purity and unambiguous structural confirmation. The technique is non-destructive and provides a molar-based quantification by comparing the integral of a known analyte proton signal to that of a certified internal standard (IS) of known purity and weight.
Protocol 3.1: Quantitative ¹H NMR Purity Determination
Causality: The choice of an internal standard is critical for accuracy. Maleic acid is an excellent choice as its vinylic proton signal (~6.3 ppm) appears in a clean region of the spectrum, far from the 3-MPN signals. Its non-volatility and stability ensure accurate weighing. Deuterated chloroform (CDCl₃) is a suitable solvent as it dissolves both the analyte and the standard.[2] The characteristic signals of 3-MPN (a thiol triplet and two methylene multiplets) and its disulfide impurity (two distinct triplets) are well-resolved, allowing for simultaneous identification and quantification.[2]
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Record the exact weight.
-
Sample Preparation: Accurately weigh ~15 mg of the 3-MPN sample directly into the same NMR tube. Record the exact weight.
-
Dissolution: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the tube and vortex until fully dissolved.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a relaxation delay D1 of ≥ 30 seconds).
-
Analysis:
-
Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Integrate the signal for the internal standard (e.g., 2H singlet for maleic acid at ~6.3 ppm).
-
Integrate a well-resolved signal for 3-MPN (e.g., the 2H multiplet at ~2.78 ppm).
-
Calculate the purity using the standard qNMR equation:
Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (3-MPN = 87.14 g/mol )
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation:
| Compound | Signal (CDCl₃) | Multiplicity | Integration | Assignment |
| 3-MPN | ~2.78 ppm | m | 2H | -CH₂-SH |
| ~2.65 ppm | m | 2H | -CH₂-CN | |
| ~1.79 ppm | t | 1H | -SH | |
| Disulfide | ~2.95 ppm | t | 4H | -CH₂-S- |
| ~2.82 ppm | t | 4H | -CH₂-CN | |
| Table 2: Approximate ¹H NMR Chemical Shifts (400 MHz, CDCl₃).[2] |
Mandatory Visualization:
Caption: Workflow for quantitative ¹H NMR purity analysis.
Iodometric Titration for Thiol Assay
Expertise & Experience: This classical titrimetric method provides a direct measure of the active thiol content, often referred to as the "assay". It is a cost-effective and robust technique for confirming the purity of the functional group of interest. The reaction involves the oxidation of two thiol molecules by one molecule of iodine to form a disulfide bond.
Causality: Performing the titration in an alkaline medium is crucial. In acidic or neutral solutions, the reaction between thiols and iodine can be slow and reversible.[7] An alkaline environment (e.g., using NaOH) deprotonates the thiol to the more nucleophilic thiolate, ensuring a rapid and stoichiometric reaction with iodine, driving the formation of the disulfide.[7][8] A potentiometric endpoint is preferred over a visual indicator like starch for this application, as it provides a sharper, less subjective endpoint determination, free from potential interferences with the sample's appearance.
Protocol 4.1: Potentiometric Iodometric Titration
Methodology:
-
Reagent Preparation:
-
Prepare a standardized 0.1 N Iodine solution.
-
Prepare a 0.5 M Sodium Hydroxide (NaOH) solution.
-
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the 3-MPN sample into a 150 mL beaker. Dissolve the sample in 50 mL of the 0.5 M NaOH solution.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a combination platinum ring electrode connected to a potentiometer or auto-titrator.
-
Titration: Titrate the sample solution with the standardized 0.1 N Iodine solution. Record the titrant volume and the corresponding potential (in mV).
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the steepest change in potential per unit volume of titrant added). This can be determined graphically from a first or second derivative plot.
-
Calculation:
-
Assay (%) = (V × N × E.W. × 100) / W
Where:
-
V = Volume of Iodine solution at the endpoint (L)
-
N = Normality of the Iodine solution (eq/L)
-
E.W. = Equivalent Weight of 3-MPN (87.14 g/eq, since 1 mole of thiol reacts)
-
W = Weight of the sample (g)
-
Mandatory Visualization:
Caption: Workflow for potentiometric iodometric titration.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful tool for separating 3-MPN from non-volatile impurities or for high-sensitivity analysis. Since 3-MPN lacks a strong UV chromophore, two strategies are presented: a direct UV detection method at low wavelengths for general purity screening and a highly sensitive fluorescence detection method after pre-column derivatization for trace analysis.
Protocol 5.1: Reversed-Phase HPLC with UV Detection
Causality: This method uses a standard C18 column, which separates compounds based on hydrophobicity. A mobile phase of acetonitrile and water is effective for eluting small polar molecules. Detection at a low wavelength (210 nm) is a pragmatic choice to capture the weak electronic transitions of the nitrile and thiol groups, allowing for a general purity profile without derivatization.
Methodology:
-
Sample Preparation: Dissolve ~10 mg of 3-MPN in 10 mL of the mobile phase (50:50 acetonitrile:water).
-
Instrument Setup: Configure the HPLC system according to the parameters in Table 3.
-
Analysis: Inject 10 µL of the sample and acquire the chromatogram. Purity can be estimated using area percent.
Data Presentation:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 × 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis at 210 nm |
| Table 3: Recommended HPLC-UV Parameters |
Protocol 5.2: HPLC with Fluorescence Detection (High Sensitivity)
Causality: For detecting trace-level impurities or quantifying 3-MPN in complex matrices, derivatization with a fluorogenic reagent like monobromobimane (MBB) is the method of choice.[9][10] MBB reacts specifically with the thiol group to form a highly fluorescent adduct, enabling detection at picomole levels. This provides exceptional sensitivity and selectivity that is unattainable with direct UV detection.
Methodology:
-
Derivatization:
-
In a vial, mix 100 µL of the sample (diluted in water), 100 µL of Tris-HCl buffer (1 M, pH 8.0), and 50 µL of MBB solution (30 mM in methanol).
-
React in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding 50 µL of 1 M HCl.
-
-
Analysis: Inject 10 µL of the derivatized solution into the HPLC system (using parameters from Table 3) equipped with a fluorescence detector.
-
Detector Settings: Set the fluorescence detector to Excitation λ = 380 nm and Emission λ = 480 nm (typical for bimane adducts).
Summary and Method Comparison
| Technique | Primary Purpose | Strengths | Limitations |
| GC-FID | Relative Purity, Volatile Impurities | High resolution, robust, good for routine QC. | Requires volatile & thermally stable analytes; response factors may vary. |
| qNMR | Absolute Purity, Structure ID | Absolute quantification, structural info, non-destructive. | Lower sensitivity than chromatography, requires expensive equipment & standards. |
| Iodometric Titration | Functional Group Assay | Cost-effective, accurate for thiol content, follows pharmacopeial standards. | Not a separation technique; does not detect non-thiol impurities. |
| HPLC-UV | General Purity Profile | Versatile for non-volatile impurities. | Low sensitivity for 3-MPN without a strong chromophore. |
| HPLC-FLD | Trace Analysis | Extremely sensitive and selective for thiols. | Requires extra derivatization step. |
| Table 4: Comparison of Analytical Techniques for 3-MPN Purity |
References
- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
- 4. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 5. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
The Role of β-Mercaptopropionitrile in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of β-mercaptopropionitrile as a versatile building block in the synthesis of agrochemicals. We will delve into its chemical properties, key reactions, and provide detailed protocols for its synthesis and subsequent utilization in the preparation of biologically active thioether derivatives.
Introduction: The Significance of the Thioether Linkage in Agrochemicals
The thioether functional group is a critical pharmacophore in a wide range of modern agrochemicals, including fungicides, insecticides, and herbicides. Its presence can significantly influence a molecule's biological activity, metabolic stability, and systemic properties within a plant. β-Mercaptopropionitrile (3-mercaptopropionitrile) emerges as a valuable synthon for introducing a 2-cyanoethylthio (-S-CH₂CH₂CN) moiety onto a molecular scaffold. The nitrile group offers a potential site for further chemical modification, while the thioether linkage imparts the desirable physicochemical properties associated with this class of compounds.
Mechanistic Insights: The Chemistry of β-Mercaptopropionitrile
β-Mercaptopropionitrile is a bifunctional molecule containing both a thiol (-SH) and a nitrile (-C≡N) group. The thiol group is nucleophilic and readily participates in reactions such as S-alkylation, making it an excellent precursor for the formation of thioethers.
One of the primary reactions involving β-mercaptopropionitrile is its synthesis from acrylonitrile, a key industrial chemical. This reaction is a classic example of a Michael addition, where a nucleophile (in this case, a hydrosulfide ion) adds to an α,β-unsaturated carbonyl compound (or its nitrile analogue).[1][2]
The reverse of this reaction, a base-catalyzed elimination, can also be utilized. Thioethers derived from the S-alkylation of 3-mercaptopropionitrile can react with strong bases to yield a thiolate and acrylonitrile.[2] This reactivity highlights the utility of the 2-cyanoethyl group as a protecting group for thiols in certain synthetic strategies.
Core Application: Synthesis of Thioether-Containing Agrochemical Scaffolds
A significant application of β-mercaptopropionitrile in agrochemical synthesis is as a precursor for thioether-containing compounds. A notable class of such compounds are N-aryl-2-(organothio)acetamides, which have demonstrated promising fungicidal and insecticidal activities. The general synthetic approach involves the S-alkylation of a thiol with a haloacetamide derivative.
Below, we provide a detailed, two-part protocol. The first part describes the synthesis of β-mercaptopropionitrile, a key intermediate. The second part details a representative protocol for the synthesis of a thioether-containing acetamide, a scaffold with known biological activity, using a thiol like β-mercaptopropionitrile.
Synthesis of β-Mercaptopropionitrile: A Key Intermediate
This protocol is adapted from a patented industrial process and provides a reliable method for the preparation of β-mercaptopropionitrile.[3]
Reaction Scheme:
Caption: Synthesis of β-Mercaptopropionitrile.
Materials and Equipment:
| Material | Quantity | Notes |
| Acrylonitrile | 53 g (1.0 mole) | Caution: Toxic and flammable. |
| 45% Aqueous Sodium Trithiocarbonate | 376 g (1.1 mole) | Can be substituted with Sodium Hydrosulfide (NaSH) with adjustments to stoichiometry and reaction conditions. |
| Hydrochloric Acid (concentrated) | As needed | For acidification. |
| Diethyl Ether | As needed | For extraction. |
| Stirring Apparatus | --- | Mechanical or magnetic stirring. |
| Reaction Vessel | --- | Appropriate size with cooling capabilities. |
| Separatory Funnel | --- | For phase separation. |
| Distillation Apparatus | --- | For fractional distillation. |
Protocol:
-
Reaction Setup: In a stirring apparatus, place 376 grams of a 45% aqueous sodium trithiocarbonate solution. Cool the solution to 1°C with stirring.
-
Addition of Acrylonitrile: Slowly add 53 grams (1.0 mole) of acrylonitrile to the cooled solution. Maintain the temperature at 1°C during the addition.
-
Reaction: Continue stirring the mixture at 1°C for a specified reaction time (monitoring by TLC or GC is recommended to determine completion).
-
Acidification: After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid.
-
Phase Separation: Transfer the acidified mixture to a separatory funnel and allow the phases to separate.
-
Extraction: Extract the aqueous phase once with diethyl ether.
-
Combine and Distill: Combine the organic phases (the initial organic layer and the ether extract) and perform fractional distillation to isolate the β-mercaptopropionitrile. The product is expected to have a boiling point of 82°C at 20 mbar.[3]
In-Process Controls:
-
Temperature Monitoring: Crucial for controlling the exothermic reaction.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of acrylonitrile.
-
pH Measurement: Ensure complete acidification before extraction.
Representative Protocol: Synthesis of N-(p-tolyl)-2-((2-cyanoethyl)thio)acetamide
This protocol is a representative example of how β-mercaptopropionitrile can be used to synthesize a thioether-containing acetamide, a class of compounds with demonstrated biological activity.[4]
Reaction Workflow:
Caption: Synthesis of a Thioether Acetamide Derivative.
Materials and Equipment:
| Material | Quantity | Notes |
| β-Mercaptopropionitrile | 1 equivalent | Synthesized as per Protocol 3.1. |
| 2-Chloro-N-(p-tolyl)acetamide | 1 equivalent | Can be synthesized from p-toluidine and chloroacetyl chloride.[5] |
| Sodium Ethoxide | 1.1 equivalents | Base catalyst. |
| Ethanol | As needed | Solvent. |
| Reaction Flask | --- | With reflux condenser and stirring. |
| Heating Mantle | --- | For refluxing. |
| Filtration Apparatus | --- | For collecting the product. |
| Recrystallization Solvents | As needed | For purification. |
Protocol:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, dissolve 2-chloro-N-(p-tolyl)acetamide in ethanol.
-
Addition of Base and Thiol: Add sodium ethoxide to the solution, followed by the slow addition of β-mercaptopropionitrile.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent.
Rationale for Experimental Choices:
-
Base: Sodium ethoxide is a strong enough base to deprotonate the thiol of β-mercaptopropionitrile, forming the more nucleophilic thiolate anion, which readily displaces the chloride from the chloroacetamide.
-
Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and is compatible with the reaction conditions.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.
Safety and Handling of β-Mercaptopropionitrile
β-Mercaptopropionitrile is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
| Hazard | Description |
| Toxicity | Toxic if swallowed and harmful if inhaled.[6] |
| Corrosivity | Causes severe skin burns and eye damage.[6] |
| Environmental Hazard | Toxic to aquatic life.[6] |
| Odor | Strong, unpleasant stench.[6] |
Recommended Handling Procedures:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield may also be necessary.[6]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly closed.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Methods for Reaction Monitoring
Effective monitoring of the synthesis of β-mercaptopropionitrile and its subsequent reactions is crucial for process optimization and ensuring product quality. A variety of analytical techniques can be employed.
Analytical Techniques:
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. |
| Gas Chromatography (GC) | Useful for monitoring the purity of volatile compounds like β-mercaptopropionitrile and for quantitative analysis of reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for monitoring the formation of less volatile products, such as the N-aryl-2-((2-cyanoethyl)thio)acetamide derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the starting materials, intermediates, and final products, confirming their identity and purity. |
| Mass Spectrometry (MS) | Used to determine the molecular weight of the synthesized compounds and can be coupled with GC or HPLC for enhanced analytical power. |
Conclusion
β-Mercaptopropionitrile is a valuable and versatile building block in agrochemical synthesis, primarily serving as a precursor for introducing the thioether linkage. Its synthesis from readily available starting materials and its reactivity make it an attractive intermediate for the development of new and effective fungicides, insecticides, and herbicides. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working in the field of agrochemical discovery and development.
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Michael Addition of 3-Mercaptopropionitrile
Abstract
The thia-Michael addition, a powerful and atom-economical carbon-sulfur bond-forming reaction, holds a significant place in synthetic organic chemistry, materials science, and drug development.[1][2] This application note provides an in-depth technical guide to the Michael addition of 3-mercaptopropionitrile to α,β-unsaturated carbonyl compounds. We will explore the mechanistic underpinnings of this reaction, offer a detailed and validated experimental protocol, and discuss the critical parameters that influence reaction efficiency and product yield. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ this versatile reaction in their synthetic endeavors.
Introduction to the Thia-Michael Addition
The Michael addition is a conjugate addition of a nucleophile, known as a Michael donor, to an electron-deficient alkene, or Michael acceptor.[3][4] When the nucleophile is a thiol, the reaction is specifically termed a thia-Michael addition.[1][2] This reaction is prized for its high efficiency, mild reaction conditions, and broad substrate scope, making it a cornerstone of "click chemistry."[5] The resulting thioether products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[6]
3-Mercaptopropionitrile as a Michael Donor:
3-Mercaptopropionitrile (HSCH₂CH₂CN) is a bifunctional molecule containing both a thiol and a nitrile group.[7] The thiol group serves as an excellent nucleophile in the Michael addition, while the nitrile functionality can be retained for further chemical transformations or can influence the physicochemical properties of the final product. The electron-withdrawing nature of the nitrile group can impact the acidity of the thiol proton, influencing its reactivity.
Reaction Mechanism and Key Parameters
The thia-Michael addition can be catalyzed by either a base or a nucleophile.[6][8] In the base-catalyzed pathway, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor.[1][9] The resulting enolate is then protonated to yield the final adduct.[4][9]
Key Parameters Influencing the Reaction:
-
Catalyst: Weak Brønsted bases like triethylamine (NEt₃) or Lewis bases such as phosphines are commonly used.[6] The choice of catalyst can influence reaction rates and, in some cases, stereoselectivity.[1][10]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they can stabilize the thiolate anion, thus accelerating the reaction.[6][11] However, greener and solvent-free conditions have also been successfully employed.[12]
-
Michael Acceptor: The reactivity of the Michael acceptor is influenced by the electron-withdrawing group attached to the double bond. Common acceptors include α,β-unsaturated ketones, esters, nitriles, and amides.[6][13]
-
Temperature: Thia-Michael additions are often performed at room temperature, highlighting the mild nature of the reaction.[1][12]
Diagram of the Base-Catalyzed Thia-Michael Addition Mechanism:
Caption: Base-catalyzed thia-Michael addition workflow.
Experimental Protocol
This protocol details the base-catalyzed Michael addition of 3-mercaptopropionitrile to a generic α,β-unsaturated ketone.
3.1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Mercaptopropionitrile | ≥98% | Commercially Available | Malodorous, handle in a fume hood.[14] |
| α,β-Unsaturated Ketone | ≥98% | Commercially Available | e.g., Cyclohexenone, Chalcone |
| Triethylamine (NEt₃) | Reagent Grade | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
3.2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen gas supply
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
3.3. Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol, 1.0 eq.).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) (5 mL).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
-
Addition of Reagents:
-
Add 3-mercaptopropionitrile (1.1 mmol, 1.1 eq.) to the stirred solution via syringe.
-
Add triethylamine (0.1 mmol, 0.1 eq.) to the reaction mixture. The use of a catalytic amount of base is often sufficient.[6]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC, typically within a few hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude product.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified Michael adduct.
-
3.4. Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the adduct.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., nitrile, carbonyl).
Safety Precautions
-
3-Mercaptopropionitrile: This compound is malodorous and should be handled in a well-ventilated fume hood.[14] It is harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
General Precautions: Always follow standard laboratory safety procedures.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Slow or incomplete reaction | Insufficient catalyst | Add a small additional amount of triethylamine. |
| Sterically hindered substrates | Consider increasing the reaction temperature or using a stronger base or a different catalyst system. | |
| Formation of side products | Oxidation of the thiol to a disulfide | Ensure the reaction is carried out under an inert atmosphere. Use freshly distilled 3-mercaptopropionitrile if necessary.[14] |
| Polymerization of the Michael acceptor | Add the thiol slowly to the reaction mixture. | |
| Difficulty in purification | Product co-elutes with starting material | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid. |
Conclusion
The thia-Michael addition of 3-mercaptopropionitrile is a robust and versatile reaction for the synthesis of functionalized thioethers. The protocol outlined in this application note provides a reliable method for achieving high yields of the desired adducts under mild conditions. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively utilize this reaction in their synthetic strategies for the development of new molecules in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thia-Michael Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Mercaptopropanenitrile
Welcome to the technical support center for the synthesis of 3-mercaptopropanenitrile (3-MPN). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this versatile bifunctional molecule. As a compound featuring both a thiol and a nitrile group, 3-MPN is a valuable building block in pharmaceuticals and agrochemicals, but its synthesis requires careful control to achieve high yield and purity.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in 3-MPN synthesis?
Low yields are typically traced back to three main areas: incomplete reaction, formation of stable byproducts, or loss of product during workup and purification. The most prevalent issue is the formation of the disulfide, 3,3'-dithiobispropionitrile, through oxidation of the thiol product.[3] Another common pitfall, particularly in routes starting from acrylonitrile, is the formation of a stable intermediate, thiodipropionitrile (TDPN), which requires specific conditions to be cleaved to the desired product.[1][4]
Q2: My final product has a persistent and extremely unpleasant odor. How can I minimize this?
The malodorous nature of 3-mercaptopropanenitrile is characteristic of low-molecular-weight thiols.[3][5] While the odor of the pure product cannot be eliminated, residual volatile sulfur-containing impurities can exacerbate the issue. All manipulations should be conducted in a well-ventilated fume hood.[3] During the workup, a carefully controlled acidic wash can help protonate the thiolate, and subsequent extractions can remove water-soluble odorous impurities. Ensure all glassware is decontaminated with an oxidizing agent like bleach or hydrogen peroxide solution after use.
Q3: I'm observing a significant amount of a higher-boiling point impurity in my final product. What is it and how can I prevent it?
This is almost certainly the disulfide, 3,3'-dithiobispropionitrile. The thiol group in 3-MPN is highly susceptible to oxidation, a reaction that is accelerated by exposure to atmospheric oxygen or the presence of a base.[3]
-
Prevention: The key is to maintain an inert atmosphere (nitrogen or argon) throughout the reaction, workup, and storage.[6] Avoid unnecessarily high temperatures and prolonged exposure to basic conditions, especially before the product is isolated. Once prepared, it is best to use 3-MPN immediately. For storage, keep it under an inert atmosphere at low temperatures (-20°C for short-term, -78°C for long-term).[3]
Q4: The reaction is highly exothermic and difficult to control. What are the best practices for managing the temperature?
Exotherms are a significant safety concern and can lead to side reactions, such as the polymerization of acrylonitrile.[1]
-
Controlled Addition: Add reagents, especially reactive ones like acrylonitrile or sodium hydrosulfide, slowly and portion-wise to a well-stirred solution.[4][7]
-
Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain the recommended temperature range. For larger-scale reactions, a jacketed reactor with a circulating coolant is essential.
-
Monitoring: Always use a thermometer to monitor the internal reaction temperature and adjust the addition rate or cooling as needed.[6]
Synthesis and Troubleshooting Guides
There are several established routes to synthesize 3-mercaptopropanenitrile. We will focus on the two most common methods, detailing the protocol and addressing specific troubleshooting steps.
Method 1: From Acrylonitrile and Sodium Hydrosulfide (NaSH)
This method is often preferred for its efficiency and atom economy. It proceeds in two main stages: a Michael addition to form the thiodipropionitrile (TDPN) intermediate, followed by a base-catalyzed retro-Michael decomposition to yield the final product.[1]
Caption: Workflow for the synthesis of 3-MPN from Acrylonitrile.
-
TDPN Formation: To a solution of sodium hydrosulfide (1 mole) in water, slowly add acrylonitrile (2 moles) while maintaining the temperature between 35-40°C. The reaction is exothermic and requires cooling. This step should yield the intermediate, thiodipropionitrile (TDPN), in near-quantitative amounts (96-98%).[8]
-
3-MPN Formation: To the TDPN mixture, add an additional 1.1 moles of NaSH. The temperature will exotherm to 50-60°C. Maintain this temperature.[4]
-
Cleavage: Following the NaSH addition, rapidly add a solution of sodium hydroxide (approx. 0.5 moles). Hold the reaction at 50-60°C for about 30 minutes until the mixture becomes homogeneous.[7] The base is critical for catalyzing the retro-Michael reaction that cleaves TDPN into the product.[1]
-
Workup: Cool the reaction mixture to 20°C. Under a nitrogen atmosphere, slowly add a strong acid (e.g., 6M H₂SO₄) until the pH reaches 6.[6]
-
Extraction & Purification: Extract the product with a suitable organic solvent like ether or methyl isobutyl ketone.[6][7] Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting oil by vacuum distillation or column chromatography on silica gel.[1][3]
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction stalls; mixture remains heterogeneous after NaOH addition | Insufficient base or temperature. | Ensure the correct stoichiometry of NaOH is used. The temperature must be maintained at 50-60°C to facilitate the reaction.[1][7] |
| Low yield after workup | 1. Incomplete cleavage of TDPN.2. Product oxidation to disulfide.3. Polymerization of acrylonitrile. | 1. Confirm reaction completion by TLC or GC before workup.2. Ensure a strict inert atmosphere is maintained during neutralization and workup.3. Maintain rigorous temperature control (below 40°C) during the initial acrylonitrile addition.[1] |
| Product is contaminated with a sulfur-free polymer | "Runaway" exothermic reaction during the initial Michael addition. | Improve cooling efficiency and slow the rate of acrylonitrile addition. Ensure the starting acrylonitrile is not old and does not contain polymerization initiators. |
Method 2: From 3-Chloropropionitrile and Thiourea
This classic route involves the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[9]
-
Isothiouronium Salt Formation: A mixture of 3-chloropropionitrile (5.58 mol), thiourea (7.53 mol), and water is heated to 68-70°C for 1 hour, then to 100-101°C for 2 hours under a nitrogen atmosphere. Caution must be exercised as the reaction can exotherm if heated too rapidly.[6] Upon cooling, the S-(2-cyanoethyl)isothiouronium chloride salt crystallizes.
-
Hydrolysis: The isolated thiouronium salt (2.23 mol) is dissolved in water. The solution is purged with nitrogen. A concentrated solution of sodium hydroxide (4.24 mol) is added slowly, keeping the internal temperature below 25°C.[6]
-
Reaction Completion: After the base addition, the mixture is heated to 45-47°C for 45 minutes to complete the hydrolysis.[6]
-
Workup and Purification: The workup is similar to Method 1. The reaction is cooled, neutralized to pH 6 with sulfuric acid, and the product is extracted with ether.[6] Purification is achieved via vacuum distillation.
Caption: Decision tree for troubleshooting low yield in the thiourea method.
Key Reaction Parameters and Their Effects
| Parameter | Optimal Range/Condition | Effect on Yield and Purity | Causality |
| Atmosphere | Inert (Nitrogen/Argon) | Critical for High Purity. Prevents oxidation of the thiol product to the disulfide impurity.[3][6] | The thiol (-SH) group is easily oxidized, especially under basic conditions, to form a disulfide (S-S) bond. |
| Temperature Control | Varies by step (see protocols) | Critical for Yield & Safety. Prevents runaway reactions and polymerization of acrylonitrile. Ensures complete reaction.[1][4] | The Michael addition and hydrolysis steps are exothermic. Poor control leads to byproduct formation and reduces selectivity. |
| Stoichiometry | Molar ratios as specified | Critical for Yield. Ensures complete conversion of starting materials and intermediates. | For Method 1, a 2:1 ratio of acrylonitrile:NaSH is needed for TDPN formation, and excess NaSH is needed for the cleavage.[1] |
| Base Addition (Method 1) | Rapid addition after NaSH | Critical for Yield. The base (e.g., NaOH) acts as a catalyst to accelerate the retro-Michael cleavage of the TDPN intermediate.[1] | The base deprotonates the carbon alpha to the nitrile, facilitating the elimination reaction that releases the product thiolate. |
| pH of Workup | Neutralize to ~pH 6 | Important for Isolation. Ensures the product is in its neutral thiol form (HS-R) rather than the water-soluble thiolate form (⁻S-R) for efficient extraction into an organic solvent.[6] | The pKa of the thiol group is around 9.[10] At pH values well below the pKa, the species is fully protonated and less polar. |
Summary of Synthesis Routes
| Method | Starting Materials | Key Reagents | Typical Yield | Pros | Cons |
| Method 1 | Acrylonitrile | Sodium Hydrosulfide (NaSH), Sodium Hydroxide (NaOH) | High (can be >90%) | High atom economy, efficient.[1][8] | Highly exothermic, requires careful control, involves a stable intermediate. |
| Method 2 | 3-Chloropropionitrile | Thiourea, Sodium Hydroxide (NaOH) | Good, reproducible | Well-established, reliable procedure (Organic Syntheses).[6] | Involves isolation of an intermediate salt, less atom-economical. |
| Alternative | 3,3'-dithiobispropionitrile | Zinc, HCl | Good | Useful if the disulfide is readily available.[3][9] | Requires a stoichiometric amount of reducing agent. |
| Alternative | Acrylonitrile | Thioacetic acid, then NaOH hydrolysis | Good | Avoids using highly odorous NaSH directly.[11] | Adds an extra step (synthesis and hydrolysis of the thioacetate). |
References
- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 2. Buy Propanenitrile, 3-mercapto- (EVT-314205) | 1001-58-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 5. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 8. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 9. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 10. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. US2630452A - Beta-mercaptopropionitrile and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 3-Mercaptopropionitrile
Welcome to the Technical Support Center for 3-mercaptopropionitrile (3-MPN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the oxidative degradation of 3-mercaptopropionitrile to its corresponding disulfide, 3,3'-dithiodipropionitrile. As a reactive thiol, 3-MPN is highly susceptible to oxidation, which can compromise experimental outcomes, reduce yield, and introduce impurities. This resource, structured in a flexible question-and-answer format, offers field-proven insights and detailed protocols to ensure the stability and integrity of your 3-MPN throughout your research and development workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with 3-mercaptopropionitrile, providing explanations for the underlying causes and actionable solutions.
Question 1: I'm observing a significant loss of my 3-mercaptopropionitrile, and I suspect it's oxidizing to the disulfide. How can I confirm this and what are the immediate steps to prevent it?
Answer:
Confirmation of disulfide formation can be achieved through analytical techniques such as ¹H NMR or GC. In the ¹H NMR spectrum (in CDCl₃), the disulfide 3,3'-dithiodipropionitrile typically shows two triplets at approximately 2.82 ppm and 2.95 ppm, which are distinct from the signals of 3-mercaptopropionitrile.[1]
Immediate preventative measures should focus on rigorously excluding oxygen and catalytic metal ions from your reaction. The thiol group (-SH) in 3-mercaptopropionitrile is readily oxidized to a disulfide bond (-S-S-) in the presence of oxygen, a reaction that is significantly accelerated by trace metal ions and basic conditions.[1]
Immediate Corrective Actions:
-
Inert Atmosphere: Conduct all manipulations of 3-MPN under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[2][3][4][5]
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers and reaction mixtures at a concentration of 1-5 mM.[6] EDTA sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze thiol oxidation.[6][7]
Question 2: My thiol-maleimide conjugation with 3-mercaptopropionitrile is giving low yields. Could disulfide formation be the culprit?
Answer:
Yes, disulfide formation is a very likely cause for low yields in thiol-maleimide conjugations. The maleimide group specifically reacts with the free thiol (-SH) of 3-mercaptopropionitrile. If the thiol has oxidized to a disulfide (-S-S-), it will not react with the maleimide, thus reducing your conjugation efficiency.[8][9]
To troubleshoot this, you must first ensure that your starting 3-mercaptopropionitrile is free of disulfides. If disulfide is present, it must be reduced back to the free thiol before proceeding with the conjugation.
Workflow for Improving Conjugation Yield:
Workflow for Thiol-Maleimide Conjugation
Question 3: I need to store a solution of 3-mercaptopropionitrile for a few days. What are the optimal storage conditions?
Answer:
3-mercaptopropionitrile has a propensity to oxidize, especially on prolonged exposure to air or basic conditions.[1] Therefore, proper storage is crucial to maintain its integrity.
For short-term storage (several days), it is recommended to store 3-mercaptopropionitrile at -20°C under an inert atmosphere.[1] For long-term storage, the temperature should be lowered to -78°C, also under an inert atmosphere.[1]
Key Storage Recommendations:
-
Temperature: -20°C for short-term, -78°C for long-term.[1]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).
-
Container: Use a tightly sealed container with minimal headspace to reduce exposure to any residual oxygen.
-
Purity: Ensure the 3-mercaptopropionitrile is pure before storage, as impurities can sometimes catalyze oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 3-mercaptopropionitrile oxidation?
A1: The oxidation of 3-mercaptopropionitrile, like other thiols, proceeds via the formation of a thiolate anion (RS⁻), which is more susceptible to oxidation than the neutral thiol (RSH). This is why basic conditions accelerate oxidation. The thiolate anion can then be oxidized by molecular oxygen, often catalyzed by metal ions, to form a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide (RSSR).
Oxidation Pathway of 3-Mercaptopropionitrile
Q2: Which is a better reducing agent for the disulfide of 3-mercaptopropionitrile: TCEP or DTT?
A2: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective in reducing disulfide bonds. However, TCEP is often preferred for applications involving subsequent reactions with maleimides.[10][11]
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Odor | Odorless | Pungent, unpleasant odor |
| Stability | More stable, resistant to air oxidation[10] | Less stable, especially at pH > 7.5[11] |
| Effective pH Range | Wide range (1.5 - 8.5)[10] | More effective at pH > 7.5 |
| Reactivity with Maleimides | Does not contain a thiol group, so it does not directly compete with the target thiol for the maleimide.[10][11] | Contains thiol groups and will react with maleimides, requiring its removal before conjugation.[11] |
| Removal Before Conjugation | Often not necessary[10] | Mandatory[11] |
Q3: How do I prepare degassed solvents?
A3: There are several methods to degas solvents, with the choice depending on the required level of oxygen removal and the nature of the solvent.
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[3][5] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove the gases in the headspace, and then the solvent is thawed. This cycle is typically repeated three times.
-
Sparging (Bubbling): An inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 20-30 minutes) to displace dissolved oxygen.[4][12] This method is simpler but generally less effective than freeze-pump-thaw.[5]
-
Sonication under Vacuum: The solvent is sonicated under a light vacuum. The sonication helps to form bubbles of dissolved gas, which are then removed by the vacuum. This is a rapid method for rough degassing.[5]
Q4: What analytical methods can I use to quantify the amount of free 3-mercaptopropionitrile and its disulfide?
A4: Several methods can be employed:
-
Ellman's Assay: This is a colorimetric method that uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups.[13][14][15][16] The reaction produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[13][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both 3-mercaptopropionitrile and its disulfide. Derivatization with a fluorescent tag like monobromobimane can enhance sensitivity for detecting the thiol.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H NMR can distinguish between the thiol and the disulfide based on their different chemical shifts.[1]
-
Gas Chromatography (GC): GC is another suitable technique for the separation and quantification of these compounds.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures to ensure the stability of 3-mercaptopropionitrile.
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol allows for the determination of the concentration of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA[17]
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[13]
-
Prepare Cysteine Standards:
-
Sample Preparation: Dilute your 3-mercaptopropionitrile sample in the Reaction Buffer to a concentration that will fall within the range of your standard curve.
-
Reaction:
-
In separate tubes, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and your diluted sample.[17]
-
For a blank, add 50 µL of Ellman's Reagent Solution to 250 µL of Reaction Buffer.
-
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[13][17]
-
Measurement: Measure the absorbance of each solution at 412 nm using the spectrophotometer, using the blank to zero the instrument.[13][17]
-
Calculation:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiol in your sample by interpolating its absorbance on the standard curve.
-
Protocol 2: Disulfide Reduction using TCEP
This protocol describes the reduction of the disulfide of 3-mercaptopropionitrile back to the free thiol.
Materials:
-
TCEP hydrochloride
-
Degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sample containing the disulfide of 3-mercaptopropionitrile
Procedure:
-
Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in the degassed buffer to a final concentration of 0.5 M. This stock can be stored at -20°C.
-
Prepare Sample: Dissolve your sample containing the disulfide in the desired reaction buffer to the target concentration.
-
Reduction Reaction:
-
Add the TCEP stock solution to your sample to achieve the desired final concentration. A 10-fold molar excess of TCEP over the disulfide is a good starting point.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Proceed to Next Step: The reduced 3-mercaptopropionitrile is now ready for use in subsequent reactions, such as maleimide conjugation. In most cases, removal of excess TCEP is not necessary.[10]
Protocol 3: Thiol-Maleimide Conjugation with Minimized Oxidation
This protocol outlines a procedure for conjugating 3-mercaptopropionitrile to a maleimide-containing molecule while minimizing side reactions.
Materials:
-
Reduced 3-mercaptopropionitrile
-
Maleimide-containing molecule
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[8][9]
-
Anhydrous DMSO or DMF (for dissolving maleimide reagent if not water-soluble)
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare Reactants:
-
Set up Reaction:
-
Combine the 3-mercaptopropionitrile and maleimide solutions in a reaction vessel. A 1.5 to 20-fold molar excess of the maleimide is often used, but this should be optimized for your specific reaction.
-
Flush the headspace of the reaction vessel with an inert gas and seal it tightly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.[8] Protect from light if either reactant is light-sensitive.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method, such as HPLC, gel filtration, or dialysis.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 3. How To [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Cyanoethanethiol by Vacuum Distillation
Welcome to the technical support center for the purification of 2-cyanoethanethiol (also known as 3-mercaptopropionitrile). This guide is designed for researchers, scientists, and drug development professionals who handle this reactive, bifunctional molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure the safe and efficient purification of your compound.
Introduction: The Challenge of Purifying 2-Cyanoethanethiol
2-Cyanoethanethiol is a valuable building block in organic synthesis, notable for its dual reactivity stemming from the thiol (-SH) and nitrile (-CN) functional groups. However, these same features present significant challenges during purification. The compound is susceptible to thermal decomposition and oxidation, necessitating careful handling and precise distillation conditions.[1][2] This guide provides the necessary framework to navigate these challenges effectively.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the vacuum distillation of 2-cyanoethanethiol in a direct question-and-answer format.
Question 1: My distillation is not starting, even though the heating mantle is set to the calculated boiling temperature. What is wrong?
Answer: This common issue typically points to one of three problems: an inaccurate pressure reading, a system leak, or insufficient heating.
-
Inaccurate Pressure Reading: Your vacuum gauge may not be providing an accurate reading of the ultimate pressure at the distillation head. Ensure your gauge is calibrated and placed correctly in the system—ideally between the condenser and the vacuum trap—to get the most relevant pressure reading.
-
System Leaks: Even a small leak will prevent the system from reaching the required low pressure, thus keeping the boiling point higher than anticipated.
-
Troubleshooting Steps:
-
Ensure all glass joints are properly greased and sealed. Use high-vacuum grease.
-
Check that all tubing is thick-walled vacuum tubing and that connections are secured with wire or appropriate clamps. Thin-walled tubing can collapse under vacuum.[3]
-
Inspect the glassware for any star cracks or defects that could compromise the vacuum.
-
-
-
Insufficient Heat Transfer: The temperature of the heating mantle does not equal the temperature of the liquid.
-
Solution: The thermal bath should generally be set 20-30 °C higher than the target boiling point of the liquid to provide adequate energy for vaporization.[4] For 2-cyanoethanethiol, which is prone to decomposition, increase the temperature gradually. Ensure the distillation flask is properly seated in the heating mantle with good surface contact.
-
Question 2: The distillation starts, but the rate is extremely slow (less than one drop per second), and I have to increase the temperature significantly, risking decomposition.
Answer: A slow distillation rate is often caused by heat loss or bumping issues that prevent smooth boiling.
-
Heat Loss: The vapor needs to remain hot enough to travel through the distillation head to the condenser.
-
Solution: Insulate the distillation head and neck (the section between the flask and the condenser) with glass wool or aluminum foil. This is especially critical in short-path distillation setups to prevent premature condensation and refluxing back into the pot.[5]
-
-
Inefficient Boiling (Bumping): Without smooth boiling, vapor is generated erratically.
-
Solution: Vigorous stirring is mandatory. Do not use boiling chips, as they are ineffective under vacuum.[5][6] Use a magnetic stir bar and a stir plate set to a speed that creates a deep vortex in the liquid before heating. This provides nucleation sites for smooth bubble formation. A Claisen adapter is also highly recommended to prevent violent bumps from contaminating the distillate.[3][6]
-
Question 3: My freshly distilled 2-cyanoethanethiol appears cloudy or develops a haze upon standing. What is the contaminant?
Answer: The most likely contaminant is the disulfide dimer, 3,3'-dithiobispropionitrile , formed by oxidation of the thiol. Thiols are notoriously prone to oxidation, a reaction that can be accelerated by heat and exposure to air.[1]
-
Causality: This can happen if the crude material was exposed to air for an extended period before distillation or if there were significant air leaks in the distillation apparatus.
-
Preventative Measures:
-
Inert Atmosphere: Purge the apparatus with an inert gas (Nitrogen or Argon) before applying the vacuum.[1]
-
Degas the Liquid: Before heating, apply the vacuum for 10-15 minutes while stirring to remove dissolved air from the crude material.
-
Prompt Handling: Use the purified 2-cyanoethanethiol as quickly as possible after distillation.[1] For storage, blanket the material with inert gas and store it in a freezer (-20 °C).[1][7]
-
Question 4: The pressure in my system is fluctuating, causing my boiling point to be unstable.
Answer: Pressure instability is a common problem in vacuum distillation and can lead to poor separation and product loss.[8]
-
Probable Causes:
-
Inconsistent Vacuum Source: A water aspirator's performance can vary with water pressure fluctuations. A diaphragm or rotary vane vacuum pump provides more stable pressure.
-
"Bumping" of Low-Boiling Impurities: If residual solvents (e.g., ether from an extraction) are present, they will boil off first, often violently, causing pressure surges.[6]
-
Inadequate Cold Trap: If volatile impurities pass the condenser, they can enter the pump, affecting its performance and contaminating the pump oil.
-
-
Solutions:
-
Use a Vacuum Regulator: For precise control, a vacuum regulator can maintain a stable set pressure.[8]
-
Initial Degassing: Apply the vacuum without heating first to gently remove any low-boiling solvents. Collect this initial fraction in a separate receiving flask.[6]
-
Efficient Trapping: Ensure your cold trap (placed between the apparatus and the pump) is filled with a suitable coolant like a dry ice/acetone slurry or liquid nitrogen to protect the vacuum pump.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal vacuum and temperature settings for distilling 2-cyanoethanethiol?
A1: The ideal settings depend on your vacuum pump's capability. The goal is to distill at the lowest possible temperature to prevent thermal decomposition.[2] Based on literature data, here are reliable starting points:
| Pressure (mmHg / torr) | Boiling Point (°C) | Recommended Mantle Temp (°C) | Source |
| 760 (Atmospheric) | ~204 | Not Recommended (Decomposition) | [7] |
| 15 | 87 | 110 - 120 | [1] |
| 6 | 57 - 59 | 80 - 90 | [2] |
| 0.05 - 0.15 | ~30 - 40 | 50 - 60 | [2][9] |
Recommendation: A high-vacuum setup (pressure < 0.2 mmHg) is strongly preferred. An Organic Syntheses procedure explicitly warns that pressures above 0.15 mmHg can cause extensive thermal decomposition.[2]
Q2: Can I use boiling chips instead of a magnetic stir bar?
A2: No. Boiling chips function by releasing trapped air to promote smooth boiling. Under vacuum, this trapped air is quickly removed, rendering them ineffective. You must use a magnetic stir bar and stir plate for bump-free distillation.[5][6]
Q3: What are the main impurities I should expect in my crude 2-cyanoethanethiol?
A3: The impurities depend on the synthetic route.
-
From 3-chloropropionitrile and thiourea: Expect unreacted starting materials and the S-(2-cyanoethyl)isothiouronium chloride intermediate.[2][9]
-
From thiodipropionitrile (TDPN): Residual TDPN may be present.[4][10]
-
General: The most common secondary product is the disulfide, 3,3'-dithiobispropionitrile , formed via oxidation.[1][2] This impurity has a significantly higher boiling point and will remain in the distillation flask under proper conditions.
Q4: What safety precautions are essential when handling and distilling 2-cyanoethanethiol?
A4:
-
Chemical Hazards: 2-Cyanoethanethiol is harmful if swallowed, inhaled, or in contact with the skin. It causes serious eye and skin irritation.[9][11] It also has a powerful, unpleasant stench.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]
-
Vacuum Hazards: Distillation under vacuum carries a risk of implosion. Use glassware that is free of cracks or defects. It is good practice to use a blast shield, especially when working with larger quantities.[5]
-
Thermal Hazards: Use caution with the heating mantle to avoid burns. Never heat a sealed system.
Validated Experimental Protocol: Vacuum Distillation of 2-Cyanoethanethiol
This protocol is adapted from a robust procedure published in Organic Syntheses.[2] It prioritizes safety and purity by employing a high-vacuum system.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 9. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 10. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 11. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting side reactions in 3-mercaptopropionitrile synthesis
Welcome to the technical support center for the synthesis of 3-mercaptopropionitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 3-mercaptopropionitrile?
The most common and efficient method for synthesizing 3-mercaptopropionitrile is the base-catalyzed Michael addition of a hydrosulfide nucleophile to acrylonitrile.[1][2][3][4] In this reaction, a sulfur source, such as sodium hydrosulfide (NaSH), attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. The reaction is typically conducted in an aqueous medium.
The overall reaction is as follows:
CH₂=CHCN + NaSH → HSCH₂CH₂CN + Na⁺
The presence of a base is crucial for generating a potent sulfur nucleophile and catalyzing the addition.[1]
Q2: My yield of 3-mercaptopropionitrile is significantly lower than expected, and I observe a major high-boiling point impurity. What is happening?
This is the most common issue encountered and is almost certainly due to the formation of the primary byproduct, 3,3'-thiodipropionitrile (TDPN) .[1][2][3][4]
-
Causality: TDPN is formed when a second molecule of acrylonitrile reacts with the newly formed 3-mercaptopropionitrile anion. The thiolate anion of 3-mercaptopropionitrile is an even better nucleophile than the initial hydrosulfide ion, leading to a rapid subsequent reaction if excess acrylonitrile is present.[2][3][4] The reaction proceeds via a double Michael addition.[1]
HSCH₂CH₂CN + CH₂=CHCN → S(CH₂CH₂CN)₂
This side reaction is favored when the molar ratio of acrylonitrile to the hydrosulfide source is greater than 1:1. In fact, a near-quantitative yield of TDPN can be achieved by using a 2:1 molar ratio of acrylonitrile to NaSH.[2][3][4]
Q3: How can I minimize the formation of 3,3'-thiodipropionitrile (TDPN)?
Minimizing TDPN formation from the outset is a matter of controlling the reaction stoichiometry and addition rate.
-
Molar Ratio: Employ a slight molar excess of the hydrosulfide source (e.g., 1:1.1 to 1:1.5 ratio of acrylonitrile to NaSH). This ensures that the concentration of the hydrosulfide nucleophile remains high, favoring the formation of the desired product over the subsequent reaction.
-
Controlled Addition: Add the acrylonitrile slowly to the solution containing the sodium hydrosulfide. This maintains a low concentration of acrylonitrile throughout the reaction, reducing the likelihood of the second addition reaction occurring.
Q4: I have already formed a significant amount of TDPN. Can I convert it back to 3-mercaptopropionitrile?
Yes, one of the key strategies for maximizing the yield of 3-mercaptopropionitrile is the in-situ or subsequent cleavage of the TDPN byproduct. This is achieved by reacting the TDPN with additional alkaline hydrosulfide in the presence of a base.[2][3][5] This process essentially reverses the second Michael addition in a retro-Michael type reaction.
A general two-step process to maximize yield involves:
-
Reacting a molar excess of acrylonitrile with an alkaline hydrosulfide to intentionally form TDPN.[2][3]
-
Reacting the resulting TDPN with more alkaline hydrosulfide and a base (like sodium hydroxide) to cleave it into two equivalents of the desired 3-mercaptopropionitrile salt.[2][3][5]
Q5: My final product is showing signs of degradation, particularly after purification or during storage. What could be the cause?
This is likely due to the oxidation of the thiol group in 3-mercaptopropionitrile to form the disulfide, 3,3'-dithiobispropionitrile .[6]
-
Causality: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and/or base. This reaction couples two molecules of the desired product into a disulfide dimer.
-
Prevention:
Reaction Pathways Overview
The following diagram illustrates the desired synthesis pathway and the competing side reactions.
Caption: Reaction scheme for 3-mercaptopropionitrile synthesis and side products.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield, Significant High-Boiling Point Impurity by GC/Distillation | Formation of 3,3'-thiodipropionitrile (TDPN) due to excess acrylonitrile. | 1. Optimize Stoichiometry: Use a slight excess of NaSH (e.g., 1.1 equivalents).2. Slow Addition: Add acrylonitrile dropwise to the NaSH solution.3. Cleave TDPN: If TDPN has already formed, add ~1.1 moles of NaSH and ~0.5 moles of NaOH per mole of TDPN and heat to 50-60°C to facilitate cleavage back to the product salt.[2][3][5] |
| Reaction Mixture is Heterogeneous and Yield is Low | Insufficient temperature or base to drive the cleavage of TDPN. | The reaction to cleave TDPN often starts as a heterogeneous mixture and becomes homogeneous upon completion.[2] Increase the reaction temperature to the recommended 50-60°C range after the addition of NaSH and base. Ensure adequate stirring. A low reaction temperature will not allow the TDPN to decompose effectively.[2] |
| Product Purity Decreases Over Time; Formation of a New Impurity | Oxidation of the thiol product to 3,3'-dithiobispropionitrile. | 1. Inert Atmosphere: Perform the reaction, workup, and purification under a nitrogen or argon atmosphere.[6]2. Storage: Store the final product under an inert atmosphere at -20°C.[6]3. Avoid Base: Minimize the product's exposure to basic conditions during and after purification. |
| Exothermic Reaction is Difficult to Control | The Michael addition of NaSH to acrylonitrile is highly exothermic. | 1. Cooling Bath: Use an ice bath to maintain the desired reaction temperature (e.g., 35-40°C for the initial reaction).[2][3]2. Controlled Addition: Add reagents slowly, especially the acrylonitrile, to manage the rate of heat generation. |
Analytical Monitoring Protocol
Properly monitoring your reaction is key to troubleshooting. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this synthesis.
Step-by-Step GC-MS Monitoring Protocol
-
Sampling: At various time points, carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing an acidic solution (e.g., 1 mL of 1M HCl) and an extraction solvent (e.g., 1 mL of ethyl acetate).
-
Extraction: Vortex the vial vigorously for 30 seconds. Allow the layers to separate.
-
Sample Preparation: Transfer the organic (top) layer to a new vial containing a drying agent like anhydrous sodium sulfate.
-
Analysis: Inject the dried organic solution into the GC-MS.
-
Component Identification:
-
3-Mercaptopropionitrile: Look for the molecular ion peak (m/z = 87).[7]
-
3,3'-Thiodipropionitrile (TDPN): Look for its molecular ion peak (m/z = 140).
-
Acrylonitrile: Unreacted starting material will also be visible.
-
NMR Spectroscopy Analysis
NMR can provide a clear picture of the relative amounts of product and TDPN.
-
Sample Preparation: Extract a sample as described for GC-MS analysis. After drying, evaporate the solvent and re-dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃).
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
-
3-Mercaptopropionitrile: δ ~1.79 ppm (triplet, 1H, -SH), δ ~2.6-2.8 ppm (multiplets, 4H, -CH₂CH₂-).[6]
-
3,3'-Thiodipropionitrile (TDPN): The spectrum will be simpler due to symmetry. Expect two triplets corresponding to the two different -CH₂- groups.
-
3,3'-Dithiobispropionitrile (Disulfide): δ ~2.82 ppm (triplet, 2H), δ ~2.95 ppm (triplet, 2H).[6]
-
Troubleshooting Logic Flow
This diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A step-by-step troubleshooting workflow for synthesis issues.
Safety and Handling
-
Acrylonitrile: Acrylonitrile is a flammable, toxic, and carcinogenic liquid.[8] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including butyl rubber gloves.[8] Store away from heat, light, strong bases, and oxidizers.[8][9] The pH of stored acrylonitrile should be kept below 7.5 to prevent hazardous polymerization.[10]
-
3-Mercaptopropionitrile: This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[11] It is also malodorous (stench).[6][12] Always handle it in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydrosulfide (NaSH): NaSH is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid acidification without proper ventilation and trapping measures.
By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of 3-mercaptopropionitrile. This guide serves as a starting point, and we encourage you to consult the cited literature for further details.
References
- 1. benchchem.com [benchchem.com]
- 2. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 3. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 4. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 5. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. nj.gov [nj.gov]
- 9. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 10. mt.com [mt.com]
- 11. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Stabilizing Propanenitrile, 3-mercapto- During Storage
Welcome to the Technical Support Center for Propanenitrile, 3-mercapto- (also known as 3-mercaptopropionitrile or 3-MPN). This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile bifunctional molecule.[1][2] As a compound featuring both a reactive thiol (-SH) and a nitrile (-CN) group, 3-MPN is susceptible to degradation, which can compromise experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your stored 3-MPN.
Understanding the Instability of 3-Mercaptopropionitrile
The primary cause of degradation in 3-MPN is the oxidation of its thiol group.[3][4] This process is often accelerated by exposure to atmospheric oxygen, basic conditions, and trace metal contaminants.[5][6] The principal degradation product is the corresponding disulfide, 3,3'-dithiobispropionitrile.[5]
Troubleshooting Guide: Storage and Handling
This section addresses common issues encountered during the storage and handling of 3-mercaptopropionitrile and provides actionable solutions.
Issue 1: Rapid Degradation of 3-MPN Upon Receipt or After Short-Term Storage
-
Question: I've just received a shipment of 3-mercaptopropionitrile, and my initial purity analysis shows significant disulfide formation. What could have gone wrong?
-
Answer: The stability of 3-MPN is highly dependent on its storage conditions from the moment of synthesis. Several factors could contribute to its degradation upon arrival:
-
Exposure to Air: The thiol group in 3-MPN is readily oxidized by atmospheric oxygen to form a disulfide linkage.[4][5] If the compound was not packaged under an inert atmosphere (e.g., argon or nitrogen), oxidation could have occurred during transit.
-
Temperature Fluctuations: While 3-MPN is a liquid at room temperature, it is best stored at low temperatures to slow down the rate of oxidative degradation.[7][8][9] Exposure to elevated temperatures during shipping can accelerate this process.
-
Presence of Catalysts: Trace amounts of metal ions can catalyze the oxidation of thiols.[6] It is crucial that the compound is stored in high-purity containers free from such contaminants.
-
Recommended Action Plan:
-
Immediate Purity Assessment: Upon receipt, it is crucial to determine the purity of the 3-MPN. This can be accomplished using techniques such as ¹H NMR or Gas Chromatography (GC).[5] The presence of peaks corresponding to 3,3'-dithiobispropionitrile will indicate the extent of oxidation.[5]
-
Purification (If Necessary): If significant degradation has occurred, purification via distillation or column chromatography on silica gel may be necessary before use.[5]
-
Proper Storage Protocol: Immediately transfer the 3-MPN to a clean, dry, amber glass vial.[10][11] Purge the headspace with an inert gas like argon or nitrogen before sealing tightly with a Teflon-lined cap.[3][9] For short-term storage (several days), a temperature of -20°C is recommended.[5][7][8] For long-term storage, -78°C is preferable.[5]
Issue 2: Degradation of 3-MPN in Solution During Experimental Use
-
Question: I've prepared a solution of 3-mercaptopropionitrile for my reaction, but I'm observing inconsistent results, suggesting the compound is degrading in the solvent. How can I prevent this?
-
Answer: The stability of 3-MPN in solution is influenced by the solvent, pH, and the presence of dissolved oxygen.
-
Solvent Choice: While 3-MPN is soluble in most organic solvents, the choice of solvent can impact its stability.[5] Protic solvents may participate in side reactions, while solvents with high oxygen solubility can accelerate oxidation.
-
pH Effects: Thiols are more susceptible to oxidation at higher pH values.[12][13] This is because the thiolate anion (R-S⁻), which is more prevalent in basic conditions, is more readily oxidized than the protonated thiol (R-SH).[14]
-
Dissolved Oxygen: Solvents can contain dissolved atmospheric oxygen, which will readily oxidize the thiol group.[3]
-
Recommended Experimental Workflow:
-
Use Degassed Solvents: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique.[3]
-
Maintain an Inert Atmosphere: Whenever possible, handle solutions of 3-MPN under an inert atmosphere using a glovebox or Schlenk line techniques.[12]
-
Control pH: If your experimental conditions allow, maintaining a slightly acidic to neutral pH can help to minimize the rate of oxidation.[13][15]
-
Freshly Prepare Solutions: It is always best to prepare solutions of 3-MPN immediately before use to minimize the time for potential degradation.[3]
Frequently Asked Questions (FAQs)
-
Q1: What are the visual signs of 3-mercaptopropionitrile degradation?
-
A1: Pure 3-mercaptopropionitrile is a colorless oil.[5] While the formation of the disulfide, 3,3'-dithiobispropionitrile, may not result in a significant color change, any development of a yellow tint or the appearance of solid precipitates could indicate the presence of impurities or degradation products. However, the most reliable method for assessing purity is through analytical techniques like NMR or GC.[5] It is also important to note that 3-MPN has a strong, unpleasant odor.[5][16]
-
-
Q2: What type of container is best for storing 3-mercaptopropionitrile?
-
A2: Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable for storing 3-MPN.[10][11][17] It is crucial to ensure the container is clean, dry, and can be tightly sealed to prevent exposure to air and moisture. Using amber-colored containers can also protect the compound from light, which can potentially contribute to degradation.
-
-
Q3: Can I use antioxidants to improve the storage stability of 3-mercaptopropionitrile?
-
A3: While the addition of antioxidants is a common strategy for stabilizing many organic compounds, their use with 3-MPN should be approached with caution. The antioxidant must be compatible with the downstream application and not interfere with the desired reactivity of the thiol or nitrile groups. If considering an antioxidant, it is essential to perform small-scale stability studies to validate its effectiveness and lack of interference.
-
-
Q4: How does the nitrile group influence the stability of the thiol group in 3-mercaptopropionitrile?
-
A4: The electron-withdrawing nature of the nitrile group can influence the acidity of the thiol proton. This can affect the equilibrium between the thiol and thiolate forms, which in turn impacts the rate of oxidation.[14]
-
Experimental Protocols
Protocol 1: Purity Assessment of 3-Mercaptopropionitrile by ¹H NMR
-
Prepare a solution of 3-mercaptopropionitrile in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of 3-MPN and its disulfide degradation product.[5]
-
Integrate the relevant peaks to quantify the relative amounts of 3-MPN and the disulfide.
Protocol 2: Recommended Storage Procedure for 3-Mercaptopropionitrile
-
Select a clean, dry, amber glass vial with a Teflon-lined screw cap.
-
Transfer the 3-mercaptopropionitrile to the vial in a fume hood, as the compound is malodorous.[5][16]
-
Purge the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.
-
Tightly seal the vial with the cap.
-
For additional protection, wrap the cap with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a secondary container and store it at the appropriate temperature (-20°C for short-term or -78°C for long-term storage).[5]
Visualizing Degradation and Prevention
To better understand the chemical processes involved, the following diagrams illustrate the degradation pathway of 3-mercaptopropionitrile and the recommended workflow for its stable storage.
Caption: Degradation of 3-MPN to its disulfide.
Caption: Recommended workflow for stable storage.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[3][5] | Prevents oxidation of the thiol group by atmospheric oxygen.[4] |
| Temperature | Short-term: -20°C[5][7][8] Long-term: -78°C[5] | Reduces the rate of chemical degradation. |
| pH | Maintain neutral to slightly acidic conditions when in solution. | The thiolate anion, more prevalent at higher pH, is more susceptible to oxidation.[12][14] |
| Containers | Use clean, dry, amber glass or HDPE containers with Teflon-lined caps.[10][17] | Prevents contamination and exposure to light. |
| Handling | Use degassed solvents and prepare solutions fresh before use.[3] | Minimizes exposure to dissolved oxygen. |
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. labproinc.com [labproinc.com]
- 11. mic-energy.com [mic-energy.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Purification of Crude 2-Cyanoethanethiol
Welcome to the Technical Support Center for the purification of 2-cyanoethanethiol (also known as 3-mercaptopropionitrile). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile reagent and need to ensure its purity for downstream applications. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of removing common impurities from crude 2-cyanoethanethiol.
Understanding the Impurity Profile
The purity of 2-cyanoethanethiol is critical for the success of subsequent synthetic steps. Crude 2-cyanoethanethiol, typically synthesized from the reaction of 3-chloropropionitrile and thiourea, can contain several process-related impurities.[1] Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities in Crude 2-Cyanoethanethiol:
| Impurity | Chemical Name | Origin |
| Unreacted Starting Materials | 3-Chloropropionitrile | Incomplete reaction. |
| Thiourea | Incomplete reaction or excess reagent. | |
| Oxidation Product | 3,3'-Dithiobis(propionitrile) | Oxidation of the thiol group in the presence of air.[2] |
| Side-Reaction Products | Various | Minor side reactions during the synthesis. |
The presence of these impurities can lead to a range of issues, from decreased yields in subsequent reactions to the formation of unwanted byproducts. The troubleshooting guide below will help you identify potential impurities based on your observations and provide targeted solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of 2-cyanoethanethiol.
| Observed Problem | Potential Cause (Impurity) | Suggested Solution(s) |
| Crude product is a solid or semi-solid at room temperature. | High concentration of unreacted thiourea . | Thiourea is a solid at room temperature. An initial wash of the crude product with a solvent in which thiourea is sparingly soluble, such as cold acetone or diethyl ether, can help remove a significant portion of this impurity.[3] For more persistent issues, an aqueous wash can be effective, but care must be taken to minimize product loss due to the partial water solubility of 2-cyanoethanethiol.[2] |
| The purified product has a faint yellow color. | Presence of 3,3'-dithiobis(propionitrile) or other minor colored impurities. | The disulfide is a common oxidation product and can impart a yellow hue.[2] Purification by vacuum distillation is highly effective at separating the higher-boiling disulfide from the desired thiol.[2] Column chromatography on silica gel can also be used for this separation. |
| ¹H NMR spectrum shows unexpected peaks. | Unreacted starting materials or the disulfide. | Compare the spectrum of your crude product with the known spectra of 2-cyanoethanethiol, 3-chloropropionitrile, and 3,3'-dithiobis(propionitrile).[2] The presence of unreacted starting materials will necessitate a more thorough purification, such as vacuum distillation or column chromatography. |
| GC-MS analysis indicates a peak with a higher molecular weight. | 3,3'-Dithiobis(propionitrile) . | The disulfide will have a molecular weight of 172.28 g/mol , compared to 87.14 g/mol for 2-cyanoethanethiol. This impurity can be removed by vacuum distillation or by chemical reduction followed by purification. |
| The product has a very strong, unpleasant odor that persists even after initial purification. | Residual 2-cyanoethanethiol . | 2-Cyanoethanethiol has a strong, malodorous scent.[2] While purification will reduce the bulk of the material, proper handling in a well-ventilated fume hood and quenching of any residual thiol in glassware and waste with bleach is essential for odor control. |
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude 2-cyanoethanethiol, incorporating various techniques to address the common impurities.
Caption: General workflow for the purification of 2-cyanoethanethiol.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the most common and effective method for obtaining high-purity 2-cyanoethanethiol.
Materials:
-
Crude 2-cyanoethanethiol
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone)
-
Heating mantle with a stirrer
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Initial Wash: If the crude product is suspected to contain a large amount of solid thiourea, begin by washing the crude material with cold acetone or diethyl ether and filtering to remove the solids.
-
Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude 2-cyanoethanethiol.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap should be in place between the distillation apparatus and the vacuum pump to protect the pump.
-
Heating: Gently heat the distillation flask with stirring.
-
Collecting the Product: Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of 2-cyanoethanethiol is approximately 87 °C at 15 torr.[2]
-
Storage: Store the purified, colorless liquid under an inert atmosphere at -20°C to prevent oxidation.[2]
Protocol 2: Purification by Column Chromatography
This method is a viable alternative to distillation, particularly for smaller-scale purifications.
Materials:
-
Crude 2-cyanoethanethiol
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a suitable slurry method.
-
Loading the Sample: Dissolve the crude 2-cyanoethanethiol in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from less polar and more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Storage: Store the purified product under an inert atmosphere at -20°C.[2]
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a thick slurry. How should I handle the initial workup?
A1: A thick slurry likely indicates a significant amount of unreacted thiourea. Before proceeding with an aqueous workup or distillation, it is advisable to perform a filtration. Wash the solid with a minimal amount of a solvent in which 2-cyanoethanethiol is soluble but thiourea is not, such as cold acetone or diethyl ether. This will help to separate the liquid product from the bulk of the solid impurity.
Q2: I've performed a vacuum distillation, but my product still has a slight yellow tint. What could be the cause?
A2: A persistent yellow color after distillation could indicate co-distillation of a minor impurity or slight thermal decomposition. Ensure that the distillation is performed at the lowest possible pressure to keep the temperature down. If the color persists, a subsequent purification by column chromatography may be necessary.
Q3: How can I prevent the oxidation of 2-cyanoethanethiol to its disulfide during storage?
A3: To minimize oxidation, always store purified 2-cyanoethanethiol under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] Storing at a low temperature, such as -20°C, will also help to slow down the oxidation process.[2]
Q4: Can I use an extractive workup to purify 2-cyanoethanethiol?
A4: An aqueous extractive workup can be used to remove water-soluble impurities like thiourea and salts. However, 2-cyanoethanethiol has some solubility in water, so there is a risk of product loss.[2] If you choose this method, it is important to back-extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Q5: What are the key safety precautions when working with 2-cyanoethanethiol?
A5: 2-Cyanoethanethiol is malodorous and should always be handled in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment, including gloves and safety glasses. Due to its propensity to oxidize, it is best to use it as soon as possible after preparation.[2] All glassware and waste containing the thiol should be decontaminated with a bleach solution to neutralize the odor and reactivity.
References
Technical Support Center: Column Chromatography Protocols for Purifying 3-Mercaptopropionitrile
Introduction
Welcome to the Technical Support Center for the purification of 3-mercaptopropionitrile. This guide is designed for researchers, scientists, and drug development professionals who are actively using column chromatography for the purification of this versatile, yet challenging, organosulfur compound. As a bifunctional molecule containing both a thiol and a nitrile group, 3-mercaptopropionitrile (3-MPN) presents unique purification challenges, including its propensity for oxidation and its malodorous nature.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and advice provided herein are grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and repeatable success.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 3-mercaptopropionitrile. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Problem 1: Low or No Recovery of 3-Mercaptopropionitrile
Symptoms:
-
No desired product is detected in the collected fractions.
-
The yield of the purified product is significantly lower than expected.
Potential Causes & Solutions:
-
Compound Decomposition on Silica Gel: 3-Mercaptopropionitrile, like many thiols, can be susceptible to oxidation or degradation on the acidic surface of standard silica gel.[1][2] The silanol groups on silica can catalyze dimerization to the disulfide, 3,3'-dithiobispropionitrile, or other unwanted reactions.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, create a slurry of silica gel in your starting mobile phase and add 1-2% triethylamine or another suitable base to neutralize the acidic sites. This will minimize on-column degradation.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica. For reversed-phase chromatography, a C18-modified silica can be effective.[3]
-
Solution 3: Perform a Stability Test. Before committing to a large-scale purification, spot your crude material on a TLC plate and let it sit for an hour. Re-run the TLC in a fresh mobile phase to see if any new spots (degradation products) have appeared.[2]
-
-
Compound Volatility: 3-Mercaptopropionitrile has a relatively low boiling point (87 °C at 15 torr), which can lead to loss of product during solvent evaporation, especially under high vacuum.[1]
-
Solution: When concentrating fractions, use a rotary evaporator with a cooled water bath and apply vacuum judiciously. Avoid heating the water bath. For small quantities, a gentle stream of nitrogen or argon can be used to evaporate the solvent at room temperature.
-
Problem 2: Poor Separation from Impurities
Symptoms:
-
Fractions contain both 3-mercaptopropionitrile and impurities.
-
TLC analysis shows overlapping spots.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The choice of eluent is critical for achieving good separation.[4][5] If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase.
-
Solution: Optimize the Mobile Phase. Systematically test different solvent systems using TLC. A common starting point for a polar compound like 3-MPN on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5] Adjust the ratio to achieve a target Rf value of 0.2-0.4 for 3-MPN.
-
-
Column Overload: Loading too much crude material onto the column can lead to broad, overlapping bands and poor separation.[6]
-
Solution: Determine the Proper Loading Capacity. As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the stationary phase. For challenging separations, a lower loading percentage is recommended.
-
Problem 3: Tailing or Streaking of the Product Band
Symptoms:
-
The product elutes over a large number of fractions.
-
TLC spots appear elongated or streaked.
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The thiol group in 3-MPN can interact strongly with the acidic silanol groups on silica gel, leading to tailing.
-
Solution 1: Add a Modifier to the Mobile Phase. Adding a small amount of a competitive binder, such as triethylamine (0.1-1%), to the mobile phase can block the highly active sites on the silica gel and improve peak shape.
-
Solution 2: Change the Stationary Phase. As mentioned previously, switching to a less acidic stationary phase like alumina or a bonded phase can mitigate this issue.
-
-
Insolubility of the Compound in the Mobile Phase: If the compound is not fully soluble in the eluent as it moves down the column, it can cause tailing.
-
Solution: Ensure the chosen mobile phase is a good solvent for 3-mercaptopropionitrile. If necessary, a small amount of a stronger, miscible solvent can be added to the mobile phase to improve solubility.
-
Problem 4: Formation of Disulfide Impurity During Purification
Symptoms:
-
Fractions contain the disulfide dimer, 3,3'-dithiobispropionitrile.
-
This impurity may not have been present in the initial crude material.
Potential Causes & Solutions:
-
Oxidation on the Column: Exposure to air and the catalytic surface of the stationary phase can promote the oxidation of the thiol to a disulfide.[1]
-
Solution 1: Degas Solvents. Before use, sparge your mobile phase solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Solution 2: Work Under an Inert Atmosphere. If possible, pack and run the column under a positive pressure of nitrogen or argon to minimize air exposure.
-
Solution 3: Add a Reducing Agent. In some cases, a very small amount of a reducing agent like dithiothreitol (DTT) can be added to the crude sample before loading, but be mindful that this will also need to be removed later.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-mercaptopropionitrile?
A1: The most common and cost-effective stationary phase is silica gel.[1] However, due to the potential for acidic interactions, it is often beneficial to use deactivated silica gel (treated with a base like triethylamine) or to consider alternative stationary phases such as neutral alumina or a diol-bonded silica for better recovery and peak shape. For reversed-phase applications, C18-bonded silica is a suitable choice.[3]
Q2: How do I choose the right mobile phase system?
A2: The selection of the mobile phase is best guided by preliminary TLC analysis.[4] For normal-phase chromatography on silica gel, a good starting point is a mixture of hexane and ethyl acetate. The polarity of 3-mercaptopropionitrile, with its nitrile and thiol groups, means you will likely need a moderate percentage of the polar solvent. Adjust the solvent ratio to achieve an Rf value for 3-mercaptopropionitrile between 0.2 and 0.4 for optimal separation.
Q3: How should I load my sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[7] Carefully apply this solution to the top of the column bed. This method is quick but can disturb the top of the column if not done carefully.
-
Dry Loading: Dissolve your crude sample in a suitable solvent and adsorb it onto a small amount of silica gel (or the stationary phase you are using).[7] Remove the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides better resolution, especially for samples that are not very soluble in the mobile phase.[7]
Q4: My compound is malodorous. What precautions should I take?
A4: 3-Mercaptopropionitrile has a strong, unpleasant odor.[1] All handling, including weighing, sample preparation, column packing, and fraction collection, should be performed in a well-ventilated fume hood. It is also advisable to quench any glassware that has come into contact with the compound with a solution of bleach or hydrogen peroxide to oxidize the thiol and reduce the odor.
Q5: How can I detect 3-mercaptopropionitrile in my fractions?
A5: 3-Mercaptopropionitrile does not have a strong UV chromophore, which can make it difficult to detect by UV-Vis spectroscopy. The primary method for tracking the compound during column chromatography is by TLC. After developing the TLC plate, you can visualize the spots using a potassium permanganate stain, which reacts with the thiol group, or by using other thiol-specific stains.
Experimental Protocol: Standard Purification of 3-Mercaptopropionitrile
This protocol outlines a standard procedure for the purification of 3-mercaptopropionitrile using flash column chromatography on silica gel.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) |
| Additive | Triethylamine |
| Sample | Crude 3-mercaptopropionitrile |
| Column | Glass column appropriate for the scale |
| Other | TLC plates, developing chamber, visualization stain |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a stock solution of your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine. Ensure the solution is well-mixed.
-
Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the mobile phase to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 3-mercaptopropionitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) and mix.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same mobile phase system.
-
Visualize the spots using a potassium permanganate stain.
-
Combine the fractions that contain the pure 3-mercaptopropionitrile.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator with a cool water bath to minimize product loss.
-
Visualizations
Chromatography Workflow Diagram
Caption: Workflow for 3-mercaptopropionitrile purification.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. labtech.tn [labtech.tn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmanow.live [pharmanow.live]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
managing thermal decomposition during distillation of Propanenitrile, 3-mercapto-
Subject: Best Practices for Managing Thermal Decomposition During Distillation of Propanenitrile, 3-mercapto- (CAS 1001-58-7)
Welcome to the technical support guide for Propanenitrile, 3-mercapto-. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sensitive bifunctional molecule. The inherent reactivity of the thiol and nitrile groups necessitates careful handling, particularly during purification by distillation, to prevent thermal decomposition, oxidation, and polymerization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your compound and the success of your experiments.
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the distillation of 3-mercaptopropanenitrile. The advice provided is based on the compound's known chemical properties and established best practices for thermally sensitive sulfur compounds.
Question 1: My distillation pot residue is turning yellow, brown, or black, and is becoming viscous. What is happening and how can I prevent it?
Answer:
This is a classic sign of thermal decomposition and/or polymerization. Propanenitrile, 3-mercapto- is susceptible to degradation at elevated temperatures. The atmospheric boiling point is approximately 204°C[1][2], a temperature at which significant decomposition will occur.
-
Causality: The discoloration and viscosity increase are likely due to several parallel reactions. The thiol group is prone to oxidation, forming 3,3'-dithiobispropionitrile (the disulfide), which has a higher molecular weight.[3] At higher temperatures, more complex polymerization reactions involving the nitrile group or elimination reactions can occur, leading to the formation of intractable tars. The presence of acid or base can catalyze some of these degradation pathways.[4]
-
Solution Workflow:
-
Strictly Use Vacuum Distillation: Never attempt to distill 3-mercaptopropanenitrile at atmospheric pressure. The goal is to lower the boiling point to a temperature where the rate of decomposition is negligible. Aim for a pot temperature below 80°C.
-
Optimize Vacuum Level: A high-quality vacuum system is essential. Refer to the pressure-temperature table below to select an appropriate vacuum level that keeps the boiling point low.[3][4][5]
-
Ensure Inert Atmosphere: Before heating, ensure the entire system is leak-free and has been purged with an inert gas like nitrogen or argon. Oxygen is a primary culprit in the oxidation of thiols to disulfides.[3][6]
-
Control the Heat Source: Use a well-controlled heating mantle with a stir bar or an oil bath to ensure even, gentle heating. Avoid localized overheating, which can initiate polymerization at the flask surface.
-
Question 2: The final purified product has a significantly more pungent or different odor than expected, and analytical data (NMR/GC-MS) shows impurities. What are these byproducts?
Answer:
An off-odor is a strong indicator of decomposition, as many low-molecular-weight sulfur compounds have extremely low odor thresholds.
-
Likely Impurities:
-
3,3'-dithiobispropionitrile: The most common impurity, formed by oxidative coupling of two thiol molecules.[3] It is significantly less volatile and may remain in the distillation pot, but some can be carried over.
-
Acrylonitrile: Formed via a base-catalyzed elimination reaction.[4] This is a volatile and toxic impurity.
-
Hydrogen Sulfide (H₂S): A potential byproduct of more severe thermal degradation, recognizable by its characteristic "rotten egg" smell.[7][8]
-
Other Sulfur Compounds: At higher temperatures, complex rearrangements can produce a variety of other volatile sulfur compounds.[9]
-
-
Troubleshooting & Prevention:
-
Analytical Confirmation: Use GC-MS to identify volatile impurities and ¹H NMR to detect the disulfide. The disulfide will have a characteristic triplet around 2.8-2.9 ppm in CDCl₃, distinct from the thiol starting material.[3]
-
Improve Inert Atmosphere: The presence of disulfide strongly suggests an air leak or insufficient purging of the apparatus. Re-check all joints and connections.
-
Pre-treatment of Crude Material: If your crude material is from a basic workup, ensure it is thoroughly neutralized and washed before distillation to remove any residual base that could catalyze acrylonitrile formation.[5]
-
Question 3: My distillation yield is extremely low, even though the starting material was relatively pure. Where is the product being lost?
Answer:
Low yield in this context is almost always attributable to decomposition or mechanical issues with the distillation setup.
-
Potential Causes:
-
Decomposition: As discussed in Question 1, if conditions are too harsh (high temperature, long heating time), a significant portion of your material can be converted to non-volatile polymer/tar.
-
System Hold-up: Using an overly complex distillation apparatus (e.g., a long fractionating column for a simple distillation) can result in a significant amount of product coating the internal surfaces and not reaching the collection flask.
-
Sub-optimal Condenser Efficiency: If your condenser is not cold enough, the low-boiling product vapor may pass through without condensing, especially under high vacuum.
-
Oxidation: If an air leak is present, product can be continuously oxidized as it boils, reducing the amount of desired thiol.
-
-
Corrective Actions:
-
Use a Short-Path Distillation Head: For purifying a single compound away from non-volatile impurities, a short-path apparatus minimizes surface area and travel distance for the vapor, maximizing recovery.
-
Check Condenser Coolant: Ensure a good flow of cold coolant (e.g., a water circulator set to a low temperature) through the condenser.
-
Minimize Distillation Time: Do not heat the material for longer than necessary. Plan the experiment to proceed efficiently once the pot is heated.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended temperature and pressure parameters for distilling 3-mercaptopropanenitrile?
Final purification is best achieved by fractional distillation under reduced pressure.[5] The optimal parameters depend on your vacuum pump's capability. The following table summarizes reported boiling points at various pressures.
| Pressure (mmHg / Torr) | Boiling Point (°C) | Source |
| 0.08 - 0.12 | 30 - 32 | [4] |
| 10 | 50 - 70 | [5] |
| 15 | 87 | [3] |
| 760 (Atmospheric) | 204 (Decomposition likely) | [1][2] |
Recommendation: Aim for a pressure of 10 mmHg or lower to keep the distillation temperature safely below 70°C.
Q2: Why is a complete exclusion of air (oxygen) so critical?
The thiol (-SH) group is readily oxidized to a disulfide (-S-S-) linkage, especially at elevated temperatures and in the presence of trace metals or basic residues.[6][10] This oxidative dimerization converts your desired product into a high-boiling impurity (3,3'-dithiobispropionitrile).[3] Maintaining a robust inert atmosphere (N₂ or Ar) from start to finish is non-negotiable for achieving high purity.
Q3: Are there any chemical stabilizers I can add to the distillation pot?
While the literature for 3-mercaptopropanenitrile does not specify stabilizers for distillation, general principles for inhibiting radical-induced polymerization or decomposition can be considered with caution. A very small amount (ppm level) of a radical inhibitor like hydroquinone or BHT could theoretically help prevent polymerization. However, this is an advanced technique that risks co-distillation and contamination of the final product. The primary and most effective stabilization method is to control the distillation parameters: low temperature, high vacuum, and an inert atmosphere.
Q4: What are the essential safety precautions for this procedure?
Handling 3-mercaptopropanenitrile requires a high degree of caution due to its chemical properties and potential decomposition products.
-
Ventilation: All handling and distillation must be performed in a well-ventilated chemical fume hood.[3] Thiols have a powerful and unpleasant odor.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Toxic Gas Hazard: Be aware that thermal decomposition can release toxic and flammable gases like H₂S and SO₂.[7]
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before use. Use a safety shield around the vacuum apparatus.[13]
-
Storage: The purified product should be stored at low temperatures (-20°C is recommended), under an inert atmosphere, and protected from moisture to maintain its purity.[1][2][3]
Visualized Workflow & Protocols
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of 3-mercaptopropanenitrile.
Caption: Troubleshooting workflow for distillation issues.
Experimental Protocol: Vacuum Distillation of 3-Mercaptopropanenitrile
This protocol assumes a starting material of crude 3-mercaptopropanenitrile after a reaction workup.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (round-bottom flask, short-path distillation head, receiving flasks, stir bar).
-
Inspect all glassware for any defects. Do not use damaged glassware for vacuum operations.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus in a fume hood. Use a heating mantle with magnetic stirring for the distillation flask.
-
Lightly grease all joints with a high-vacuum grease to ensure a good seal. Use Keck clips to secure all connections.
-
Connect the vacuum takeoff on the distillation head to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to the vacuum pump. This protects the pump from corrosive vapors.
-
Connect a source of cold circulating fluid to the condenser.
-
Insert a thermometer or thermocouple to monitor the vapor temperature at the head.
-
-
System Purge:
-
Charge the distillation flask with the crude 3-mercaptopropanenitrile and a magnetic stir bar.
-
Seal the system and connect an inert gas (N₂ or Ar) line via a three-way adapter.
-
Gently evacuate the system with the vacuum pump and then backfill with the inert gas. Repeat this purge cycle at least three times to completely remove oxygen.
-
-
Distillation:
-
After the final purge cycle, open the system to the vacuum pump and allow the pressure to stabilize at the desired level (e.g., < 10 mmHg).
-
Begin stirring and slowly heat the distillation flask.
-
Monitor the pot temperature, vapor temperature, and pressure. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean, tared receiving flask to collect the main product fraction.
-
Continue distillation until the majority of the product has been collected or until the pot temperature begins to rise sharply, indicating the end of the main fraction.
-
-
Shutdown and Storage:
-
Turn off the heating and allow the system to cool to room temperature under vacuum.
-
Slowly backfill the entire apparatus with inert gas before turning off the vacuum pump. Never admit air to a hot system.
-
Weigh the collected pure product. Transfer it to a clean, amber vial, flush the headspace with inert gas, seal tightly, and store in a -20°C freezer.[1][2]
-
References
- 1. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 5. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. teck.com [teck.com]
- 8. awri.com.au [awri.com.au]
- 9. [PDF] The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide | Semantic Scholar [semanticscholar.org]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. CAS 1001-58-7: 3-Mercaptopropanenitrile | CymitQuimica [cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. copper-alembic.com [copper-alembic.com]
Technical Support Center: Selecting Scavengers for Reactions Involving 3-Mercaptopropionitrile
Welcome to the technical support center for methodologies involving 3-mercaptopropionitrile (3-MPN). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional reagent. As a molecule containing both a nucleophilic thiol and a polar nitrile group, 3-MPN presents unique purification challenges.[1][2] This document provides in-depth, field-proven answers and protocols to ensure the successful execution and purification of your reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions with 3-mercaptopropionitrile, from handling excess reagent to eliminating stubborn byproducts.
Q1: I've used an excess of 3-mercaptopropionitrile in my reaction. How can I efficiently remove the unreacted starting material?
A1: The most effective strategy for removing excess 3-MPN is to employ a solid-phase electrophilic scavenger. The thiol group of 3-MPN is a potent nucleophile and will readily react with an immobilized electrophile, allowing for simple removal by filtration.
Causality: Scavenger resins are polymers functionalized with reactive groups designed to covalently bind and sequester specific classes of molecules.[3] For a nucleophile like 3-MPN, an electrophilic resin is the logical choice. This approach is superior to traditional liquid-liquid extraction, which can be complicated by the solubility of 3-MPN in both aqueous and organic phases, or chromatography, which can be time-consuming and lead to product loss.
Recommended Scavengers:
-
Isocyanate Resins: These are highly effective as the isocyanate group reacts readily with the thiol to form a stable thiocarbamate linkage.
-
Maleimide Resins: These react with thiols via a Michael addition, forming a stable thioether bond.
-
General-Purpose Scavengers: Products like SiliaBond Carbamate are designed to scavenge a range of nucleophiles, including thiols.[4]
A general workflow for this process is illustrated below.
Caption: Workflow for removing excess 3-MPN using a scavenger resin.
Q2: My 3-MPN starting material or reaction mixture shows the presence of its disulfide, 3,3'-dithiobispropionitrile. What is the best way to address this?
A2: The formation of 3,3'-dithiobispropionitrile is a common issue caused by the oxidation of the thiol group, often accelerated by exposure to air or basic conditions.[5] Addressing this involves two strategies: prevention and removal.
Prevention (Best Practice):
-
Inert Atmosphere: Always handle and store 3-MPN under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: For short-term storage, keep it at -20°C. For long-term storage, -78°C is recommended.[5]
-
pH Control: Avoid basic conditions during workup or storage unless the thiol is intentionally deprotonated for a reaction, as the thiolate anion is even more susceptible to oxidation.
Removal: Direct scavenging of the disulfide is not feasible as it lacks a highly reactive functional group. The most reliable method is to reduce the disulfide back to the parent thiol.
-
Chemical Reduction: A common preparative method involves the reduction of the disulfide using zinc powder in dilute acid (e.g., HCl).[1][5] After reduction, the product can be extracted, or if used in situ, the excess reducing agent and zinc salts must be managed in the subsequent steps.
Q3: My synthesis involves reacting 3-MPN with an excess of an electrophile, such as an acid chloride or an isocyanate. How can I remove the unreacted electrophile?
A3: This scenario is the reverse of Q1. Here, you need to remove an excess electrophile from a mixture containing your desired thioester or thiocarbamate product. The solution is to use a solid-phase nucleophilic scavenger.
Causality: Nucleophilic scavengers possess functional groups like primary or secondary amines that readily react with common electrophiles. By immobilizing these nucleophiles on a solid support, you can sequester the excess electrophile and remove it by filtration, leaving your neutral, less-reactive product in solution. This avoids introducing new soluble impurities that would arise from using a soluble quenching agent like a liquid amine.
Recommended Scavengers:
-
Amine-functionalized Resins (Si-NH₂): These are highly effective for scavenging acid chlorides, sulfonyl chlorides, and isocyanates.[4]
-
Triamine or Diamine Resins: These offer multiple amine sites and can be particularly effective scavengers for a variety of metals and electrophiles.[6]
Q4: I am concerned about potential side reactions involving the nitrile group or polymerization. How can I mitigate these risks?
A4: While the thiol is the more reactive nucleophile, the bifunctional nature of 3-MPN can lead to side reactions under certain conditions.
-
Michael Addition: Under basic conditions, the thiolate of 3-MPN can act as a nucleophile in a Michael addition reaction with an activated olefin. A key example is its reaction with acrylonitrile (a potential precursor or impurity) to form thiodipropionitrile.[7][8] Careful control of stoichiometry and avoiding strong bases where possible can minimize this.
-
Hydrolysis of Nitrile: In strongly acidic or basic conditions, particularly with prolonged heating, the nitrile group can hydrolyze to a carboxylic acid, forming 3-mercaptopropionic acid.[7][8][9] If this is not the desired product, reaction times and temperatures should be carefully controlled.
Scavenger Selection Guide
The choice of scavenger is dictated by the species you intend to remove from the reaction mixture. The following table provides a quick reference for selecting the appropriate scavenger resin.
| Target Species to Remove | Functional Group of Target | Recommended Scavenger Type | Scavenger Functional Group | Rationale & Commercial Examples |
| Excess 3-Mercaptopropionitrile | Nucleophilic Thiol (-SH) | Electrophilic Scavenger | Isocyanate, Maleimide, Carbamate | Covalently binds the nucleophilic thiol. Examples: Isocyanate Resin, SiliaBond Carbamate.[4] |
| Excess Acid Chloride (R-COCl) | Electrophilic Acyl Carbonyl | Nucleophilic Scavenger | Amine (-NH₂) | Reacts to form a stable, bound amide. Examples: SiliaBond Amine, Tris(2-aminoethyl)amine resin.[4][10] |
| Excess Isocyanate (R-NCO) | Electrophilic Carbonyl | Nucleophilic Scavenger | Amine (-NH₂), Triamine | Reacts to form a bound urea derivative. Examples: SiliaBond Amine, SiliaMetS Triamine.[4][6] |
| Basic Byproducts (e.g., amines) | Basic (Lewis/Brønsted) | Acidic Scavenger | Sulfonic Acid (-SO₃H) | Forms a salt with the basic impurity, trapping it on the resin. Example: SiliaBond Tosic Acid (SCX).[4] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for common scavenging applications.
Protocol 1: Removal of Excess 3-Mercaptopropionitrile Using an Isocyanate Scavenger Resin
Objective: To remove unreacted 3-MPN from a reaction mixture after product formation is complete.
Methodology:
-
Reaction Completion: Ensure your primary reaction has gone to completion by a suitable monitoring technique (e.g., TLC, LCMS, NMR).
-
Quantify Excess Reagent: Determine the molar quantity of excess 3-MPN in the reaction. If this is difficult, a general rule is to assume all unreacted limiting reagent has been consumed and calculate the excess accordingly.
-
Select Scavenger Loading: Add the isocyanate scavenger resin to the reaction mixture. A loading of 2 to 4 molar equivalents of the scavenger's functional group relative to the excess 3-MPN is recommended to drive the scavenging to completion.
-
Scavenging: Stir the resulting slurry at room temperature. The time required can vary, but a range of 4 to 16 hours is typical.[11]
-
Monitor: Follow the disappearance of 3-MPN from the solution phase via TLC or LCMS.
-
Isolation: Once the 3-MPN is consumed, remove the resin by filtration. A simple gravity or vacuum filtration through a fritted funnel is sufficient.
-
Wash: Wash the filtered resin with 2-3 small portions of the reaction solvent to ensure complete recovery of the desired product.
-
Product Recovery: Combine the filtrate and the washes. This solution contains your purified product, free of 3-MPN, and is ready for concentration or the next synthetic step.
Protocol 2: Removal of Excess Electrophile (e.g., Benzoyl Chloride) Using an Amine Scavenger Resin
Objective: To quench and remove unreacted benzoyl chloride after its reaction with 3-MPN to form S-(2-cyanoethyl) benzothioate.
Methodology:
-
Reaction Completion: Confirm the formation of the desired thioester product and the presence of residual benzoyl chloride.
-
Quantify Excess Electrophile: Calculate the molar quantity of unreacted benzoyl chloride.
-
Select Scavenger Loading: Add an amine-functionalized silica resin (e.g., SiliaBond Amine) to the reaction mixture. Use 2 to 3 molar equivalents of the amine functional group relative to the excess electrophile.
-
Scavenging: Stir the slurry at room temperature. These reactions are often faster than scavenging thiols; monitor every 1-2 hours.
-
Monitor: Follow the disappearance of benzoyl chloride from the solution by TLC or LCMS.
-
Isolation: Filter the resin and wash with the reaction solvent as described in Protocol 1.
-
Product Recovery: The combined filtrate contains the purified thioester product, ready for subsequent workup.
Caption: Decision workflow for selecting the correct class of scavenger.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. 3-Mercaptopropanenitrile 1001-58-7 [sigmaaldrich.com]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 8. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 9. atamankimya.com [atamankimya.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Metal Scavengers [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Base-Mediated Decomposition of Thiodipropionitrile
Introduction
Welcome to the Technical Support Center for the base-mediated decomposition of thiodipropionitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chemical transformation in their work. The decomposition of thiodipropionitrile, primarily through a retro-Michael addition mechanism, is a critical reaction that can yield valuable synthons but also presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to navigate these challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes. As your dedicated scientific partner, we aim to provide not just protocols, but the underlying chemical principles to foster a deeper understanding of your experiments.
Core Principles: The Retro-Michael Addition
The base-mediated decomposition of thiodipropionitrile is fundamentally a retro-Michael addition reaction. In this process, a base abstracts a proton from the carbon alpha to one of the nitrile groups, leading to the formation of a carbanion. This intermediate then undergoes elimination, cleaving the carbon-sulfur bond to generate acrylonitrile and a thiolate intermediate. This process can occur twice, ultimately yielding two equivalents of acrylonitrile and a sulfide species.
Understanding this mechanism is paramount for troubleshooting. The reaction is reversible and its equilibrium can be influenced by several factors, including the choice and concentration of the base, temperature, and solvent.[1][2] A primary challenge in this reaction is the propensity of the acrylonitrile product to undergo polymerization, which can significantly reduce the yield of the desired monomeric product and complicate purification.[3]
Troubleshooting Guide
This section is designed to address specific issues you may encounter during the base-mediated decomposition of thiodipropionitrile.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
Monitoring by HPLC or GC shows a significant amount of starting material remaining after the expected reaction time.
-
The yield of acrylonitrile is lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Troubleshooting Steps |
| Insufficient Base Strength or Concentration | The retro-Michael reaction is base-catalyzed. The rate of the reaction is dependent on the concentration and strength of the base used to initiate the elimination.[1] | 1. Increase Base Concentration: Incrementally increase the molar equivalents of your base (e.g., from 1.1 eq to 1.5 eq). 2. Switch to a Stronger Base: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydroxide or potassium tert-butoxide. |
| Low Reaction Temperature | Like most chemical reactions, the rate of the retro-Michael addition is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.[4] | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor for any increase in side-product formation. 2. Refluxing: Consider running the reaction under reflux, if the solvent's boiling point is compatible with the stability of your products. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. | 1. Solvent Screen: If the reaction is heterogeneous, consider a solvent that better solubilizes both the thiodipropionitrile and the base. Aprotic polar solvents like DMSO or DMF can be effective. |
Issue 2: Polymerization of Acrylonitrile Product
Symptoms:
-
Formation of a white precipitate or a viscous, sticky residue in the reaction mixture.
-
Low recovery of monomeric acrylonitrile.
-
Broad, unresolved peaks in the NMR spectrum of the crude product.
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Troubleshooting Steps |
| High Localized Concentration of Acrylonitrile | Acrylonitrile is prone to anionic polymerization, which can be initiated by the basic conditions of the reaction.[3] | 1. Slow Addition: If the reaction is being run by adding base to the thiodipropionitrile, consider a slow, controlled addition of the base to prevent a rapid buildup of acrylonitrile. 2. Distillation Setup: For volatile products, consider performing the reaction in a distillation apparatus to continuously remove the acrylonitrile as it is formed, thus keeping its concentration low in the reaction mixture. |
| Presence of Radical Initiators | Acrylonitrile can also undergo radical polymerization. Impurities in the starting material or solvent, or exposure to light, can initiate this process. | 1. Use High-Purity Reagents: Ensure that the thiodipropionitrile and solvent are free from peroxides or other radical initiators. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that could lead to radical formation. 3. Add a Radical Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.[3] |
| Excessive Heat | High temperatures can accelerate the rate of polymerization. | 1. Optimize Temperature: Find the minimum temperature at which the decomposition proceeds at a reasonable rate without significant polymerization. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of products and byproducts during chromatography.
-
Difficulty in isolating pure acrylonitrile from the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Troubleshooting Steps |
| Formation of Non-Volatile Side Products | The sulfide byproduct can potentially react further or complicate the workup. | 1. Aqueous Workup: After the reaction, consider an aqueous workup to remove the inorganic sulfide salts. 2. Acidification: Careful acidification of the aqueous layer can convert the sulfide to hydrogen sulfide, which can be safely removed (ensure proper ventilation in a fume hood). |
| Residual Base | The base used in the reaction can interfere with purification. | 1. Neutralization: Neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution) before extraction. |
| Polymer Contamination | The presence of polyacrylonitrile can make the desired product difficult to handle and purify. | 1. Filtration: If a solid polymer has formed, it may be possible to remove it by filtration before proceeding with the workup and purification of the liquid components. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the base-mediated decomposition of thiodipropionitrile?
A1: The primary mechanism is a retro-Michael addition. The base removes a proton from the carbon adjacent to a nitrile group, forming a carbanion. This intermediate then eliminates a thiolate, which leads to the formation of acrylonitrile. This process can happen sequentially for both nitrile groups.
Q2: What are the likely products of the reaction?
A2: The expected products are two molecules of acrylonitrile and a sulfide species (e.g., sodium sulfide if sodium hydroxide is used as the base).
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for monitoring the disappearance of the starting material, thiodipropionitrile, and the appearance of the acrylonitrile product.[5] For HPLC, a reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[5] GC can be particularly useful for quantifying the volatile acrylonitrile.
Q4: What safety precautions should I take when performing this reaction?
A4: Acrylonitrile is a toxic and flammable liquid.[6][7] The reaction should be performed in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Care should be taken to avoid inhalation of acrylonitrile vapors. Additionally, if acidification is performed, be aware of the potential for the release of toxic hydrogen sulfide gas.
Q5: Can I use a different base than sodium hydroxide?
A5: Yes, other bases can be used. The choice of base will affect the reaction rate. Stronger, non-nucleophilic bases like potassium tert-butoxide can be very effective. Weaker bases like potassium carbonate may require higher temperatures or longer reaction times.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Decomposition of Thiodipropionitrile
This protocol provides a general method for the decomposition of thiodipropionitrile. Optimization of base concentration, temperature, and reaction time may be necessary for specific applications.
Materials:
-
Thiodipropionitrile
-
Sodium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Radical inhibitor (e.g., Hydroquinone)
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a distillation apparatus equipped with a dropping funnel and a magnetic stirrer. Ensure all glassware is dry.
-
Charge the reaction flask with thiodipropionitrile and a small amount of a radical inhibitor.
-
Add the anhydrous solvent to the reaction flask.
-
Begin stirring and heat the mixture to the desired temperature under an inert atmosphere.
-
Dissolve the base in a suitable solvent and add it to the dropping funnel.
-
Add the base solution dropwise to the heated reaction mixture.
-
Collect the acrylonitrile product via distillation as it is formed.
-
Monitor the reaction progress by GC or HPLC analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the appropriate workup and purification of the collected distillate.
Protocol 2: HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the reaction by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B over 15-20 minutes.
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
Visualizations
Reaction Mechanism
Caption: Base-mediated retro-Michael addition of thiodipropionitrile.
Experimental Workflow
Caption: General experimental workflow for the decomposition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 3. ineos.com [ineos.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 3,3’-Thiodipropionitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chemos.de [chemos.de]
- 7. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
Validation & Comparative
3-Mercaptopropionitrile vs. 3-Mercaptopropionic Acid: A Senior Application Scientist's Guide
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of bifunctional molecules, both 3-mercaptopropionitrile and 3-mercaptopropionic acid stand out for their utility in chemical synthesis, materials science, and pharmaceuticals. Sharing a common three-carbon backbone and a reactive thiol (-SH) group, their distinct terminal functionalities—a nitrile (-CN) versus a carboxylic acid (-COOH)—dictate their specific applications, reactivity profiles, and handling considerations. This guide provides a comprehensive comparative analysis to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
At a Glance: Core Physicochemical Properties
A direct comparison of the fundamental properties of these two compounds reveals the initial basis for their differing applications. The presence of the carboxylic acid group in 3-mercaptopropionic acid significantly influences its physical properties, such as boiling point and solubility, compared to the nitrile group in 3-mercaptopropionitrile.
| Property | 3-Mercaptopropionitrile | 3-Mercaptopropionic Acid |
| Chemical Formula | C₃H₅NS[1] | C₃H₆O₂S[2][3] |
| Molar Mass | 87.14 g/mol [1] | 106.14 g/mol [3] |
| Appearance | Colorless liquid[1] | Clear, colorless to yellowish liquid[2] |
| Boiling Point | 30-32 °C @ 0.08-0.12 mmHg[1] | 110-111 °C @ 15 mmHg[2][3] |
| Melting Point | Not specified | 15-18 °C[2][3] |
| Density | 1.0696 g/cm³[1] | 1.218 g/mL @ 25 °C[2] |
| pKa (Thiol group) | 9.07 (Predicted)[4] | 10.84[2][3] |
| Solubility | Soluble in most organic solvents, partially soluble in water.[5] | Soluble in water, alcohols, benzene, and ether.[2] |
| CAS Number | 1001-58-7[1] | 107-96-0[6] |
Synthesis Pathways: From Precursors to Products
The manufacturing processes for these compounds are distinct, reflecting their different chemical functionalities. 3-Mercaptopropionic acid is commonly synthesized via the addition of hydrogen sulfide to acrylic acid.[2][3][7] In contrast, 3-mercaptopropionitrile is typically prepared from precursors like 3-chloropropionitrile or acrylonitrile.[1][8][9]
Caption: Synthesis routes for 3-mercaptopropionic acid and 3-mercaptopropionitrile.
A Tale of Two Functional Groups: Reactivity and Applications
The core divergence between these molecules lies in the reactivity of the nitrile versus the carboxylic acid group. This difference is the primary determinant for their selection in various applications.
3-Mercaptopropionic Acid (3-MPA): The Versatile Linker
The dual functionality of a thiol and a carboxylic acid makes 3-MPA exceptionally versatile.[10][11]
-
Thiol Group (-SH): Exhibits a strong affinity for noble metal surfaces, making it a premier choice for forming self-assembled monolayers (SAMs) on gold or modifying nanoparticles.[2][12] It also acts as a potent reducing agent and participates in nucleophilic reactions.[3][13]
-
Carboxylic Acid Group (-COOH): Provides a reactive handle for further chemical modification, such as amidation or esterification. This is crucial in bioconjugation, where nanoparticles capped with 3-MPA can be covalently linked to proteins or enzymes for biosensor applications.[12] It also imparts hydrophilicity.
Key Applications:
-
Nanotechnology: Widely used as a capping and functionalizing agent for quantum dots (e.g., CdTe, ZnSe) and metal nanoparticles (e.g., Au, Fe₂O₃) for applications in biosensing and bioimaging.[2][12]
-
Polymer Chemistry: Acts as a chain transfer agent in polymerization to control molecular weight and as a stabilizer for PVC.[2][12]
-
Pharmaceuticals: Used as an intermediate in drug synthesis and as a research tool, notably as a competitive inhibitor of glutamate decarboxylase to study seizure models.[2][12]
3-Mercaptopropionitrile (3-MPN): The Strategic Precursor
3-MPN offers a different set of synthetic possibilities, primarily centered around the reactivity of the nitrile group.
-
Thiol Group (-SH): Shares similar reactivity to that in 3-MPA, allowing it to be used in reactions where a thiol is required.[1]
-
Nitrile Group (-CN): Can be hydrolyzed to form a carboxylic acid, effectively converting 3-MPN into 3-MPA. This makes it a useful "masked" form of the acid in multi-step syntheses where the carboxylic acid might interfere with earlier steps. The nitrile group can also be reduced to an amine, opening up different synthetic pathways.
Key Applications:
-
Organic Synthesis: Employed as an intermediate where the nitrile functionality is desired for subsequent transformations or as a protected form of 3-MPA.[14] Thioethers derived from 3-MPN can react with strong bases to generate a thiolate and acrylonitrile.[1]
-
Specialty Chemicals: Serves as a precursor for various specialty chemicals and pharmaceuticals.[14]
Caption: Comparative reactivity of the functional groups on each molecule.
Experimental Protocol: Surface Functionalization of Gold Nanoparticles
The choice between 3-MPA and 3-MPN is often dictated by the end goal of the experiment. The following protocol for capping gold nanoparticles (AuNPs) highlights a scenario where 3-MPA is the superior choice due to its carboxylic acid functionality, which is essential for subsequent bioconjugation.
Objective: To prepare stable, water-soluble, and carboxyl-functionalized AuNPs for biosensor development.
Methodology:
-
Synthesis of AuNPs:
-
Prepare a 100 mL solution of 1 mM HAuCl₄ in a flask.
-
Heat the solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of 38.8 mM sodium citrate.
-
Continue heating and stirring for 15-20 minutes until the solution color changes from yellow to deep red, indicating nanoparticle formation.
-
Allow the solution to cool to room temperature.
-
-
Ligand Exchange with 3-Mercaptopropionic Acid:
-
Causality: The thiol group of 3-MPA has a high affinity for the gold surface and will displace the weakly bound citrate ions, forming a more stable self-assembled monolayer.
-
To the cooled AuNP solution, add 1 mL of 10 mM 3-mercaptopropionic acid solution dropwise while stirring.
-
Adjust the pH of the solution to ~10-11 using dilute NaOH. This deprotonates the thiol group, facilitating its binding to the gold surface.
-
Stir the mixture at room temperature for at least 12 hours to ensure complete ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Causality: Purification is critical to remove excess 3-MPA and displaced citrate, which could interfere with subsequent reactions.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 30 minutes).
-
Carefully decant the supernatant.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Final Product and Validation:
-
Resuspend the final pellet in a suitable buffer (e.g., PBS).
-
The resulting AuNPs are now capped with 3-MPA, presenting a surface rich in carboxylic acid groups.
-
These -COOH groups can be activated using standard EDC/NHS chemistry to covalently couple antibodies, enzymes, or other biomolecules for diagnostic or therapeutic applications.
-
Safety and Handling: A Comparative Overview
Both compounds require careful handling, but their hazard profiles differ, primarily concerning corrosivity and acute toxicity.
| Hazard Statement (GHS) | 3-Mercaptopropionitrile | 3-Mercaptopropionic Acid |
| Acute Toxicity, Oral | H302: Harmful if swallowed[15] | H301/H302: Toxic if swallowed[6][16][17] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[15] | - |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[15] | H332: Harmful if inhaled[6][16] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[15] | H314: Causes severe skin burns and eye damage[6][16][17] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[15] | H314: Causes severe skin burns and eye damage[6][16][17] |
| Corrosive to Metals | - | H290: May be corrosive to metals[6][16] |
Handling Recommendations:
-
3-Mercaptopropionic Acid: Due to its severe corrosivity, use of personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat, is mandatory.[6][18] Work should be conducted in a well-ventilated fume hood.
-
3-Mercaptopropionitrile: While not classified as corrosive, it is harmful by multiple exposure routes.[15] Standard PPE and use of a fume hood are essential to prevent skin contact, ingestion, and inhalation.
Conclusion: Selecting the Right Tool for the Job
The choice between 3-mercaptopropionitrile and 3-mercaptopropionic acid is fundamentally a strategic one based on the desired reactivity and final application.
-
Choose 3-Mercaptopropionic Acid when your application requires a hydrophilic surface, a readily available handle for bioconjugation (via the -COOH group), or when using it as a chain transfer agent or stabilizer in polymer systems. It is the go-to reagent for creating functionalized nanoparticles for biosensors and drug delivery systems.
-
Choose 3-Mercaptopropionitrile when you need to introduce a thiol group in a multi-step synthesis where a free carboxylic acid would be problematic. It serves as an excellent intermediate, offering the flexibility to hydrolyze the nitrile to an acid or reduce it to an amine at a later stage in the synthetic pathway.
By understanding the distinct chemical personalities of these two valuable reagents, researchers can better design their experiments, streamline their synthetic routes, and achieve their scientific objectives with greater precision and efficiency.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 10. atamankimya.com [atamankimya.com]
- 11. nbinno.com [nbinno.com]
- 12. atamankimya.com [atamankimya.com]
- 13. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]
- 14. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 15. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemos.de [chemos.de]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Purity Validation of 3-Mercaptopropionitrile by GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for the integrity and reproducibility of their work. 3-Mercaptopropionitrile (3-MPN), a bifunctional molecule featuring both a thiol and a nitrile group, is a versatile reagent in organic synthesis. Its purity is critical, as contaminants can lead to unforeseen side reactions, inaccurate yield calculations, and compromised final product quality. This guide provides an in-depth validation of Gas Chromatography-Mass Spectrometry (GC-MS) as a definitive method for assessing the purity of 3-mercaptopropionitrile, comparing its performance with other analytical techniques.
The Criticality of Purity for 3-Mercaptopropionitrile
3-Mercaptopropionitrile is synthesized through various methods, often involving precursors like 3-chloropropionitrile or acrylonitrile.[1][2] These synthetic routes can introduce a range of impurities, including unreacted starting materials, by-products such as thiodipropionitrile and the dimeric disulfide, 3,3'-dithiobispropionitrile.[3][4] The latter is a particularly common impurity, as the thiol group of 3-MPN is susceptible to oxidation.[4] The presence of these impurities can have significant consequences in sensitive applications, such as pharmaceutical synthesis, where stoichiometry and reaction kinetics are precisely controlled.
GC-MS: A Powerful Tool for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] This synergy makes it an ideal method for the analysis of volatile and semi-volatile compounds like 3-mercaptopropionitrile. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information and sensitive quantification.
Why GC-MS for 3-Mercaptopropionitrile?
The choice of GC-MS for the purity validation of 3-mercaptopropionitrile is underpinned by several key advantages:
-
High Specificity: The mass spectrometer detector provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint." This allows for the unambiguous identification of 3-mercaptopropionitrile and its potential impurities, even if they co-elute chromatographically.
-
Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities, which is crucial for ensuring the high purity required in pharmaceutical applications.
-
Quantitative Accuracy: With proper calibration, GC-MS provides accurate and precise quantification of the main component and its impurities.
-
Robustness: Standardized GC-MS methods, guided by pharmacopeias like the United States Pharmacopeia (USP), offer reliable and reproducible results.[6]
Comparative Analysis of Purity Assessment Methods
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for thiol and nitrile analysis.
| Analytical Technique | Principle | Advantages | Limitations | Typical LOD/LOQ |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection. | High specificity, excellent sensitivity, and quantitative accuracy. | Requires volatile and thermally stable analytes. Derivatization may be needed for some thiols. | ng/g to µg/g range.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with stationary and mobile phases. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Lower specificity with standard detectors (e.g., UV-Vis) compared to MS. | Method-dependent; HPLC-MS/MS can reach low ng/mL levels.[9][10] |
| Ellman's Assay (Colorimetry) | Spectrophotometric detection of a colored product from the reaction of thiols with DTNB. | Simple, rapid, and cost-effective for total free thiol quantification. | Lacks specificity for individual thiol compounds; susceptible to interference. | LOD: ~0.2 - 1 µM.[11] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in an electric field. | High separation efficiency, fast analysis times, and low sample consumption. | Primarily suitable for charged molecules; lower sensitivity compared to some other techniques. | Highly variable depending on the specific method and detection system.[12][13] |
Experimental Protocol: Purity Validation of 3-Mercaptopropionitrile by GC-MS
This protocol outlines a validated approach for the purity assessment of 3-mercaptopropionitrile using GC-MS. The method is designed to be robust and compliant with general principles of analytical procedure validation as described in the ICH Q2(R2) guidelines.[11]
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 100 mg of the 3-mercaptopropionitrile sample and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a stock solution of a certified reference standard of 3-mercaptopropionitrile at a concentration of 1 mg/mL in the same solvent. Create a series of calibration standards by serial dilution of the stock solution.
-
Impurity Standard Preparation (if available): Prepare solutions of known potential impurities (e.g., 3,3'-dithiobispropionitrile) to confirm their retention times and mass spectra.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[13] Key validation parameters include:
-
Specificity: Inject the sample, a blank solvent, and impurity standards to demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: Analyze the calibration standards over a range of concentrations (e.g., 0.1 - 100 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of 3-mercaptopropionitrile into a placebo or a sample matrix. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]
Visualizing the Workflow
Caption: Workflow for the purity validation of 3-mercaptopropionitrile using GC-MS.
Conclusion
The purity of 3-mercaptopropionitrile is a critical parameter for its successful application in research and development. This guide has established that GC-MS is a highly suitable technique for the comprehensive purity validation of this compound, offering unparalleled specificity and sensitivity. By following a robust, validated experimental protocol, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. While other methods like HPLC, Ellman's assay, and CE have their specific applications, GC-MS stands out as the gold standard for the detailed impurity profiling of volatile compounds like 3-mercaptopropionitrile.
References
- 1. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 3. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. benchchem.com [benchchem.com]
- 10. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
The Strategic Advantage of Nitrile-Terminated Thiols: A Comparative Guide to Propanenitrile, 3-mercapto- in Surface Chemistry
In the dynamic fields of materials science, biosensing, and drug development, the precise control of surface properties is paramount. The ability to tailor surface chemistry at the molecular level dictates the performance and functionality of a vast array of technologies. Among the most robust and versatile methods for surface modification is the use of self-assembled monolayers (SAMs), with thiol-based chemistry on noble metal substrates like gold being a cornerstone of this approach.[1][2] This guide provides an in-depth comparison of propanenitrile, 3-mercapto- (3-MPN), a nitrile-terminated thiol, with other common thiol compounds, offering experimental data and field-proven insights to inform your research and development.
The Power of the Terminal Group: Beyond Simple Alkanethiols
The formation of SAMs from alkanethiols on gold is a well-established process driven by the strong, semi-covalent bond between sulfur and gold, as well as the van der Waals interactions between adjacent alkyl chains. While simple methyl-terminated alkanethiols are invaluable for creating hydrophobic and well-ordered surfaces, the true versatility of SAMs lies in the diverse functionalities that can be introduced at the monolayer-ambient interface.[3] These terminal groups dictate the surface's wettability, reactivity, and biocompatibility. Common examples include hydroxyl (-OH) and carboxyl (-COOH) groups for creating hydrophilic surfaces, and amine (-NH2) groups for subsequent bioconjugation.[1]
This guide focuses on a less conventional but highly advantageous functional group: the nitrile (-CN) moiety, as exemplified by 3-mercaptopropionitrile. We will explore how the unique electronic and chemical properties of the nitrile group offer distinct advantages over other terminal functionalities in various applications.
Propanenitrile, 3-mercapto- (3-MPN): A Unique Player in Surface Functionalization
Propanenitrile, 3-mercapto-, also known as 3-mercaptopropionitrile, is an organosulfur compound featuring both a thiol group for surface anchoring and a terminal nitrile group.[4] This bifunctional nature makes it a compelling choice for researchers seeking to create surfaces with tailored properties.
Key Attributes of 3-MPN SAMs:
-
Moderate Hydrophilicity: The nitrile group imparts a moderate hydrophilic character to the surface, striking a balance between the hydrophobicity of methyl-terminated SAMs and the strong hydrophilicity of hydroxyl- or carboxyl-terminated SAMs.[5][6] This is attributed to the dipole moment of the nitrile group and the lone pair of electrons on the nitrogen atom.[5]
-
Controllable and Reproducible Formation: SAMs formed from nitrile-terminated thiols have been shown to be controllable and reproducible, a critical factor for reliable device fabrication and experimental consistency.[7]
-
Versatile Chemical Handle: The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions, offering a gateway to a wide range of surface functionalization strategies.[8][9]
Comparative Analysis: 3-MPN vs. Other Thiol Compounds
To understand the unique position of 3-MPN in surface chemistry, it is essential to compare its performance against other commonly used thiol compounds. This section provides a detailed comparison based on key surface properties and functional capabilities.
Wettability and Surface Energy
The wettability of a surface, governed by its chemical composition and topography, is a critical parameter in many applications, from microfluidics to biocompatibility. The contact angle of a water droplet on the surface is a common measure of its hydrophobicity/hydrophilicity.
| Thiol Compound | Terminal Group | Advancing Water Contact Angle (θ_aw) | Reference |
| 1-Octadecanethiol (ODT) | -CH₃ | ~110° | [10] |
| 11-Mercapto-1-undecanol (MUDO) | -OH | ~20° | [10] |
| 11-Mercaptoundecanoic acid (MUA) | -COOH | <15° | [11] |
| Propanenitrile, 3-mercapto- (3-MPN) | -CN | ~60-70° | [5][6] |
As the data indicates, 3-MPN provides a surface with intermediate wettability, a property that can be advantageous in applications requiring controlled protein adsorption or cell adhesion.
SAM Structure and Ordering
The ordering and packing density of a SAM influence its stability and barrier properties. While long-chain alkanethiols form highly ordered, crystalline-like structures, the introduction of bulky or polar terminal groups can affect the packing.
Studies have shown that nitrile-terminated SAMs form well-ordered films on gold surfaces, with packing densities comparable to their methyl-terminated counterparts.[5][6] However, the orientation of the alkyl chains can differ. Nitrile-terminated alkanethiols on gold exhibit a greater tilt angle of the alkyl chains from the surface normal compared to methyl-terminated SAMs.[5][12] This is attributed to the strong electrostatic interactions between the polar nitrile groups.[12]
Stability and Desorption
The stability of a SAM is crucial for the long-term performance of any device or application. The strength of the gold-sulfur bond provides a robust anchor for the monolayer. The cohesive van der Waals interactions between adjacent alkyl chains further stabilize the assembly, with longer chains leading to more stable monolayers.[13] While the increased tilt in nitrile-terminated SAMs might slightly reduce the van der Waals interactions compared to a perfectly packed methyl-terminated SAM of the same chain length, the strong lateral dipole-dipole interactions between the nitrile groups can contribute to the overall stability of the monolayer.
Experimental Protocols
To ensure the reproducibility and quality of your SAMs, adherence to well-defined experimental protocols is essential. The following sections provide detailed methodologies for the preparation and characterization of SAMs from 3-MPN and other thiol compounds.
Preparation of Self-Assembled Monolayers on Gold
This protocol describes the standard procedure for forming SAMs on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Thiol solution (e.g., 1 mM 3-MPN in absolute ethanol)
-
Absolute ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with absolute ethanol, followed by DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For rigorous cleaning, treat the substrate with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, an oxygen plasma or UV-ozone treatment can be used for cleaning.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol in absolute ethanol in a clean glass vial.
-
Immerse the cleaned and dried gold substrate into the thiol solution.
-
Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination.
-
Characterization Techniques
A multi-technique approach is crucial for the comprehensive characterization of SAMs.
1. Contact Angle Goniometry:
-
Principle: Measures the contact angle of a liquid droplet on the surface, providing information about the surface's wettability and surface energy.
-
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.
-
Capture an image of the droplet and use software to measure the static contact angle. For more detailed analysis, advancing and receding contact angles can be measured.
-
2. Ellipsometry:
-
Principle: A non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[14]
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the ellipsometric parameters of the coated substrate.
-
Model the data using appropriate software (e.g., a three-phase model: substrate/film/ambient) to calculate the thickness of the SAM. A refractive index of ~1.45 is typically assumed for alkanethiol SAMs.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[15]
-
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray beam.
-
Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the surface. For 3-MPN SAMs, the presence of N 1s and S 2p peaks confirms the presence of the monolayer. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.[16]
-
The Nitrile Group as a Versatile Chemical Platform
A key advantage of 3-MPN is the chemical versatility of the nitrile group, which can serve as a precursor for a variety of other functional groups.
This reactivity opens up possibilities for multi-step surface modification, where the nitrile-terminated SAM acts as a stable and well-defined template for subsequent chemical reactions. For instance, the reduction of the nitrile to an amine allows for the covalent immobilization of biomolecules through standard amine-coupling chemistries.
Conclusion and Future Outlook
Propanenitrile, 3-mercapto- offers a compelling alternative to more conventional thiol compounds for the functionalization of surfaces. Its ability to form well-ordered SAMs with intermediate wettability, coupled with the chemical versatility of the nitrile group, makes it a valuable tool for researchers in a wide range of disciplines. The ability to create a stable, well-defined surface that can be subsequently modified with high efficiency is a significant advantage in the development of complex surface architectures for biosensors, drug delivery systems, and advanced materials. As the demand for precisely engineered surfaces continues to grow, the strategic use of nitrile-terminated thiols like 3-MPN is poised to play an increasingly important role.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold [aimspress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy Propanenitrile, 3-mercapto- (EVT-314205) | 1001-58-7 [evitachem.com]
- 9. Modification of nitrile-terminated biphenylthiol self-assembled monolayers by electron irradiation and related applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tribology of monolayer films: comparison between n-alkanethiols on gold and n-alkyl trichlorosilanes on silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Nucleophilic Substitution Reactions with 3-Bromopropanenitrile
Introduction: The Strategic Value of the Cyanoethyl Moiety
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of specific functional groups is a cornerstone of molecular design. 3-Bromopropanenitrile (BrCH₂CH₂CN) has emerged as a highly effective and versatile reagent for introducing the 2-cyanoethyl group [-CH₂CH₂CN] into a wide array of molecules.[1][2] This three-carbon building block is particularly valuable due to the dual functionality it possesses: a reactive carbon-bromine bond ripe for nucleophilic attack and a terminal nitrile group that can be further elaborated into amines, carboxylic acids, or other functionalities.[1][3]
This guide provides an in-depth analysis of 3-bromopropanenitrile's performance in nucleophilic substitution reactions, comparing its reactivity with common alternatives and offering field-proven experimental protocols. The focus here is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, enabling researchers to make informed decisions in their synthetic strategies.
Mechanistic Framework: The SN2 Pathway as the Workhorse
The primary mechanism governing the reactions of 3-bromopropanenitrile with most nucleophiles is the bimolecular nucleophilic substitution (Sɴ2) reaction.[4][5] Understanding the key features of this pathway is critical to optimizing reaction conditions and predicting outcomes.
Key Mechanistic Features:
-
Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the high electronegativity of the bromine atom. This makes it a prime target for attack by electron-rich species (nucleophiles).[6]
-
Nucleophilic Attack: The nucleophile attacks this electrophilic carbon from the backside, relative to the bromine atom.[7] This backside attack is a concerted process where the new bond forms simultaneously as the carbon-bromine bond breaks.[4]
-
Leaving Group Departure: Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it a stable anion in solution.[8][9] The relative ability of halides to act as leaving groups is typically I⁻ > Br⁻ > Cl⁻ > F⁻.
The nitrile group (-C≡N) exerts a moderate electron-withdrawing effect, which slightly enhances the electrophilicity of the target carbon atom without promoting unwanted side reactions under typical Sɴ2 conditions.
Caption: Generalized Sɴ2 mechanism for 3-bromopropanenitrile.
Comparative Analysis: 3-Bromopropanenitrile vs. Alternatives
The choice of an alkylating agent is often a balance between reactivity, cost, availability, and safety. 3-Bromopropanenitrile is frequently compared with its chloro-analogue, 3-chloropropanenitrile.
| Feature | 3-Bromopropanenitrile | 3-Chloropropanenitrile | Justification & Expert Insight |
| Molar Mass | 133.98 g/mol [10] | 89.52 g/mol [11] | The higher mass of the bromo-compound means less active reagent per gram, a minor consideration for cost at scale. |
| Reactivity | Higher | Lower | The C-Br bond is weaker and longer than the C-Cl bond, and bromide is a better leaving group than chloride.[9] This translates to faster reaction rates and the ability to use milder conditions (e.g., lower temperatures), which can be crucial for sensitive substrates. |
| Boiling Point | 76-78 °C / 10 mmHg[12] | 175-177 °C (lit.) | The higher boiling point of the chloro-analogue might be advantageous in reactions requiring high temperatures to avoid the need for sealed-tube or high-pressure apparatus. |
| Cost | Generally Higher | Generally Lower | Bromine is typically more expensive than chlorine, which is reflected in the reagent cost. For large-scale industrial processes, this can be a significant factor, often necessitating process optimization to make the use of 3-chloropropanenitrile feasible.[13] |
| Side Reactions | More prone to E2 elimination with sterically hindered bases | Less prone to E2 elimination under identical conditions | The higher reactivity of the bromo-compound can sometimes lead to increased rates of the competing E2 elimination pathway, especially with strong, bulky bases. Careful selection of a non-hindered base and temperature control is key.[14] |
Verdict: For laboratory-scale synthesis where high reactivity and milder conditions are paramount, 3-bromopropanenitrile is generally the superior choice . Its enhanced reactivity often leads to cleaner reactions and higher yields in shorter timeframes. For industrial applications where cost is a primary driver and reaction conditions can be pushed to compensate for lower reactivity, 3-chloropropanenitrile becomes a viable and economically attractive alternative.[13]
Scope of Nucleophilic Reactions: A Versatile Synthetic Tool
3-Bromopropanenitrile reacts readily with a wide range of nucleophiles, making it a versatile tool for creating diverse molecular architectures.
O-Nucleophiles (Ether Synthesis)
The reaction with alkoxides or phenoxides, a variant of the Williamson ether synthesis, provides a direct route to 3-alkoxypropanenitriles.[4][15] These products are valuable intermediates in medicinal chemistry.
-
Typical Nucleophiles: Sodium ethoxide, potassium phenoxide, sodium tert-butoxide.
-
Key Consideration: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) to pre-form the alkoxide is often preferred to avoid competing reactions.[7][16] Polar aprotic solvents like DMF or THF are ideal.[7]
S-Nucleophiles (Thioether Synthesis)
Thiolates are excellent nucleophiles and react efficiently with 3-bromopropanenitrile to form thioethers (sulfides).[17][18] This reaction is foundational for introducing sulfur-containing moieties into drug candidates.[19]
-
Typical Nucleophiles: Sodium thiophenoxide, sodium ethanethiolate.
-
Expert Insight: Thiolates are generally more nucleophilic than their corresponding alkoxides.[18] Reactions are often rapid and can be run at or slightly above room temperature. The in-situ generation of the thiolate from the corresponding thiol using a base like potassium carbonate or sodium hydroxide is a common and effective strategy.[20]
N-Nucleophiles (Amine Synthesis)
Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.[21] This is a direct method for building more complex amine structures.
-
Typical Nucleophiles: Aniline, piperidine, diethylamine.
-
Causality: The reaction of ammonia or primary amines with alkyl halides can lead to over-alkylation, producing a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[22] To achieve mono-alkylation, it is often necessary to use a large excess of the starting amine. Alternative methods, such as reductive amination or Gabriel synthesis, may offer better control for preparing primary amines.[22][23]
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for achieving high yields and purity.
Protocol 1: Synthesis of 3-Phenoxypropanenitrile (O-Alkylation)
Caption: Experimental workflow for O-alkylation.
Methodology:
-
Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (9.41 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).
-
Solvent Addition: Add acetone (100 mL). The use of a polar aprotic solvent like acetone facilitates the Sɴ2 reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide in situ.
-
Addition of Electrophile: Add 3-bromopropanenitrile (14.7 g, 110 mmol) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the phenol.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-phenoxypropanenitrile.
Protocol 2: Synthesis of 3-(Phenylthio)propanenitrile (S-Alkylation)
Methodology:
-
Nucleophile Generation: In a 100 mL flask, dissolve thiophenol (5.51 g, 50 mmol) in ethanol (40 mL). To this solution, add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL) dropwise while stirring in an ice bath. This step quantitatively generates the sodium thiophenoxide nucleophile.
-
Addition of Electrophile: While maintaining the temperature at 0-5°C, add 3-bromopropanenitrile (6.70 g, 50 mmol) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The high nucleophilicity of the thiophenoxide allows for a rapid reaction at ambient temperature.[18]
-
Workup: Pour the reaction mixture into 150 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.
Conclusion
3-Bromopropanenitrile stands as a robust and highly reactive building block for the introduction of the 2-cyanoethyl group via nucleophilic substitution. Its superior reactivity compared to 3-chloropropanenitrile allows for milder reaction conditions and often results in higher yields, making it the reagent of choice for many laboratory-scale applications. By understanding the underlying Sɴ2 mechanism and carefully selecting nucleophiles, bases, and solvents, researchers can effectively leverage this versatile reagent to construct complex molecular targets in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. byjus.com [byjus.com]
- 10. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Chloropropionitrile | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromopropionitrile = 98.0 GC 2417-90-5 [sigmaaldrich.com]
- 13. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
literature review of 3-mercaptopropionitrile applications in synthesis
An In-Depth Technical Guide to the Synthetic Applications of 3-Mercaptopropionitrile
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive review of 3-mercaptopropionitrile's (3-MPN) applications in modern synthesis. We move beyond a simple listing of reactions to offer a comparative analysis of its performance, grounded in mechanistic insights and field-proven protocols. This document is designed to serve as a practical resource for leveraging the unique bifunctionality of this versatile reagent.
Introduction to 3-Mercaptopropionitrile (3-MPN)
3-Mercaptopropionitrile, also known as 2-cyanoethanethiol or β-mercaptopropionitrile, is an organosulfur compound with the formula HSCH₂CH₂CN.[1][2] As a bifunctional molecule, it possesses both a terminal thiol (-SH) group and a nitrile (-CN) group, affording it a dual reactivity profile that synthetic chemists can exploit.[1][3] The thiol group enables reactions typical of mercaptans, such as disulfide bond formation, metal coordination, and nucleophilic additions, while the nitrile group can participate in various nucleophilic additions and cycloadditions.[3] This unique combination makes 3-MPN a valuable building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty heterocyclic compounds.[3][4]
Key Physicochemical Properties:
-
Molar Mass: 87.14 g·mol⁻¹[1]
-
Boiling Point: 87 °C at 15 torr[5]
-
Solubility: Soluble in most organic solvents, partially soluble in water[5]
A critical aspect of its chemistry is the electron-withdrawing nature of the nitrile group, which influences the reactivity of the thiol and the adjacent methylene protons, facilitating key transformations such as β-elimination. This guide will explore the preparation of 3-MPN and delve into its primary applications as a masked thiolate, a protecting group, and a key intermediate in heterocyclic synthesis.
Synthesis of 3-Mercaptopropionitrile: A Comparative Overview
While commercially available from various suppliers, the synthesis of 3-MPN in the laboratory is often necessary and provides a cost-effective alternative for large-scale applications.[6] Several methods have been reported, each with distinct advantages and drawbacks.
The most common and well-documented route proceeds from 3-chloropropionitrile via reaction with thiourea to form an intermediate S-(2-cyanoethyl)isothiouronium chloride salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[1] An alternative approach involves the reduction of its corresponding disulfide, 3,3′-dithiobispropionitrile.[1][5]
Caption: Key synthetic routes to 3-Mercaptopropionitrile.
Table 1: Comparison of Major Synthetic Routes to 3-Mercaptopropionitrile
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages & Safety Considerations | Reference |
| Isothiouronium Salt Hydrolysis | 3-Chloropropionitrile, Thiourea | NaOH or other bases for hydrolysis | Reproducible, >70% | Scalable, uses readily available materials, improved and safer protocols available. | The initial reaction is highly exothermic and requires careful temperature control to avoid dangerous runaways. Old 3-chloropropionitrile may need distillation. | [7] |
| Disulfide Reduction | 3,3′-Dithiobispropionitrile | Zinc in dilute hydrochloric acid | Good | Milder conditions for the final step. | Requires prior synthesis of the disulfide starting material. | [5] |
| Thioacetate Hydrolysis | Acrylonitrile, Thioacetic acid | Base (e.g., NaOH) | ~71% | Alternative route for specific applications. | Involves handling of pungent thioacetic acid. | [8] |
Detailed Experimental Protocol: Synthesis from 3-Chloropropionitrile
This protocol is adapted from a reliable and scalable procedure reported in Organic Syntheses, which highlights critical safety controls.[7]
Step 1: Formation of 2-Cyanoethylthiouronium hydrochloride
-
Equip a large reaction flask with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.
-
Charge the flask with thiourea and 3-chloropropionitrile in a suitable solvent like ethanol.
-
Under a nitrogen atmosphere, slowly heat the reaction mixture to approximately 68°C over 30 minutes. Causality: Careful heating is critical as the reaction can exotherm violently above 80°C.[7] The heating mantle should be removed once the reaction becomes self-sustaining.
-
Maintain the temperature at 68-70°C for 1 hour.
-
Increase the temperature to 100°C and hold for 2 hours to ensure complete reaction.
-
Cool the mixture to precipitate the 2-cyanoethylthiouronium hydrochloride salt, which can be collected by filtration.
Step 2: Alkaline Hydrolysis to 3-Mercaptopropionitrile
-
Prepare a solution of sodium hydroxide in water in a separate flask equipped for stirring and cooling.
-
Add the filtered 2-cyanoethylthiouronium hydrochloride salt portion-wise to the basic solution, maintaining the temperature below a specified limit with an ice bath.
-
After the addition is complete, stir the mixture for a designated period to ensure complete hydrolysis.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a neutral or slightly acidic pH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude 3-mercaptopropionitrile can be purified by vacuum distillation.[5] Note: Due to its malodorous nature, all operations should be conducted in a well-ventilated fume hood.[5]
Application as a Reversible Thiol Protecting Group
The 2-cyanoethyl moiety derived from 3-MPN serves as an effective and practical protecting group for thiols.[7] Protection occurs via a Michael addition of a thiol to acrylonitrile (which can be considered the synthetic equivalent of 3-MPN in this context). The true utility of 3-MPN is realized in its S-alkylated derivatives, where the cyanoethyl group acts as a masked thiol.
The deprotection mechanism is a key advantage of this group. It proceeds via a base-mediated β-elimination, regenerating the thiolate anion and releasing acrylonitrile. This process is clean and efficient.
Caption: The 2-cyanoethyl group as a reversible thiol protecting strategy.
Comparative Analysis with Other Thiol Protecting Groups:
The choice of a thiol protecting group is critical and depends on factors like stability, ease of cleavage, and cost.
Table 2: Comparison of Thiol Protecting Groups
| Protecting Group | Introduction | Cleavage Conditions | Advantages | Disadvantages |
| 2-Cyanoethyl | Michael addition with acrylonitrile or alkylation with 3-halopropionitrile | Strong base (e.g., KOBu-t, DBU) via β-elimination | Clean cleavage, practical, cost-effective alternative.[7] | Requires strong basic conditions for removal, which may not be compatible with all substrates. |
| Benzyl (Bn) | Williamson ether synthesis (BnBr, base) | Na/NH₃, H₂/Pd | Very stable to a wide range of conditions. | Harsh cleavage conditions (dissolving metal reduction or hydrogenolysis) limit functional group tolerance. |
| Triphenylmethyl (Trt) | Trityl chloride, base | Mild acid (TFA), oxidative conditions | Easily introduced, cleaved under mild acidic conditions. | Bulky, can be labile to strong nucleophiles. |
| 2-(Trimethylsilyl)ethyl | Alkylation | Fluoride source (e.g., TBAF) | Cleavage is orthogonal to many other protecting groups. | Reagent is significantly more expensive.[7] |
As noted in the literature, 2-cyanoethanethiol offers a practical and economical alternative to reagents like 2-(trimethylsilyl)ethanethiol, especially for large-scale syntheses where cost is a limiting factor.[7]
Key Intermediate in Heterocyclic Synthesis
3-Mercaptopropionitrile is a powerful synthon for constructing sulfur-containing heterocycles. Its ability to act as a sulfur nucleophile, coupled with the subsequent elimination of the cyanoethyl group, provides a versatile strategy for ring formation.
Case Study: Synthesis of 1,2-Dithiins
A notable application is in the synthesis of 1,2-dithiins, a class of heterocyclic compounds related to biologically active natural products like the thiarubrines.[7] The strategy involves the bis-addition of 3-MPN to a conjugated diyne, followed by a base-induced β-elimination of the two cyanoethyl groups to generate a dithioenolate intermediate. This intermediate is then oxidized in situ to form the stable 1,2-dithiin ring.
This process demonstrates the power of the "masked thiolate" strategy, where 3-MPN delivers the sulfur atoms required for the heterocycle, and the cyanoethyl groups are subsequently removed to facilitate the final ring-closing oxidation.[5]
Caption: Workflow for the synthesis of 1,2-dithiins using 3-MPN.
Applications in Medicinal and Agrochemical Synthesis
The unique structural features of 3-MPN make it a valuable intermediate in the development of new therapeutic and agrochemical agents.[3][4]
-
Enzyme Inhibition: The thiol group is a well-known pharmacophore that can interact with the active sites of various enzymes, particularly metalloenzymes or those with key cysteine residues. By incorporating the 3-MPN scaffold, medicinal chemists can design targeted enzyme inhibitors.[3]
-
Metal Complexation: The ability of the thiol group to form stable complexes with metal ions is being explored for the development of novel therapeutic agents.[3]
-
Building Block: It serves as a fundamental building block, allowing for the introduction of a sulfur atom and a three-carbon chain that can be further functionalized via the nitrile group. This versatility is crucial in constructing complex molecular architectures required for biologically active compounds.[3]
-
Agrochemicals: In agrochemical synthesis, 3-MPN is used as an intermediate to create pesticides and herbicides where the sulfur moiety is essential for biological activity or stability.[3][4]
Safety and Handling
Proper handling of 3-mercaptopropionitrile is essential for laboratory safety.
-
Odor: It is a malodorous compound and must be handled in a well-ventilated fume hood at all times.[5]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Stability: 3-MPN has a propensity to oxidize to the corresponding disulfide, 3,3′-dithiobispropionitrile, upon prolonged exposure to air or base.[5] It is best to use it as soon as it is prepared. For short-term storage, keeping it at -20°C under an inert atmosphere is recommended.[5]
Conclusion
3-Mercaptopropionitrile is a highly versatile and cost-effective reagent with a broad range of applications in modern organic synthesis. Its bifunctional nature allows it to serve as a potent sulfur transfer agent, a reliable masked thiolate for heterocyclic synthesis, and a practical thiol protecting group. When compared to alternatives, 3-MPN often presents a more scalable and economical option, particularly for industrial applications. A thorough understanding of its reactivity, particularly the base-mediated β-elimination pathway, empowers chemists to design elegant and efficient synthetic routes for complex targets in medicinal and materials science.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2630452A - Beta-mercaptopropionitrile and processes for their preparation - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Catalyst Performance in 3-Mercaptopropionitrile Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates like 3-mercaptopropionitrile is paramount. This bifunctional molecule, containing both a thiol and a nitrile group, serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] The primary industrial synthesis route involves the nucleophilic addition of a sulfur source to acrylonitrile. The choice of catalyst in this reaction is not merely an academic detail; it is the central determinant of reaction efficiency, selectivity, yield, and overall process economy.
This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of 3-mercaptopropionitrile. We will move beyond simple protocol listings to explain the causal mechanisms behind experimental choices, offering a framework for selecting the optimal catalyst for your specific laboratory or industrial needs.
The Core Reaction: A Tale of Two Michael Additions
The dominant synthesis pathway is the reaction of acrylonitrile (CH₂=CHCN) with an alkaline hydrosulfide, most commonly sodium hydrosulfide (NaSH). This process is fundamentally a Michael addition, where a sulfur nucleophile attacks the β-carbon of the activated olefin (acrylonitrile).[2]
However, the reaction is complicated by a competing and extremely fast follow-on reaction. The initially formed product, the sodium salt of 3-mercaptopropionitrile, is a more potent nucleophile than NaSH itself.[2] It rapidly reacts with a second molecule of acrylonitrile to form the primary byproduct, 3,3'-thiodipropionitrile (TDPN).
Step 1 (Fast): 2 CH₂=CHCN + NaSH → S(CH₂CH₂CN)₂ (TDPN) + NaOH
Therefore, the practical challenge is not simply the initial addition but the subsequent, catalyzed conversion of the undesired TDPN back to the desired product.
Step 2 (Catalyzed): S(CH₂CH₂CN)₂ (TDPN) + NaSH --(Catalyst)--> 2 HSCH₂CH₂CN (3-Mercaptopropionitrile)
The catalysts evaluated in this guide are primarily focused on efficiently and selectively driving this second decomposition step.[3]
Caption: Reaction pathway for 3-mercaptopropionitrile synthesis from acrylonitrile.
Performance Comparison of Catalytic Systems
The selection of a catalyst hinges on a balance of reactivity, selectivity, cost, safety, and ease of use. While conventional bases are well-established, modern alternatives like phase-transfer catalysts and ionic liquids present intriguing possibilities for process optimization.
| Catalyst Type | Catalyst Examples | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Alkali Metal Hydroxide | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | 40-70°C, Aqueous media | High to Quantitative[3] | High efficacy, low cost, readily available. | Highly corrosive, can promote side reactions if not controlled, generates salt waste. |
| Tertiary Amine | Triethanolamine | ~60°C, Aqueous media | Good (75-80%)[4] | Milder base than NaOH, less corrosive. | Lower yield than NaOH, higher cost, potential for purification challenges. |
| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts (e.g., Aliquat® 336) | Biphasic (org/aq.), 25-60°C | Potentially High | Can increase reaction rates at lower temperatures, reduce side reactions, simplify workup.[5][6] | Higher initial cost, catalyst may need to be separated from the product.[7] |
| Ionic Liquid (IL) | Imidazolium-based (e.g., [BMIM]OH) | Can be solvent-free, variable temp. | Potentially High | "Green" potential (low volatility), high thermal stability, potential for recyclability.[8][9] | High cost, viscosity can be an issue, requires specific process design for recovery.[10] |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed not just as instructions, but as complete experimental systems. Each includes steps for reaction setup, monitoring, workup, and purification, forming a self-validating workflow.
Experimental Workflow Overview
Caption: General experimental workflow for catalyst evaluation.
Protocol 1: Sodium Hydroxide Catalysis
This protocol is adapted from established industrial processes and represents the baseline for high-yield synthesis.[4][11]
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge sodium hydrosulfide (NaSH, 44% aq. solution, 1.30 moles) and 40.0 g of water. Heat the solution to 35°C.
-
TDPN Formation: Add acrylonitrile (1.24 moles) subsurface via the addition funnel over 30 minutes. Critically, maintain the reaction temperature below 40°C using an ice bath to control the exotherm. After addition, stir for an additional 10 minutes at 40°C. The mixture will be heterogeneous.
-
Catalytic Conversion: Heat the reaction mixture to 45°C. Rapidly add an additional portion of sodium hydrosulfide (1.30 moles). Follow this with the slow addition of 50% sodium hydroxide solution (0.31 moles). The reaction is exothermic; maintain the temperature below 60°C.
-
Reaction Completion: After the NaOH addition, heat the mixture to 50-60°C and hold for 30-60 minutes. The reaction is complete when the heterogeneous mixture becomes a clear, homogeneous solution.[4]
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with hydrochloric acid under a well-ventilated fume hood to neutralize excess base and quench the reaction. Extract the product with a suitable organic solvent (e.g., methyl isobutyl ketone).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 3-mercaptopropionitrile by vacuum distillation.
Protocol 2: Triethanolamine Catalysis
This protocol demonstrates the use of a milder organic base as the catalyst.[2][4]
-
Reactant Charging & TDPN Formation: Follow steps 1 and 2 from Protocol 1 exactly.
-
Catalytic Conversion: Heat the reaction mixture containing TDPN to 45°C. Rapidly add an additional portion of sodium hydrosulfide (1.30 moles). Following the NaSH addition, slowly add triethanolamine (0.062 moles).
-
Reaction Completion: After the triethanolamine addition is complete, heat the reaction mixture at 60°C for 30-150 minutes. Monitor the reaction by GC for the disappearance of the TDPN peak.
-
Workup, Isolation, and Purification: Follow steps 5 and 6 from Protocol 1. The final yield using this base is typically in the 75-80% range for the subsequent acid.[4]
Logical Framework for Catalyst Selection
Choosing the right catalyst requires considering the specific goals of the synthesis. The following decision-making framework can guide this process.
References
- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 2. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 3. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 4. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. biomedres.us [biomedres.us]
- 7. Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 10. Organocatalytic Application of Ionic Liquids: [bmim][MeSO4] as a Recyclable Organocatalyst in the Multicomponent Reaction for the Preparation of Dihydropyrimidinones and -thiones [organic-chemistry.org]
- 11. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Comparative Guide to 3-Mercaptopropanenitrile (CAS 1001-58-7) and its Alternatives in Biochemical Applications
Introduction: Unveiling the Potential of 3-Mercaptopropanenitrile
In the landscape of modern biochemical and pharmaceutical research, the demand for versatile and reliable chemical tools is ever-present. 3-Mercaptopropanenitrile (CAS 1001-58-7), a bifunctional molecule featuring both a thiol (-SH) and a nitrile (-C≡N) group, presents itself as a compound of significant interest.[1][2] Its unique structure suggests a wide array of potential applications, from serving as a building block in organic synthesis to participating in complex biological interactions. This guide provides a comprehensive cross-validation of the theoretical and, where available, experimental performance of 3-Mercaptopropanenitrile against established alternatives in key application areas: antimicrobial activity, enzyme modulation, and surface functionalization for immunoassays.
It is imperative to note a point of clarification that arose during the initial literature review. Some sources erroneously associate CAS 1001-58-7 with impurities of the drug Edaravone. Our comprehensive investigation confirms that CAS 1001-58-7 definitively corresponds to 3-Mercaptopropanenitrile, and any association with Edaravone is incorrect. This guide will focus exclusively on the properties and applications of 3-Mercaptopropanenitrile.
A significant challenge in compiling this guide has been the limited availability of specific, quantitative published data on the biological and surface science applications of 3-Mercaptopropanenitrile. While its chemical reactivity is well-documented, its performance in the applications discussed below is often described in qualitative terms. This guide will, therefore, present a comparison based on the available data for established alternatives, highlighting the theoretical potential of 3-Mercaptopropanenitrile and identifying areas ripe for further experimental validation.
I. Antimicrobial Efficacy: A Comparative Analysis
Comparative Data: 3-Mercaptopropanenitrile vs. Glutathione
| Compound | Target Organism | MIC (mM) | Reference |
| 3-Mercaptopropanenitrile | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | |
| Glutathione (GSH) | Staphylococcus aureus (including MRSA) | 15 - 20 | [3][4] |
| Escherichia coli | >250 (in the presence of streptomycin) | [5] | |
| Acinetobacter baumannii | 16 - 18 | [4] |
Discussion:
Glutathione has demonstrated direct antibacterial activity against a range of pathogens, with MIC values typically in the millimolar range.[3][4] Interestingly, glutathione can also act synergistically with conventional antibiotics, enhancing their efficacy.[3][6] For instance, in the presence of glutathione, the MIC of ciprofloxacin and gentamicin against a resistant S. aureus strain was significantly reduced.[6] The antimicrobial mechanism of glutathione is thought to involve the generation of reactive oxygen species and acidification of the bacterial environment.[3]
The nitrile group in 3-Mercaptopropanenitrile could potentially influence its antimicrobial activity compared to a simple thiol. Further research is warranted to determine the MIC values of 3-Mercaptopropanenitrile against a panel of clinically relevant bacteria to validate its potential as an antimicrobial agent.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of a test compound.
Materials:
-
Test compound (e.g., 3-Mercaptopropanenitrile, Glutathione)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7]
II. Enzyme Modulation: The Role of the Thiol Group
The thiol group of 3-Mercaptopropanenitrile makes it a potential modulator of enzyme activity. Thiols can act as reducing agents, maintaining the activity of enzymes that require a reduced cysteine in their active site, or they can act as inhibitors by binding to key residues or metal cofactors. While specific enzyme inhibition data (e.g., IC50 or Ki values) for 3-Mercaptopropanenitrile is scarce in the literature, we can draw comparisons with Dithiothreitol (DTT), a widely used reducing agent and enzyme protectant.
Comparative Insights: 3-Mercaptopropanenitrile vs. Dithiothreitol (DTT)
| Feature | 3-Mercaptopropanenitrile | Dithiothreitol (DTT) |
| Primary Function | Potential enzyme inhibitor/modulator | Strong reducing agent, enzyme protectant/reactivator |
| Mechanism | Likely involves interaction of the thiol group with the enzyme's active site or allosteric sites. | Reduces disulfide bonds to maintain cysteine residues in a reduced state.[8][9][10] |
| IC50/Ki Data | Data not readily available. A derivative, (2R, 4R)-2-(2-Hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, showed an IC50 of 6 nM against rabbit lung converting enzyme.[11] | Not typically used as an inhibitor; used to prevent or reverse inactivation by oxidation. |
Discussion:
DTT is a classic example of a thiol-containing compound used to maintain enzyme activity.[8][9] Its two thiol groups enable the efficient reduction of disulfide bonds, which can form under oxidizing conditions and lead to enzyme inactivation.[12] The lack of quantitative inhibition data for 3-Mercaptopropanenitrile makes a direct comparison of inhibitory potency impossible. However, the potent inhibitory activity of a structurally related mercaptopropionyl compound suggests that the core structure has the potential for strong enzyme inhibition.[11] The nitrile group in 3-Mercaptopropanenitrile could participate in hydrogen bonding or other interactions within an enzyme's active site, potentially contributing to its inhibitory profile.
Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Materials:
-
Target enzyme and its substrate
-
Assay buffer
-
Test inhibitor (e.g., 3-Mercaptopropanenitrile)
-
96-well microtiter plate
-
Plate reader (appropriate for the assay's detection method, e.g., absorbance, fluorescence)
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of the microtiter plate. Incubate for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress over time using the plate reader.
-
Calculate IC50: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[13][14]
III. Surface Functionalization for Immunoassays: A Tale of Two Thiols
The thiol group of 3-Mercaptopropanenitrile allows for its self-assembly on gold surfaces, creating a functional monolayer that can be further modified for applications like immunoassays. This section compares its potential in this area with Cysteamine, a commonly used thiol for surface functionalization.
Comparative Overview: 3-Mercaptopropanenitrile vs. Cysteamine
| Feature | 3-Mercaptopropanenitrile | Cysteamine |
| Functional Groups | Thiol (-SH), Nitrile (-C≡N) | Thiol (-SH), Amine (-NH2) |
| Surface Attachment | Forms self-assembled monolayers (SAMs) on gold surfaces via the thiol group. | Forms SAMs on gold surfaces via the thiol group.[15] |
| Further Functionalization | The nitrile group can potentially be hydrolyzed to a carboxylic acid for subsequent bioconjugation. | The terminal amine group is readily available for covalent coupling of biomolecules using crosslinkers like glutaraldehyde.[15] |
| Performance Data | Specific data on antibody immobilization efficiency and assay sensitivity is not readily available. | Widely used for antibody immobilization in various biosensor formats, including Surface Plasmon Resonance (SPR).[16] |
Discussion:
Cysteamine is a well-established reagent for functionalizing gold surfaces for immunoassays.[15] Its terminal amine group provides a convenient handle for attaching antibodies or other proteins. The performance of cysteamine-modified surfaces in terms of antibody loading and antigen detection has been extensively characterized.
3-Mercaptopropanenitrile offers an alternative functional group, the nitrile, for subsequent modification. While this requires an additional chemical step (hydrolysis) to generate a reactive carboxylic acid, it could offer different surface properties (e.g., charge, hydrophilicity) that might influence non-specific binding and overall assay performance. Further experimental work is needed to quantify the efficiency of antibody immobilization on 3-Mercaptopropanenitrile-modified surfaces and compare it to established methods using Cysteamine.
Experimental Protocol: Surface Functionalization for Antibody Immobilization (SPR)
This protocol details a general procedure for functionalizing a gold-coated Surface Plasmon Resonance (SPR) sensor chip for antibody immobilization.
Materials:
-
Gold-coated SPR sensor chip
-
Thiol compound (e.g., 3-Mercaptopropanenitrile or Cysteamine) in ethanol
-
Activation buffer (e.g., EDC/NHS)
-
Antibody to be immobilized
-
Blocking solution (e.g., ethanolamine)
-
SPR instrument
Procedure:
-
Surface Cleaning: Clean the gold sensor chip with piranha solution (use with extreme caution) or an oxygen plasma cleaner.
-
Thiol Monolayer Formation: Immerse the chip in a solution of the thiol compound in ethanol to form a self-assembled monolayer.
-
Activation of Functional Groups:
-
For Cysteamine: Flow a solution of EDC/NHS over the surface to activate the amine groups.
-
For 3-Mercaptopropanenitrile: (Requires prior hydrolysis of the nitrile to a carboxylic acid) Flow a solution of EDC/NHS over the surface to activate the carboxyl groups.
-
-
Antibody Immobilization: Inject the antibody solution over the activated surface. The antibody will covalently bind to the activated functional groups.[17]
-
Blocking: Inject a blocking solution (e.g., ethanolamine) to deactivate any remaining active sites and minimize non-specific binding.
-
Analysis: The SPR instrument will monitor the changes in refractive index at each step, providing data on the amount of material bound to the surface.[18]
IV. Synthesis and Logical Flow
The utility of 3-Mercaptopropanenitrile and its alternatives is underpinned by their chemical synthesis and the logical flow of their application in experimental workflows.
Synthesis Overview
Experimental Workflow: A Comparative Logic
V. Conclusion and Future Directions
3-Mercaptopropanenitrile (CAS 1001-58-7) is a molecule with considerable, yet largely unexplored, potential in various biochemical applications. Its bifunctional nature, possessing both a reactive thiol and a modifiable nitrile group, sets it apart from more conventional thiol-containing reagents. However, a critical gap exists in the scientific literature regarding quantitative performance data in areas such as antimicrobial efficacy, enzyme inhibition, and surface functionalization for immunoassays.
This guide has aimed to provide a comprehensive comparison by leveraging the well-documented performance of established alternatives like Glutathione, Dithiothreitol, and Cysteamine. While these comparisons highlight the theoretical promise of 3-Mercaptopropanenitrile, they also underscore the urgent need for rigorous experimental validation.
Future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of 3-Mercaptopropanenitrile against a broad spectrum of pathogenic bacteria and fungi.
-
Enzyme Inhibition Profiling: Screening 3-Mercaptopropanenitrile against a panel of enzymes to identify potential targets and quantifying its inhibitory potency (IC50, Ki) and mechanism of action.
-
Surface Science Characterization: Quantifying the efficiency of antibody immobilization on 3-Mercaptopropanenitrile-functionalized surfaces and evaluating the performance of these surfaces in immunoassays in terms of sensitivity, specificity, and reduction of non-specific binding.
By addressing these knowledge gaps, the scientific community can fully unlock the potential of 3-Mercaptopropanenitrile and establish its place in the toolbox of researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Antibacterial Activity of Exogenous Glutathione and Its Synergism on Antibiotics in Methicillin-Associated Multidrug Resistant Clinical Isolates of Staphylococcus aureus [scirp.org]
- 4. scirp.org [scirp.org]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can DTT be used to activate enzymes? - Blog [hbynm.com]
- 9. agscientific.com [agscientific.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. A new potent inhibitor of converting enzyme: (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid(SA446) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Use of Cysteamine and Glutaraldehyde Chemicals for Robust Functionalization of Substrates with Protein Biomarkers—An Overview on the Construction of Biosensors with Different Transductions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative study of random and oriented antibody immobilization as measured by dual polarization interferometry and surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Thiol Derivatives
In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Thiol derivatives, a diverse class of compounds characterized by the presence of a sulfhydryl (-SH) group, have emerged as a promising area of research. Their multifaceted mechanisms of action, ranging from direct bactericidal effects to the potentiation of existing antibiotics, make them compelling candidates for drug development. This guide provides a comparative analysis of the antimicrobial activity of various thiol derivatives, supported by experimental data and protocols, to aid researchers in this critical field.
Introduction to Thiol Derivatives in Antimicrobial Research
The reactivity of the thiol group is central to the biological activity of these molecules. It can participate in redox reactions, chelate metal ions, and form disulfide bonds, enabling interaction with a wide array of bacterial targets. This guide will explore both naturally occurring thiol compounds and synthetically designed derivatives, offering insights into their structure-activity relationships and therapeutic potential.
Comparative Antimicrobial Profiles of Key Thiol Derivatives
The antimicrobial efficacy of thiol derivatives varies significantly based on their chemical structure and the target microorganism. Below is a comparative overview of some of the most extensively studied compounds.
Naturally Occurring and Simple Thiol Compounds
N-Acetylcysteine (NAC)
NAC, a well-known mucolytic agent, exhibits intrinsic antimicrobial and anti-biofilm properties.[1] It has demonstrated activity against a range of respiratory pathogens and can synergistically enhance the efficacy of conventional antibiotics.[2][3] For instance, NAC has been shown to significantly increase the bactericidal activity of antibiotics like ampicillin and gentamicin against Salmonella enterica.[2][3] However, its interaction with antibiotics can be complex, occasionally leading to antagonistic effects, particularly with carbapenems.[1] The exact mechanism of NAC's intrinsic antimicrobial action is still under investigation.[2]
Glutathione (GSH)
This ubiquitous intracellular antioxidant also possesses antimicrobial properties.[4][5] At high concentrations, GSH can inhibit bacterial growth, partly by creating an acidic environment.[4][5] More significantly, extracellular GSH has been shown to exhibit antibacterial activity and can act synergistically with conventional antibiotics to enhance their efficacy against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA).[6]
Repurposed Thiol-Containing Drugs
Captopril
Originally developed as an angiotensin-converting enzyme (ACE) inhibitor for treating hypertension, captopril has shown promise in combating antibiotic resistance.[7] Its thiol group is key to its ability to inhibit metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in bacteria like carbapenem-resistant Klebsiella pneumoniae.[8][9] By inhibiting MBLs, captopril can restore the effectiveness of antibiotics like meropenem.[8][9]
Synthetic Thiol Derivatives
The synthesis of novel thiol derivatives allows for the fine-tuning of their antimicrobial properties.
Pyrimidine-thiol and Triazole-thiol Derivatives
Synthetic compounds incorporating pyrimidine or triazole scaffolds with a thiol group have demonstrated significant antibacterial and antifungal activities.[10][11][12] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the aromatic rings of these molecules can enhance their antimicrobial potential.[10] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11]
Vancomycin-Thiol Derivatives
Modification of the vancomycin structure with thiol and disulfide-containing linkers has been shown to enhance its activity against vancomycin-resistant strains.[13][14][15] These modifications can improve the antibiotic's efficacy against a broader spectrum of bacteria, including some Gram-negative species, and can also enhance its ability to combat biofilm formation.[13][14][16]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various thiol derivatives against selected pathogens, as reported in the literature.
| Thiol Derivative | Target Microorganism | MIC (µg/mL) | Key Findings | Reference |
| N-Acetylcysteine (NAC) | Salmonella enterica | 3000 | Intrinsic antimicrobial activity. | [2][3] |
| Glutathione (GSH) | Methicillin-resistant S. aureus | 15,000-20,000 | Exhibits antibacterial activity at high concentrations. | [17] |
| Captopril + Meropenem | MBL-producing K. pneumoniae | 1 (for meropenem) | Captopril significantly reduces the MIC of meropenem. | [8] |
| Pyrimidine-thiol Derivative (Compound 5) | Bacillus subtilis | 0.96 µM/ml | Potent activity against Gram-positive bacteria. | [10] |
| Vancomycin-thiol Derivative (Compound 4c) | Vancomycin-resistant Enterococci | - | Most effective against vancomycin-resistant strains. | [13][14][15] |
Mechanisms of Antimicrobial Action
Thiol derivatives employ a variety of mechanisms to exert their antimicrobial effects. Understanding these pathways is crucial for the rational design of new therapeutic strategies.
Inhibition of Metallo-β-Lactamases (MBLs)
A primary mechanism for thiol derivatives like captopril and unithiol is the inhibition of MBLs.[9][18][19] The thiol group can chelate the zinc ions essential for the catalytic activity of these enzymes, thereby preventing the inactivation of β-lactam antibiotics.[18][19]
Caption: Inhibition of Metallo-β-Lactamase by a Thiol Derivative.
Disruption of Cellular Redox Homeostasis
Thiol-dependent antioxidant systems, such as the glutathione and thioredoxin systems, are crucial for maintaining redox balance in bacteria.[20][21] Exogenous thiol compounds can perturb this delicate balance, leading to oxidative stress and subsequent cell death.
Interference with Quorum Sensing and Biofilm Formation
Some thiol derivatives, particularly thiolactones, can act as inhibitors of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[22][23] By disrupting these pathways, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.
Experimental Protocols for Antimicrobial Activity Assessment
The evaluation of the antimicrobial properties of thiol derivatives relies on standardized and robust methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Thiol Derivative: Prepare a two-fold serial dilution of the thiol derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between a thiol derivative and a conventional antibiotic.
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations, with the thiol derivative diluted along the x-axis and the antibiotic diluted along the y-axis.
-
Inoculation and Incubation: Inoculate with a standardized bacterial suspension and incubate as for the MIC assay.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Conclusion and Future Directions
Thiol derivatives represent a versatile and promising class of antimicrobial agents. Their diverse mechanisms of action, including direct bactericidal effects, synergy with existing antibiotics, and inhibition of resistance mechanisms, offer multiple avenues for therapeutic development. Future research should focus on optimizing the structure of synthetic derivatives to enhance their efficacy and reduce potential toxicity. Furthermore, a deeper understanding of their in vivo activity and pharmacokinetic profiles will be crucial for their successful translation into clinical practice. The continued exploration of thiol-based compounds is a critical component of the multifaceted strategy required to address the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. N-Acetyl cysteine exhibits antimicrobial and anti-virulence activity against Salmonella enterica | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Evaluation of the antibiotic properties of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. infectiouscongress.com [infectiouscongress.com]
- 7. Captopril - Wikipedia [en.wikipedia.org]
- 8. Captopril potentiated meropenem activity against MBL-producing carbapenem-resistant Klebsiella pneumoniae: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial Activity of Exogenous Glutathione and Its Synergism on Antibiotics in Methicillin-Associated Multidrug Resistant Clinical Isolates of Staphylococcus aureus [scirp.org]
- 18. Drug Repurposing of the Unithiol: Inhibition of Metallo-β-Lactamases for the Treatment of Carbapenem-Resistant Gram-Negative Bacterial Infections - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Thiolactone modulators of quorum sensing revealed through library design and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiolactone modulators of quorum sensing revealed through library design and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Kinetics: 3-Mercaptopropionitrile versus Other Nucleophiles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of a suitable nucleophile is paramount to achieving desired reaction outcomes with optimal efficiency. This guide provides an in-depth comparative analysis of the reaction kinetics of 3-mercaptopropionitrile (3-MPN), a versatile bifunctional molecule, against a range of other common nucleophiles. By synthesizing theoretical principles with experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their experimental designs.
The Fundamentals of Nucleophilicity: Beyond Basicity
Nucleophilicity is a kinetic phenomenon that describes the rate at which a nucleophile attacks an electrophilic center. It is often conflated with basicity, which is a thermodynamic measure of a species' affinity for a proton. While stronger bases can be stronger nucleophiles, this is not always the case, and several factors influence a molecule's nucleophilic strength:
-
Charge: Anionic species are generally more potent nucleophiles than their neutral counterparts due to greater electron density.
-
Electronegativity: Within a period of the periodic table, nucleophilicity increases with decreasing electronegativity. More electronegative atoms hold their electrons more tightly, making them less likely to donate them.
-
Solvent: The choice of solvent can dramatically alter nucleophilicity. Protic solvents can solvate and stabilize nucleophiles through hydrogen bonding, hindering their reactivity, particularly for smaller, more electronegative atoms. Aprotic solvents, on the other hand, do not engage in hydrogen bonding to the same extent, often enhancing the reactivity of strong, anionic nucleophiles.
-
Steric Hindrance: Bulky substituents around the nucleophilic atom can impede its approach to the electrophilic center, thereby reducing the reaction rate.
Quantifying Nucleophilicity: The Mayr and Swain-Scott Scales
To move beyond qualitative descriptions, chemists have developed quantitative scales of nucleophilicity. Two of the most prominent are the Mayr and Swain-Scott equations.
The Mayr-Patz equation , log k = s(N + E), provides a powerful framework for predicting reaction rates.[1] In this equation:
-
k is the second-order rate constant.
-
N is the nucleophilicity parameter of the nucleophile.
-
E is the electrophilicity parameter of the electrophile.
-
s is a nucleophile-dependent slope parameter.
Higher N values indicate greater nucleophilicity. This scale is particularly useful as it allows for the prediction of reaction rates for a vast array of nucleophile-electrophile combinations.[2]
The Swain-Scott equation , log(k/k₀) = ns, is another linear free-energy relationship that defines the nucleophilicity constant, n, based on the rate of reaction with a standard substrate (methyl bromide or methyl iodide), for which the substrate constant, s, is defined as 1.[3]
In Focus: The Kinetic Profile of 3-Mercaptopropionitrile
3-Mercaptopropionitrile (HSCH₂CH₂CN) is a unique nucleophile due to the presence of both a thiol group and a nitrile group.[4] The thiol group is the primary nucleophilic center. The reactivity of the thiol is significantly influenced by the electron-withdrawing nature of the adjacent nitrile group.
Thiol Acidity and Thiolate Formation
The nucleophilic strength of a thiol is highly dependent on the concentration of its conjugate base, the thiolate anion (RS⁻). The formation of the thiolate is governed by the thiol's acidity, represented by its pKa. The electron-withdrawing cyano group in 3-MPN lowers the pKa of the thiol group compared to a simple alkanethiol, thereby increasing the concentration of the more reactive thiolate anion at a given pH. The predicted pKa of the thiol group in 3-mercaptopropionitrile is approximately 9.07.[5] This is lower than that of a typical alkanethiol, such as ethanethiol (pKa ≈ 10.6), indicating that 3-MPN is a stronger acid.
dot digraph "Thiolate Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Deprotonation of 3-MPN to form the thiolate anion.", fontname="Arial", fontsize=10];
Estimating the Nucleophilicity of 3-Mercaptopropionitrile
Using this relationship and the predicted pKa of 9.07 for 3-MPN, we can position its thiolate anion among other sulfur nucleophiles. The lower pKa suggests a higher concentration of the reactive thiolate at a given pH, which contributes to its overall reaction kinetics.
Comparative Kinetic Analysis
To provide a clear comparison, the following table summarizes the nucleophilicity parameters and representative reaction rate constants for 3-mercaptopropionitrile (estimated) and other common nucleophiles.
| Nucleophile | Class | pKa | Mayr's N (in DMSO) | Swain-Scott n (for MeI) | Representative Rate Constant (M⁻¹s⁻¹) |
| 3-Mercaptopropionitrile (thiolate) | Thiol | ~9.07 (predicted)[5] | Estimated | Estimated | Dependent on electrophile |
| Thiophenolate | Thiol | 6.5 | 16.2 | 5.8 | High |
| Ethanethiolate | Thiol | 10.6 | ~13-14 | 5.4 | High |
| Cysteine (thiolate) | Thiol | 8.3 | - | - | High |
| Piperidine | Amine | 11.1 | 15.63 | 5.3 | High |
| Aniline | Amine | 4.6 | 10.5 | 4.5 | Moderate |
| Azide (N₃⁻) | Anion | 4.7 | 15.6 | 4.0 | Moderate |
| Iodide (I⁻) | Halide | - | 10.4 | 5.0 | Moderate |
| Methoxide (CH₃O⁻) | Alcohol | 15.5 | 10.49 | 4.2 | Moderate |
| Hydroxide (OH⁻) | - | 15.7 | 10.4 | 4.2 | Moderate |
| Water (H₂O) | Alcohol | -1.7 | 5.20 | 0.0 | Low |
Note: Mayr's N values are from various sources and are solvent-dependent. The values presented here are primarily for DMSO to provide a consistent comparison. Swain-Scott n values are for reactions with methyl iodide in methanol.
From the table, several key insights emerge:
-
Thiols as Superior Nucleophiles: Thiolates, including the thiophenolate and ethanethiolate, consistently exhibit high Mayr's N values, indicating their potent nucleophilicity. This is attributed to the high polarizability and relatively low electronegativity of the sulfur atom.[7]
-
Amines as Strong Competitors: Secondary amines like piperidine are also highly nucleophilic, with N values comparable to or even exceeding those of some thiolates.[4]
-
The Impact of Acidity: While 3-MPN's thiol group is more acidic than that of ethanethiol, the electron-withdrawing effect of the nitrile group can also slightly diminish the inherent nucleophilicity of the sulfur atom itself. However, the increased concentration of the thiolate at neutral or slightly basic pH often compensates for this, leading to high overall reaction rates.
-
Alcohols as Weaker Nucleophiles: Alcohols and water are significantly weaker nucleophiles than thiols and amines in their neutral forms. Their corresponding anions (alkoxides and hydroxide) are strong nucleophiles but are also very strong bases, which can lead to competing elimination reactions.
Experimental Protocols for Determining Reaction Kinetics
The quantitative data presented in this guide is derived from established experimental techniques for measuring reaction rates. Two common methods are stopped-flow spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stopped-Flow Spectrophotometry
This technique is ideal for studying fast reactions that occur on the millisecond to second timescale.
dot digraph "Stopped_Flow_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Workflow for stopped-flow spectrophotometry.", fontname="Arial", fontsize=10];
Step-by-Step Methodology:
-
Solution Preparation: Prepare separate solutions of the nucleophile (e.g., 3-mercaptopropionitrile and a buffer to generate the thiolate) and the electrophile in a suitable solvent.
-
Loading the Instrument: Load the two reactant solutions into separate syringes in the stopped-flow instrument.
-
Rapid Mixing: The instrument rapidly drives the solutions from the syringes into a mixing chamber, initiating the reaction.
-
Flow to Observation Cell: The reaction mixture then flows into an observation cell, which is in the light path of a spectrophotometer.
-
Stopping the Flow: The flow is abruptly stopped by a stopping syringe.
-
Data Acquisition: The change in absorbance or fluorescence over time is monitored by the spectrophotometer as the reaction proceeds in the observation cell.
-
Kinetic Analysis: The resulting data is fitted to the appropriate rate law to determine the rate constant of the reaction.[8]
NMR Spectroscopy for Kinetic Monitoring
For slower reactions, NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a reaction mixture containing the nucleophile, electrophile, and an internal standard in an NMR tube.
-
Initiating the Reaction: The reaction can be initiated by adding one of the reactants to the NMR tube at a defined time, or by rapidly increasing the temperature of the sample in the NMR probe.
-
Acquiring Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The concentration of each species at a given time can be determined by comparing the integral of its signal to the integral of the internal standard.
-
Kinetic Plotting: Plot the concentration of a reactant or product as a function of time. This data can then be used to determine the rate law and the rate constant for the reaction.[1]
Conclusion
3-Mercaptopropionitrile stands as a highly effective nucleophile, primarily due to the reactivity of its thiolate form. The electron-withdrawing nature of the nitrile group enhances the acidity of the thiol, leading to a higher concentration of the potent thiolate anion at physiological pH compared to simple alkanethiols. While the nitrile group may slightly decrease the intrinsic nucleophilicity of the sulfur atom, the overall kinetic performance of 3-MPN is excellent, rivaling that of other highly reactive thiols and amines.
The choice of nucleophile will always be context-dependent, relying on factors such as the nature of the electrophile, solvent conditions, and desired reaction selectivity. This guide provides a quantitative and mechanistically grounded framework to aid researchers in making strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 3. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. [PDF] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. | Semantic Scholar [semanticscholar.org]
- 6. Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Propanenitrile, 3-mercapto-
A Senior Application Scientist's Guide to Mitigating Risk in the Laboratory
Propanenitrile, 3-mercapto-, also known as β-mercaptopropionitrile, is a versatile reagent in organic synthesis, valued for its dual reactivity stemming from its nitrile and thiol functional groups.[1] However, these same properties necessitate a rigorous and informed approach to its handling to ensure the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Immediate Hazard Assessment: Understanding the Risks
Propanenitrile, 3-mercapto- presents a multi-faceted hazard profile that demands respect and careful management. The primary risks are associated with its toxicity and irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:
-
Harmful if swallowed (Acute toxicity, oral).[2]
-
Harmful in contact with skin (Acute toxicity, dermal).[2]
-
Harmful if inhaled (Acute toxicity, inhalation).[2]
-
Causes skin irritation .[2]
-
Causes serious eye irritation .[2]
-
May cause respiratory irritation .[2]
The thiol (-SH) group contributes to its malodorous nature and potential for adverse health effects, which can include skin irritation and chemical burns upon direct contact.[3][4] The nitrile group (-CN) introduces the risk of cyanide-like toxicity, although the reactivity and metabolic pathways are specific to the entire molecule. Given these hazards, preventing exposure through all routes—inhalation, dermal contact, and ingestion—is the cornerstone of safe handling.
Core Directive: Personal Protective Equipment (PPE)
The selection and correct use of PPE are non-negotiable when handling Propanenitrile, 3-mercapto-. The following protocols are designed to provide a robust barrier against exposure.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place.
-
Fume Hood: All work with Propanenitrile, 3-mercapto- must be conducted in a properly functioning chemical fume hood.[1][4] This is critical to prevent the inhalation of its harmful and malodorous vapors. The fume hood sash should be kept as low as possible to maximize capture efficiency.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Multi-layered Approach
A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.
-
Hand Protection: Nitrile gloves are the minimum requirement for handling Propanenitrile, 3-mercapto-.[1] However, for prolonged exposure or when handling larger quantities, consider double-gloving or selecting gloves with a higher level of chemical resistance, such as butyl or neoprene.[5] Always check the manufacturer's glove compatibility data. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be removed promptly and disposed of as hazardous waste.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[1] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Body Protection: A laboratory coat is required to protect against incidental skin contact.[1] For tasks with a higher risk of splashes or spills, an impervious apron or a chemically resistant suit (e.g., Tychem®) should be worn over the lab coat.[5][6] Long pants and closed-toe shoes are also required.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below recommended limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved full-facepiece respirator with organic vapor cartridges is recommended in such scenarios.[5] For situations with the potential for uncontrolled release or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[7][8]
PPE Selection Summary
| Task Level | Recommended PPE Ensemble |
| Standard Laboratory Use (Small quantities, well-ventilated fume hood) | Nitrile gloves, safety goggles, laboratory coat.[1] |
| Moderate Exposure Risk (Larger quantities, potential for splashing) | Double-gloved (nitrile or neoprene), chemical splash goggles, face shield, chemically resistant apron over a lab coat. |
| High Exposure Risk/Emergency (Spill cleanup, ventilation failure) | Chemical-resistant gloves (butyl or neoprene), full-facepiece respirator with organic vapor cartridges or SCBA, chemically resistant suit.[5][7][8] |
Operational Plan: From Handling to Disposal
A systematic approach to the entire workflow is crucial for minimizing risk.
Pre-Handling Checklist
-
Verify Fume Hood Function: Check the fume hood's certification sticker and airflow monitor.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before starting.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for Propanenitrile, 3-mercapto- before use.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE before entering the area where the chemical is handled.
-
Work Within the Fume Hood: Conduct all transfers, weighing, and reactions within the fume hood.
-
Use Appropriate Tools: Use non-sparking tools if there is a risk of flammable vapor accumulation.[6][9]
-
Keep Containers Closed: Keep all containers of Propanenitrile, 3-mercapto- tightly sealed when not in use.[6]
-
Handle with Care: Avoid actions that could generate aerosols or splashes.
Diagram: PPE Decision Workflow
Caption: Decision workflow for selecting appropriate PPE when handling Propanenitrile, 3-mercapto-.
Emergency Response and Disposal Plan
Preparedness is key to mitigating the consequences of an unexpected event.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or ventilation is poor.
-
Control Vapors: If flammable, remove all ignition sources.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Use non-sparking tools to collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing Propanenitrile, 3-mercapto-, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Segregation: Keep Propanenitrile, 3-mercapto- waste separate from other waste streams.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Propanenitrile, 3-mercapto- in their work, ensuring a secure environment for discovery.
References
- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]
- 2. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. cpchem.com [cpchem.com]
- 8. lanzochem.com [lanzochem.com]
- 9. airgas.com [airgas.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
